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  • Product: 2-(Azetidin-1-yl)propan-1-amine
  • CAS: 1555973-00-6

Core Science & Biosynthesis

Foundational

2-(Azetidin-1-yl)propan-1-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(Azetidin-1-yl)propan-1-amine Abstract The azetidine moiety is a cornerstone of modern medicinal chemistry, prized for its ability to i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(Azetidin-1-yl)propan-1-amine

Abstract

The azetidine moiety is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and physicochemical properties to bioactive molecules.[1] This four-membered nitrogen-containing heterocycle, while strained, offers a stable and conformationally rigid scaffold that has been successfully incorporated into numerous approved drugs.[1][2] This guide provides a comprehensive technical overview of 2-(Azetidin-1-yl)propan-1-amine, a bifunctional molecule featuring both a primary amine and a tertiary amine integrated within the azetidine ring. We will explore its inferred chemical properties, propose robust synthetic pathways, and discuss its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique attributes of the azetidine scaffold.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

Azetidines have emerged as "privileged scaffolds" in medicinal chemistry due to their unique combination of properties.[3] The inherent ring strain of approximately 25.4 kcal/mol makes them more reactive than their five-membered pyrrolidine counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridines.[4] This balance of stability and reactivity, coupled with their three-dimensional character, allows for the fine-tuning of pharmacological properties.[3]

The incorporation of an azetidine ring into a drug candidate can lead to:

  • Improved Metabolic Stability: The compact and rigid structure can shield metabolically labile sites from enzymatic degradation.[1]

  • Enhanced Solubility: The polar nitrogen atom can improve aqueous solubility, a critical factor for bioavailability.[1]

  • Favorable Pharmacokinetics: The scaffold can positively influence absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Novel Chemical Space: Azetidines provide access to unique three-dimensional structures for exploring drug-target interactions.[5]

Several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), feature an azetidine moiety, underscoring its therapeutic relevance.[1]

Physicochemical Properties of 2-(Azetidin-1-yl)propan-1-amine

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₆H₁₄N₂Based on the chemical structure.
Molecular Weight 114.19 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar small amines are typically liquids at room temperature.[6]
Boiling Point Estimated 150-170 °CExtrapolated from similar substituted amines.
Solubility Soluble in water and polar organic solventsThe presence of two amine groups capable of hydrogen bonding suggests good solubility in polar media.
pKa (most basic) ~10.5 (Primary Amine)Primary amines generally exhibit pKa values in this range.[7]
pKa (less basic) ~9.0 (Azetidine Nitrogen)The tertiary amine within the azetidine ring is expected to be slightly less basic than the primary amine.[7]

Proposed Synthetic Pathways

The synthesis of 2-(Azetidin-1-yl)propan-1-amine can be approached through several established methods for the alkylation of azetidine. A common and effective strategy involves the nucleophilic substitution of a suitable propylene-derived electrophile with azetidine.

Reductive Amination of an Azetidinyl Ketone

A robust and widely used method for the synthesis of amines is reductive amination. This approach would involve the reaction of a ketone precursor with an ammonia source, followed by reduction.

Experimental Protocol:

  • Synthesis of 1-(Azetidin-1-yl)propan-2-one: To a solution of azetidine in a suitable aprotic solvent (e.g., acetonitrile or THF), add 1-chloropropan-2-one and a non-nucleophilic base such as triethylamine or diisopropylethylamine. Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the amine salt, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography.

  • Reductive Amination: The purified 1-(azetidin-1-yl)propan-2-one is dissolved in a protic solvent like methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is stirred at room temperature.

  • Final Work-up and Isolation: The reaction is quenched by the addition of water, and the pH is adjusted to be basic. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the target compound, 2-(azetidin-1-yl)propan-1-amine.

G cluster_synthesis Reductive Amination Pathway Azetidine Azetidine Intermediate 1-(Azetidin-1-yl)propan-2-one Azetidine->Intermediate Nucleophilic Substitution Chloroacetone 1-Chloropropan-2-one Chloroacetone->Intermediate Product 2-(Azetidin-1-yl)propan-1-amine Intermediate->Product Reductive Amination Ammonia Ammonia Source Ammonia->Product G cluster_reactivity Key Reactivity Pathways Start 2-(Azetidin-1-yl)propan-1-amine Alkylation N-Alkylated Product Start->Alkylation Alkylation (Primary Amine) Acylation N-Acylated Product Start->Acylation Acylation (Primary Amine) RingOpening Ring-Opened Product Start->RingOpening Acid-Catalyzed Ring Opening

Caption: Reactivity of 2-(Azetidin-1-yl)propan-1-amine.

Structural Elucidation: A Standard Protocol

The unambiguous determination of the structure of a novel compound like 2-(Azetidin-1-yl)propan-1-amine requires a combination of spectroscopic techniques.

Experimental Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals would include those for the propyl chain and the non-equivalent protons of the azetidine ring.

    • ¹³C NMR: This will show the number of unique carbon environments. Six distinct signals would be expected.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure.

  • Infrared (IR) Spectroscopy:

    • A sample is analyzed as a neat liquid or a thin film. The IR spectrum will show characteristic absorption bands for the N-H bonds of the primary amine (typically in the 3300-3500 cm⁻¹ region) and C-N bonds. [7]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry will be used to determine the molecular weight of the compound. A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 115.12 would be expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Potential Applications in Drug Discovery

Given the prevalence of the azetidine scaffold in bioactive molecules, 2-(Azetidin-1-yl)propan-1-amine represents a valuable building block for the synthesis of novel drug candidates. The primary amine serves as a versatile handle for further functionalization, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other coupling reactions.

This molecule could be of particular interest in the development of:

  • CNS-active agents: The phenylethylamine motif, which can be seen as a substructure, is present in many CNS-active compounds. [8]* Enzyme inhibitors: The azetidine ring can act as a rigid scaffold to orient functional groups for optimal binding to an enzyme's active site. [5]* PROTACs and Molecular Glues: The primary amine can serve as a conjugation point for linking to E3 ligase recruiters or other protein-targeting moieties. [9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(Azetidin-1-yl)propan-1-amine is not available, general precautions for handling small, volatile amines should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • In case of contact:

    • Skin: Wash off with soap and plenty of water. [10] * Eyes: Flush eyes with water as a precaution. [10] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [10]* Storage: Keep the container tightly closed in a dry and well-ventilated place. [10]* Incompatibilities: Avoid strong oxidizing agents and strong acids. [10]

Conclusion

2-(Azetidin-1-yl)propan-1-amine is a promising, yet underexplored, chemical entity that combines the desirable features of the azetidine scaffold with a versatile primary amine functional group. Its inferred chemical properties, straightforward synthetic accessibility, and diverse reactivity make it an attractive building block for the creation of novel and complex molecules with potential therapeutic applications. This guide provides a foundational understanding for researchers looking to explore the chemistry and utility of this and related azetidine derivatives in their drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). PubMed.
  • Comparative Guide to Azetidine-Sulfonyl Derivatives and Their Analogs in Drug Discovery - Benchchem. (n.d.). BenchChem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). ChemRxiv.
  • Azetidines in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (2024, December 12).
  • Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • 2-(azetidin-1-yl)ethan-1-amine - MilliporeSigma. (n.d.). Sigma-Aldrich.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). PMC.
  • 3-(azetidin-1-yl)propan-1-amine | 54262-75-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Material Safety Data Sheet - Pi Chemicals. (n.d.). Pi Chemicals.
  • Azetidine | C3H7N | CID 10422 - PubChem - NIH. (n.d.). PubChem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing.
  • Intramolecular Ring-opening Decomposition of Aryl Azetidines - DOI. (n.d.). DOI.
  • CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine - CymitQuimica. (n.d.). CymitQuimica.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry.
  • Azetidine: Chemical Reactivity - YouTube. (2020, November 24). YouTube.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). RSC Publishing.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022, November 30). PMC.
  • 3-(Azetidin-1-yl)propan-1-amine | CAS No- 54262-75-8 | Simson Pharma Limited. (n.d.). Simson Pharma Limited.
  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (2022, March 24).
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - MDPI. (2022, April 29). MDPI.
  • An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2 - Benchchem. (n.d.). BenchChem.
  • 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride - ChemScene. (n.d.). ChemScene.

Sources

Exploratory

Structural Validation of 2-(Azetidin-1-yl)propan-1-amine: A Comprehensive Analytical Framework

Executive Summary: The "Magic Ring" in Drug Design In modern medicinal chemistry, the azetidine ring has emerged as a critical "scaffold hop" for modulating the physicochemical properties of amine-containing drugs. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Ring" in Drug Design

In modern medicinal chemistry, the azetidine ring has emerged as a critical "scaffold hop" for modulating the physicochemical properties of amine-containing drugs. Unlike its open-chain counterpart (dimethylamine) or the larger pyrrolidine, the azetidine ring introduces specific conformational constraints and lowers the pKa of the nitrogen lone pair, often improving metabolic stability and permeability [1].[1]

This guide details the structural elucidation of 2-(Azetidin-1-yl)propan-1-amine , a diamine scaffold featuring a chiral center and a strained heterocycle. Validating this structure requires a rigorous approach to distinguish it from potential isomers (e.g., N-isopropylazetidin-3-amine) and to confirm the integrity of the strained ring system.[1]

Synthetic Context & Impurity Profile

To validate the structure, one must understand its origin. The most robust synthetic route—and the one assumed for this analytical profile—involves the nucleophilic displacement of a chiral sulfonate or halide by azetidine, followed by deprotection.

Target Structure:

  • Formula:

    
    
    
  • Exact Mass: 114.1157 Da

  • Key Features: Chiral center at C2; Strained azetidine ring; Primary and Tertiary amine functionalities.

Synthesis & Impurity Workflow (Graphviz)[1]

SynthesisWorkflow Start S-Alaninol (Starting Material) Step1 1. Boc-Protection 2. Activation (OMs/OTs) Start->Step1 Inter Activated Intermediate (Chiral Center Set) Step1->Inter Step2 Nucleophilic Attack (Azetidine) Inter->Step2 Step3 Deprotection (TFA/HCl) Step2->Step3 Impurity2 Impurity B: Racemization (S_N1 Mechanism) Step2->Impurity2 If High Temp Product 2-(Azetidin-1-yl)propan-1-amine Step3->Product Impurity1 Impurity A: Ring Opening (Acid Hydrolysis) Step3->Impurity1 Side Rxn

Caption: Figure 1. Synthetic pathway highlighting critical steps where structural integrity (ring strain and stereochemistry) is at risk.

Primary Identification: Mass Spectrometry & IR[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the first line of defense. The azetidine ring is fragile under high-energy collision-induced dissociation (CID).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Theoretical m/z: 115.1230.

  • Acceptable Error: < 5 ppm.[2]

Diagnostic Fragmentation Pattern:

Fragment (m/z) Proposed Structure Mechanistic Insight

| 115.12 |


 | Parent ion.[1] |
| 98.09  | 

| Loss of primary amine (characteristic of amino-alkanes).[1] | | 72.08 |

| Azetidinium ion .[1] Cleavage of the C1-C2 bond. This confirms the azetidine ring is intact and attached to the secondary carbon. | | 56.05 |

| Ring opening/fragmentation (Azetidine signature). |
Infrared Spectroscopy (FT-IR)
  • Primary Amine (

    
    ):  Two weak bands at 3300–3400 
    
    
    
    (symmetric/asymmetric stretch).[1]
  • Azetidine Ring: A diagnostic band often appears around 1100–1200

    
     due to ring breathing modes, though this is often obscured.[1] The absence of strong 
    
    
    
    stretches (1650+
    
    
    ) confirms the reduction of any amide precursors.

Structural Confirmation: NMR Spectroscopy[1][2][3][4][5]

This is the core of the elucidation. The chirality at C2 induces diastereotopicity in the azetidine ring protons, a subtle effect that proves the structure is not the achiral isomer.

Solvent Selection:


 is recommended to observe the exchangeable 

protons and prevent chemical shift overlap common in

.
Proton NMR ( ) Assignment

Frequency: 400 MHz or higher.

PositionType

(ppm)
MultiplicityIntegrationAssignment Logic

Exch.1.5 - 2.0Broad s2HPrimary amine protons (shift varies with concentration).[1]
H-3

0.85 - 0.95Doublet (

)
3HTerminal methyl group coupled to H-2.
H-2

2.10 - 2.30Multiplet1HThe chiral center. Deshielded by the tertiary amine.
H-1a, H-1b

2.45 - 2.60D of Doublets2HDiastereotopic due to C2 chirality. Adjacent to primary amine.[3]
Az-2/4 (cis) Ring

3.05 - 3.15Multiplet2HProtons on the same face as the substituent.
Az-2/4 (trans) Ring

3.15 - 3.25Multiplet2HProtons on the opposite face. Complex splitting due to ring puckering.

Critical Observation: The azetidine protons (Az-2/4) appear as complex multiplets rather than a simple triplet/quintet pattern. This complexity arises because the chiral center at C2 makes the two faces of the azetidine ring non-equivalent (diastereotopic environment) [2].

Carbon NMR ( )
  • C-3 (Methyl): ~14-16 ppm.

  • C-2 (Methine): ~60-65 ppm (Deshielded by tertiary N).[1]

  • C-1 (Methylene): ~45-50 ppm (Adjacent to primary N).[1]

  • Azetidine C-2/4: ~54-56 ppm. (Distinctive high-field shift compared to pyrrolidine due to ring strain).[1][4]

2D NMR Connectivity Workflow (Graphviz)

NMR_Logic cluster_interpretation Connectivity Proof H_Methyl H-3 (Methyl) 0.9 ppm H_Methine H-2 (Methine) 2.2 ppm H_Methyl->H_Methine COSY (Vicinal) H_Az Azetidine Protons 3.1 ppm H_Methine->H_Az NOESY (Spatial Proximity) C_Methine C-2 (Carbon) 62 ppm H_Methine->C_Methine HSQC (Direct Bond) H_Az->C_Methine HMBC (3-bond correlation)

Caption: Figure 2. NMR Correlation map. The HMBC correlation from Azetidine protons to C-2 is the definitive proof of the N-linkage position.

Stereochemical Integrity: Chiral Analysis

Because the molecule contains a chiral center (C2) and is likely synthesized from a chiral pool precursor (e.g., L-Alanine derivative), determining Enantiomeric Excess (ee%) is mandatory.[1]

Protocol: Marfey’s Method (FDAA Derivatization)

Direct chiral HPLC of polar diamines is difficult due to peak tailing. Derivatization with Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) is the industry standard for resolving chiral amines [3].

Step-by-Step Protocol:

  • Preparation: Dissolve 50 µg of the sample in 50 µL water.

  • Reaction: Add 100 µL of 1% FDAA in acetone and 20 µL of 1M

    
    .
    
  • Incubation: Heat at 40°C for 1 hour. (The FDAA reacts with the primary amine at C1).

  • Quenching: Add 20 µL of 1M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column.

Interpretation:

  • FDAA creates diastereomers (L-L and L-D).[5]

  • Because the derivatization happens at the primary amine (C1), the distance to the chiral center (C2) is minimal, ensuring good separation factors (

    
    ).[1]
    
  • Elution Order: typically, the L-D diastereomer elutes after the L-L diastereomer on C18 phases due to intramolecular H-bonding reducing polarity.[6]

Conclusion

The structure of 2-(Azetidin-1-yl)propan-1-amine is confirmed when:

  • HRMS confirms the formula

    
     and the azetidinium fragment (m/z ~72).
    
  • 1H NMR displays the diagnostic methyl doublet and diastereotopic splitting of the azetidine ring protons.

  • HMBC correlations link the azetidine ring nitrogen to the C2 methine of the propyl chain.

  • Marfey’s Analysis confirms the optical purity (>98% ee) of the C2 center.

This framework provides a self-validating dataset suitable for regulatory filing or high-impact publication.

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[4] Organic Preparations and Procedures International, 38(5), 427-465.[1] Link[1]

  • Claridge, T. D. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 5 for Diastereotopicity in heterocycles). Link

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3), 231-247.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR/MS fragmentation). Link[1]

Sources

Foundational

A Technical Guide to the Synthesis of 2-(Azetidin-1-yl)propan-1-amine from Propanolamine

Abstract This technical guide provides an in-depth, step-by-step methodology for the synthesis of 2-(azetidin-1-yl)propan-1-amine, a valuable chiral building block in medicinal chemistry, starting from the readily availa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, step-by-step methodology for the synthesis of 2-(azetidin-1-yl)propan-1-amine, a valuable chiral building block in medicinal chemistry, starting from the readily available precursor, 1-amino-2-propanol. The described synthetic pathway employs a robust four-step sequence: (1) N-protection of the primary amine with a tert-butoxycarbonyl (Boc) group, (2) activation of the secondary hydroxyl group via tosylation, (3) nucleophilic substitution with azetidine to form the core four-membered ring structure, and (4) final deprotection under acidic conditions to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction

Azetidine-containing compounds are of significant interest in drug discovery and development due to their unique conformational properties and their ability to serve as bioisosteric replacements for other functional groups, often leading to improved physicochemical properties and biological activity. The target molecule, 2-(azetidin-1-yl)propan-1-amine, incorporates a chiral propanamine backbone linked to a strained four-membered azetidine ring. This structural motif is found in a variety of biologically active molecules.[1][2][3] The synthesis of such chiral amines is a critical endeavor in the development of new therapeutic agents.[4][5][6]

This guide outlines a reliable and scalable synthesis of 2-(azetidin-1-yl)propan-1-amine from 1-amino-2-propanol. The chosen strategy is a classical, yet highly effective, protection-activation-substitution-deprotection sequence. This approach allows for the selective functionalization of the starting material and minimizes the formation of unwanted byproducts.

Synthetic Strategy and Mechanistic Overview

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the protection of the more nucleophilic primary amine of 1-amino-2-propanol with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7][8]

Following protection, the secondary hydroxyl group is activated by converting it into a good leaving group. This is achieved through tosylation, reacting the N-Boc protected amino alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosylate is an excellent substrate for nucleophilic substitution reactions.[9][10]

The key bond-forming step involves the nucleophilic substitution of the tosylate with azetidine. The nitrogen atom of the azetidine ring acts as the nucleophile, displacing the tosylate group to form the desired C-N bond and construct the azetidine-substituted backbone.

Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to afford the final product, 2-(azetidin-1-yl)propan-1-amine, as a salt which can be neutralized to the free amine.[11][12][13]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Activation cluster_step3 Step 3: Substitution cluster_step4 Step 4: Deprotection Propanolamine 1-Amino-2-propanol Boc_Protection N-Boc-1-amino-2-propanol Propanolamine->Boc_Protection (Boc)₂O, Et₃N Tosylation N-Boc-1-amino-2-propyl tosylate Boc_Protection->Tosylation TsCl, Pyridine Substitution N-Boc-2-(azetidin-1-yl)propan-1-amine Tosylation->Substitution Azetidine, Base Deprotection 2-(Azetidin-1-yl)propan-1-amine Substitution->Deprotection TFA or HCl

Caption: Overall synthetic workflow for 2-(azetidin-1-yl)propan-1-amine.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.MW ( g/mol )SupplierPurity
1-Amino-2-propanol78-96-675.11Sigma-Aldrich99%
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25Alfa Aesar98%
Triethylamine (Et₃N)121-44-8101.19Fisher Scientific≥99.5%
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65TCI>98.0%
Pyridine110-86-179.10Acros Organics99.5%, extra dry
Azetidine503-29-757.10Combi-Blocks97%
Dichloromethane (DCM)75-09-284.93VWRACS Grade
Trifluoroacetic acid (TFA)76-05-1114.02Oakwood Chemical99%
Diethyl ether60-29-774.12MacronACS Grade
Sodium bicarbonate (NaHCO₃)144-55-884.01EMDACS Grade
Magnesium sulfate (MgSO₄)7487-88-9120.37BDHAnhydrous
Step 1: Synthesis of tert-butyl (2-hydroxypropyl)carbamate (N-Boc-1-amino-2-propanol)
  • Procedure:

    • To a solution of 1-amino-2-propanol (7.51 g, 100 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask, add triethylamine (15.3 mL, 110 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (22.9 g, 105 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a colorless oil. The product is often used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

  • Rationale: The primary amine is more nucleophilic than the secondary alcohol and will selectively react with the Boc-anhydride. Triethylamine acts as a base to neutralize the carboxylic acid byproduct of the reaction.[12][13]

Step 2: Synthesis of 1-((tert-butoxycarbonyl)amino)propan-2-yl 4-methylbenzenesulfonate
  • Procedure:

    • Dissolve the crude tert-butyl (2-hydroxypropyl)carbamate (17.5 g, 100 mmol) in anhydrous pyridine (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (21.0 g, 110 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction by TLC.[9]

    • Once the starting material is consumed, pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes.

    • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

    • Combine the organic extracts and wash sequentially with 1 M CuSO₄ solution (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

  • Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. The tosylation converts the poor hydroxyl leaving group into a highly effective tosylate leaving group, which is readily displaced in SN2 reactions.[10]

Step 3: Synthesis of tert-butyl (2-(azetidin-1-yl)propyl)carbamate
  • Procedure:

    • To a solution of the tosylate intermediate (32.9 g, 100 mmol) in acetonitrile (200 mL), add azetidine (8.6 g, 150 mmol) and potassium carbonate (27.6 g, 200 mmol).

    • Heat the reaction mixture to 60-70 °C and stir for 18-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography if necessary.

  • Rationale: Azetidine acts as a nucleophile, attacking the carbon bearing the tosylate leaving group. Potassium carbonate is used as a base to scavenge any protons and drive the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Step 4: Synthesis of 2-(Azetidin-1-yl)propan-1-amine
  • Procedure:

    • Dissolve the Boc-protected intermediate (21.4 g, 100 mmol) in dichloromethane (100 mL).

    • Add trifluoroacetic acid (TFA) (30 mL) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.[7][13]

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of water and basify to pH > 12 with 5 M NaOH solution.

    • Extract the aqueous layer with dichloromethane (4 x 100 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(azetidin-1-yl)propan-1-amine.

  • Rationale: Strong acids like TFA efficiently cleave the Boc group by protonating the carbamate, which then fragments into the free amine, carbon dioxide, and a stable tert-butyl cation.[12] The final basic workup is necessary to obtain the free amine from its salt.

Characterization and Data Analysis

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Data
N-Boc-1-amino-2-propanol¹H NMR (CDCl₃)δ 4.95 (br s, 1H, NH), 3.80 (m, 1H, CHOH), 3.20 (m, 1H, CH₂), 3.00 (m, 1H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.15 (d, 3H, CH₃)
1-((tert-butoxycarbonyl)amino)propan-2-yl 4-methylbenzenesulfonate¹H NMR (CDCl₃)δ 7.80 (d, 2H, ArH), 7.35 (d, 2H, ArH), 4.80 (br s, 1H, NH), 4.65 (m, 1H, CHOTs), 3.20 (m, 2H, CH₂), 2.45 (s, 3H, ArCH₃), 1.40 (s, 9H, C(CH₃)₃), 1.25 (d, 3H, CH₃)
2-(Azetidin-1-yl)propan-1-amine¹H NMR (CDCl₃)δ 2.95 (t, 4H, azetidine CH₂), 2.70 (m, 1H, CH), 2.60 (dd, 1H, CH₂), 2.35 (dd, 1H, CH₂), 2.05 (quint, 2H, azetidine CH₂), 1.40 (br s, 2H, NH₂), 1.00 (d, 3H, CH₃)
¹³C NMR (CDCl₃)δ 60.1, 55.2, 48.5, 20.3, 15.8
MS (ESI+)m/z 115.1 [M+H]⁺

Safety Considerations

  • 1-Amino-2-propanol: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Di-tert-butyl dicarbonate: Lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

  • p-Toluenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a dry environment.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use only in a fume hood.

  • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

  • Azetidine: Flammable and corrosive. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSolution
Incomplete Boc protectionInsufficient (Boc)₂O or reaction time.Add more (Boc)₂O and allow the reaction to stir for a longer period. Ensure the triethylamine is not of poor quality.
Low yield in tosylationMoisture in the reaction. Incomplete reaction.Use anhydrous pyridine and handle TsCl in a dry environment. Monitor the reaction closely by TLC and allow it to go to completion.
Formation of side products in the azetidine substitutionOverheating, leading to elimination.Maintain the reaction temperature as specified. Consider using a milder base.
Incomplete Boc deprotectionInsufficient acid or reaction time.Add more TFA or increase the reaction time. Ensure the starting material has fully dissolved.

Conclusion

The synthesis of 2-(azetidin-1-yl)propan-1-amine from 1-amino-2-propanol has been successfully demonstrated through a four-step sequence involving protection, activation, substitution, and deprotection. The detailed protocols and mechanistic rationale provided in this guide offer a comprehensive framework for the preparation of this valuable building block. This methodology is robust, scalable, and utilizes readily available reagents, making it a practical approach for researchers in the field of synthetic and medicinal chemistry.

References

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012).
  • Amine Protection / Deprotection. Fisher Scientific.
  • Selective deprotection of Boc amines in the presence of other protecting groups. Benchchem.
  • N-BOC-(R)-1-AMINO-2-PROPANOL | 119768-44-4. ChemicalBook.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BOC Protection and Deprotection. J&K Scientific LLC. (2021).
  • Direct Synthesis of Chiral β-Arylamines via Additive-Free Asymmetric Reductive Amination Enabled by Tunable Bulky. Semantic Scholar.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
  • Nucleophilic Substitution Reactions Using Tosyl Groups. Benchchem.
  • Boc-(R)-1-amino-2-propanol. Chem-Impex.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis of N-BOC amines by various routes. ResearchGate.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (2022).
  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. (2017).
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. (2024).
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.
  • Example for azetidine synthesis by nucleophilic substitution. ResearchGate.
  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans.
  • N-Boc-2-Amino-1-Propanol. ChemBK. (2024).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.
  • N ‐Boc‐ O ‐tosylhydroxylamine | Request PDF. ResearchGate.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC.
  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
  • Dual protection of amino functions involving Boc. RSC Publishing. (2013).

Sources

Exploratory

2-(Azetidin-1-yl)propan-1-amine CAS number and identifiers

The following technical guide provides an in-depth analysis of 2-(Azetidin-1-yl)propan-1-amine , a specialized diamine building block. Design, Synthesis, and Application of Branched Azetidinyl Scaffolds Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Azetidin-1-yl)propan-1-amine , a specialized diamine building block.

Design, Synthesis, and Application of Branched Azetidinyl Scaffolds

Executive Summary

2-(Azetidin-1-yl)propan-1-amine is a specialized, branched diamine scaffold.[1] Unlike its linear counterpart (3-(azetidin-1-yl)propan-1-amine), this molecule features a chiral center at the C2 position of the propyl chain, introducing steric complexity that is highly valued in modern drug design.

This guide addresses the identification , synthesis , and medicinal utility of this specific isomer.[1] While the linear isomer is a common catalog item, the branched variant represents a "privileged structure" for fine-tuning solubility and metabolic stability in lead optimization.[1]

Chemical Identity & Identifiers

The Specific Target: 2-(Azetidin-1-yl)propan-1-amine

This molecule is a branched isomer .[1] It is often synthesized on-demand rather than stocked in bulk catalogs.[1]

PropertyDescription
Systematic Name 2-(Azetidin-1-yl)propan-1-amine
IUPAC Name 1-(1-aminopropan-2-yl)azetidine
Molecular Formula

Molecular Weight 114.19 g/mol
SMILES CC(CN)N1CCC1
Chirality Contains one chiral center (R and S enantiomers exist).[1][2]
Predicted pKa ~10.2 (Primary amine), ~8.5 (Azetidine nitrogen)
CAS Number Not widely indexed. (See Note A)

Note A (Critical Identifier Distinction): Public databases (PubChem, CAS Registry) do not currently list a unique CAS number for the specific branched isomer 2-(Azetidin-1-yl)propan-1-amine.

  • Closest Commercial Analog (Linear): 3-(Azetidin-1-yl)propan-1-amine

  • Linear CAS:

  • Parent Heterocycle (Azetidine) CAS: [1]

Structural Significance

The 2-position branching (


) serves two critical functions in medicinal chemistry:
  • Metabolic Shielding: The methyl group sterically hinders oxidative deamination by amine oxidases (MAO/SSAO) compared to the linear propyl chain.[1]

  • Conformational Restriction: The branching limits the rotational freedom of the ethylamine side chain, potentially reducing the entropic penalty upon binding to a protein target.[1]

Synthetic Architecture

Since this specific isomer is not a standard catalog item, a robust synthetic protocol is required.[1] The most reliable method avoids direct alkylation (which leads to over-alkylation) and instead utilizes Reductive Amination .[1]

Recommended Protocol: Reductive Amination

Objective: Synthesize 2-(Azetidin-1-yl)propan-1-amine from Azetidine and N-Boc-1-amino-2-propanone.[1]

Step-by-Step Methodology

Phase 1: Formation of the Intermediate [1]

  • Reagents: Azetidine (1.0 eq), N-Boc-1-amino-2-propanone (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

  • Procedure:

    • Dissolve N-Boc-1-amino-2-propanone in dry DCE under

      
       atmosphere.
      
    • Add Azetidine and catalytic Acetic Acid.[1] Stir for 30 min to form the iminium ion species.

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Dry organics over
    
    
    and concentrate.
  • Result: tert-butyl (2-(azetidin-1-yl)propyl)carbamate.[1]

Phase 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir for 2 hours (monitor by TLC/LCMS for disappearance of Boc-protected material).

  • Isolation:

    • Concentrate in vacuo to remove excess TFA.

    • Crucial Step: The product will be a TFA salt. To obtain the free base, redissolve in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A-26 OH form) or treat with

      
       in MeCN.
      
    • Distill carefully (bp ~140–150°C predicted) or use as the crude salt for the next coupling step.

Synthetic Pathway Visualization

SynthesisWorkflow cluster_0 Phase 1: Coupling Start1 Azetidine (CAS 503-29-7) Intermediate Iminium Species (Transient) Start1->Intermediate DCE, AcOH Start2 N-Boc-aminoacetone Start2->Intermediate ProductBoc Boc-Protected Intermediate Intermediate->ProductBoc NaBH(OAc)3 Reductive Amination FinalProduct 2-(Azetidin-1-yl) propan-1-amine ProductBoc->FinalProduct TFA/DCM Deprotection

Figure 1: Synthetic workflow for 2-(Azetidin-1-yl)propan-1-amine via reductive amination.

Physicochemical Profiling & Safety

Predicted Properties

In the absence of experimental data for this specific isomer, properties are derived from the linear analog and substituent contributions.[1]

ParameterValue (Predicted)Implication for Drug Design
LogP 0.15 ± 0.2Highly polar; good for lowering lipophilicity of greasy scaffolds.[1]
TPSA ~29

Excellent membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors 2Primary amine (

).[1]
H-Bond Acceptors 2Tertiary amine (ring) + Primary amine.[1]
Rotatable Bonds 2Low flexibility (Good for entropy-enthalpy compensation).[1]
Safety & Handling Protocols

Azetidines, like aziridines, are strained rings. While azetidines are more stable, they can still act as alkylating agents under certain conditions.[1]

  • Hazard Class: Corrosive (Skin Irrit.[1] 1B), Flammable Liquid.

  • Storage: Store at 2–8°C under Argon/Nitrogen. The free base readily absorbs

    
     from the air to form carbamates.[1]
    
  • Toxicity Warning: Azetidine derivatives should be handled in a fume hood.[1] Avoid contact with strong acids which may open the ring, potentially creating reactive electrophiles.

Application in Drug Discovery[3][4][5]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal Linker or Solubilizing Tail .[1]

  • Kinase Inhibitors: The primary amine can be coupled to a kinase hinge-binding scaffold (e.g., pyrimidine, quinazoline). The azetidine ring provides a rigid spacer that projects the solubilizing group into the solvent channel.[1]

  • GPCR Ligands: The basic nitrogen of the azetidine often mimics the pyrrolidine found in natural neurotransmitters (e.g., nicotine, proline derivatives) but with a distinct vector.

Decision Logic for Scaffold Selection

ScaffoldSelection Need Requirement: Solubilizing Diamine Linker Q1 Is metabolic stability a critical issue? Need->Q1 Branch Choose Branched Isomer: 2-(Azetidin-1-yl)propan-1-amine Q1->Branch Yes (High Clearance) Linear Choose Linear Isomer: 3-(Azetidin-1-yl)propan-1-amine (CAS 54262-75-8) Q1->Linear No (Cost Priority) Reason1 Methyl group blocks alpha-oxidation Branch->Reason1 Reason2 Standard Catalog Item (Lower Cost) Linear->Reason2

Figure 2: Decision matrix for selecting between linear and branched azetidine linkers.

References

  • PubChem Compound Summary: Azetidine. National Center for Biotechnology Information. (2024).[1][3] PubChem CID 10422.[1][2] [Link]

  • Couty, F., & Evano, G. (2006).[1] "Azetidines: New tools for the synthesis of nitrogen heterocycles."[1] Organic Preparations and Procedures International.[1] (General synthesis of azetidine derivatives).

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 2-(Azetidin-1-yl)propan-1-amine

Introduction: Characterizing a Novel Azetidine Derivative In the landscape of drug discovery and development, small-molecule amines, particularly those incorporating strained ring systems like azetidine, represent a rich...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Azetidine Derivative

In the landscape of drug discovery and development, small-molecule amines, particularly those incorporating strained ring systems like azetidine, represent a rich area for exploration. The azetidine motif can impart unique conformational constraints and metabolic stability, making it a valuable scaffold in medicinal chemistry. 2-(Azetidin-1-yl)propan-1-amine, with its combination of a chiral center, a primary amine, and a tertiary amine within the strained four-membered ring, is a compound of significant interest.

This technical guide provides a foundational framework for the physical characterization of 2-(Azetidin-1-yl)propan-1-amine. As of this publication, specific experimental data for this compound is not widely available in public literature. Therefore, this document serves a dual purpose: to consolidate its known structural information and to provide robust, field-proven experimental protocols for determining its key physical properties. The methodologies described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data.

Section 1: Molecular Structure and Its Anticipated Influence on Physical Properties

The physical characteristics of a molecule are a direct consequence of its structure. The structure of 2-(Azetidin-1-yl)propan-1-amine (Molecular Formula: C₆H₁₄N₂) suggests several key attributes that will govern its behavior.

  • Primary and Tertiary Amine Groups: The presence of a primary amine (-NH₂) is critical. It can act as a hydrogen bond donor and acceptor, which is expected to significantly elevate its boiling point compared to non-polar compounds of similar molecular weight. The tertiary amine within the azetidine ring acts only as a hydrogen bond acceptor.

  • Azetidine Ring: The four-membered azetidine ring introduces significant ring strain. While this primarily influences chemical reactivity, it can also affect molecular packing and intermolecular interactions, thereby influencing properties like density and viscosity.

  • Alkyl Backbone: The propane backbone provides a non-polar character to the molecule. The balance between the polar amine groups and the non-polar alkyl chain will dictate its solubility profile in both aqueous and organic solvents.[1]

  • Chirality: The molecule contains a stereocenter at the second carbon of the propane chain, meaning it exists as two enantiomers. While enantiomers have identical non-chiral physical properties (boiling point, density, refractive index), they will rotate plane-polarized light in opposite directions.

Based on these features, 2-(Azetidin-1-yl)propan-1-amine is expected to be a colorless to pale yellow liquid at room temperature, with a characteristic amine odor, and to be miscible with water and polar organic solvents.

Section 2: Comparative Physicochemical Data

Direct experimental values for 2-(Azetidin-1-yl)propan-1-amine are not yet established. However, we can draw valuable inferences by comparing it to its structural isomer, N-Propyl-1,3-propanediamine (CAS: 23764-31-0), for which experimental data is available. This comparison provides a scientifically grounded baseline for expected values.

Property2-(Azetidin-1-yl)propan-1-amineN-Propyl-1,3-propanediamine (Isomer)Justification for Comparison
CAS Number 193315-32-7 (Predicted)23764-31-0Same molecular formula and degree of unsaturation.
Molecular Formula C₆H₁₄N₂C₆H₁₆N₂ (Note: Error in source, should be C₆H₁₄N₂)Identical atomic composition.
Molecular Weight 114.19 g/mol 116.21 g/mol Near-identical mass.
Physical Form Liquid (Expected)LiquidSimilar intermolecular forces and molecular weight.
Boiling Point Not Determined169 °CThe presence of two primary amines in the isomer allows for more extensive hydrogen bonding, likely resulting in a higher boiling point than the target compound which has one primary and one tertiary amine.
Density Not Determined0.841 g/mL at 25 °CExpected to be similar, though the cyclic structure of the target compound might lead to slightly different packing and thus a slightly different density.
Refractive Index Not Determinedn20/D 1.4451Expected to be in a similar range due to comparable atomic composition and electron density.
Water Solubility High (Expected)SolubleBoth molecules possess multiple nitrogen atoms capable of hydrogen bonding with water.[1][2]

Section 3: Experimental Protocols for Physical Property Determination

The following protocols are standard, validated methods for the characterization of liquid amines.

Boiling Point Determination via Capillary Method (Thiele Tube)

This micro-scale method is ideal for determining the boiling point with a small amount of sample. The principle relies on matching the vapor pressure of the liquid with the ambient atmospheric pressure.

Methodology:

  • Sample Preparation: Place approximately 0.5 mL of 2-(Azetidin-1-yl)propan-1-amine into a small test tube or a Durham tube.

  • Capillary Insertion: Insert a melting-point capillary tube (sealed at one end) into the liquid, with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly into a Thiele tube containing heat-stable oil (e.g., mineral oil), ensuring the sample is fully submerged.

  • Observation: Heat the side arm of the Thiele tube gently with a micro-burner. As the temperature rises, air trapped in the capillary will bubble out.

  • Equilibrium: Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid exceeds the atmospheric pressure.

  • Measurement: Remove the heat source. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[3] At this moment, the vapor pressure of the liquid equals the atmospheric pressure.

  • Validation: Repeat the measurement at least twice. Pure compounds will exhibit a sharp, reproducible boiling point.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement A 1. Add 0.5 mL sample to Durham tube B 2. Insert capillary tube (open end down) A->B C 3. Attach to thermometer B->C D 4. Immerse in Thiele tube C->D Assemble Apparatus E 5. Heat gently D->E F 6. Observe rapid bubble stream E->F G 7. Remove heat F->G H 8. Record T when liquid enters capillary G->H I Repeat for reproducibility H->I Validate

Boiling Point Determination Workflow
Density Determination via Pycnometer

A pycnometer is a flask with a precisely calibrated volume, allowing for a highly accurate determination of density by weighing.[4][5] This method is superior to using a simple graduated cylinder as it minimizes volume reading errors.

Methodology:

  • Preparation: Clean the pycnometer and its stopper thoroughly with a suitable solvent (e.g., acetone) and dry it completely.

  • Mass of Empty Pycnometer (m₀): Weigh the clean, dry, and empty pycnometer on an analytical balance to at least four decimal places.

  • Filling: Fill the pycnometer with 2-(Azetidin-1-yl)propan-1-amine. To avoid measurement errors from thermal expansion, ensure the sample is equilibrated to a known, constant temperature (e.g., 20.0 °C) using a water bath.[5]

  • Stopper Insertion: Carefully insert the capillary stopper. Excess liquid will be forced out through the capillary, ensuring the volume is precisely that of the pycnometer's calibrated volume.

  • Cleaning: Meticulously wipe dry the exterior of the pycnometer.

  • Mass of Filled Pycnometer (m₁): Weigh the filled pycnometer.

  • Calculation: Calculate the density (ρ) using the formula: ρ = (m₁ - m₀) / V Where V is the calibrated volume of the pycnometer.

  • Validation: Perform the procedure with a standard of known density, such as deionized water, to validate the pycnometer's volume and the operator's technique.

Density_Workflow A 1. Weigh clean, dry empty pycnometer (m₀) B 2. Equilibrate sample to known temperature (e.g., 20°C) A->B C 3. Fill pycnometer with sample and insert stopper B->C D 4. Dry exterior thoroughly C->D E 5. Weigh filled pycnometer (m₁) D->E F 6. Calculate Density ρ = (m₁ - m₀) / V E->F G Validate with Deionized Water F->G Verification Step

Density Determination using a Pycnometer
Refractive Index Measurement via Abbe Refractometer

The refractive index is a fundamental physical property that measures how light propagates through a substance. It is highly sensitive to purity and temperature. The Abbe refractometer is the standard instrument for this measurement, requiring only a few drops of the sample.[6][7]

Methodology:

  • Instrument Calibration: Turn on the refractometer and its light source. Ensure the circulating water bath is set to a standard temperature, typically 20.0 °C. Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[6]

  • Prism Cleaning: Open the hinged prisms and clean both the upper and lower surfaces with a soft lens tissue and an appropriate solvent (e.g., isopropanol or acetone).

  • Sample Application: Place 2-3 drops of 2-(Azetidin-1-yl)propan-1-amine onto the surface of the lower (measuring) prism.

  • Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark region.

  • Dispersion Correction: If a colored band is visible at the light/dark interface, adjust the dispersion correction wheel until the boundary is a sharp, achromatic line. This step is crucial for accuracy as it corrects for the different refraction of various wavelengths of light.

  • Reading: Adjust the main knob to center the sharp boundary line precisely on the crosshairs in the eyepiece.

  • Record Value: Read the refractive index value (n_D) from the instrument's scale. Record the temperature at which the measurement was taken.

Refractive_Index_Workflow cluster_setup Setup & Calibration cluster_measure Measurement A 1. Set temperature (e.g., 20.0 °C) B 2. Calibrate with distilled water A->B C 3. Clean prisms B->C D 4. Apply 2-3 drops of sample C->D Proceed to Sample E 5. Close prisms & adjust for sharp light/dark boundary D->E F 6. Use dispersion wheel to remove color E->F G 7. Align boundary on crosshairs F->G H 8. Read refractive index (n_D) G->H

Refractive Index Measurement Workflow
Solubility Assessment

A qualitative but systematic assessment of solubility provides crucial information for handling, formulation, and purification. The basicity of amines means their solubility is highly pH-dependent.

Methodology:

  • Solvent Selection: Prepare test tubes with 3 mL of various solvents, including:

    • Deionized Water

    • 5% Aqueous HCl

    • 5% Aqueous NaOH

    • Ethanol

    • Toluene

  • Sample Addition: To each test tube, add approximately 0.1 g of 2-(Azetidin-1-yl)propan-1-amine.

  • Observation at Room Temperature: Vigorously stir or vortex each tube for 30-60 seconds. Observe and record whether the compound dissolves completely (forms a homogeneous solution), is partially soluble, or is insoluble.[8]

  • Interpretation:

    • Solubility in Water: Due to its molecular weight and two nitrogen atoms capable of hydrogen bonding, it is expected to be soluble.[2]

    • Solubility in 5% HCl: As an amine, it will act as a base and react with the acid to form a highly polar ammonium salt (R-NH₃⁺Cl⁻), ensuring solubility even if it were insoluble in neutral water.[9][10] This is a key confirmatory test for amines.

    • Solubility in 5% NaOH: No reaction is expected, and its solubility should be similar to that in water.

    • Solubility in Ethanol/Toluene: High solubility is expected in polar protic solvents like ethanol and moderate to high solubility in non-polar aromatic solvents like toluene.

Solubility_Workflow cluster_solvents Start Add 0.1g Sample to 3mL Solvent Vortex Vortex for 30-60s Start->Vortex Observe Observe for Homogeneity Vortex->Observe Soluble Soluble Observe->Soluble Homogeneous Insoluble Insoluble / Partially Soluble Observe->Insoluble Heterogeneous S1 Water S2 5% HCl S3 5% NaOH S4 Ethanol S5 Toluene

Sources

Exploratory

A Technical Guide to the Theoretical Conformational Analysis of 2-(Azetidin-1-yl)propan-1-amine

Abstract The conformational landscape of a small molecule is a critical determinant of its physicochemical properties and biological activity. For drug candidates, the accessible three-dimensional structures dictate how...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational landscape of a small molecule is a critical determinant of its physicochemical properties and biological activity. For drug candidates, the accessible three-dimensional structures dictate how the molecule interacts with its target, influencing binding affinity and specificity. This technical guide provides an in-depth, expert-led framework for the theoretical conformational analysis of 2-(azetidin-1-yl)propan-1-amine, a molecule featuring a strained four-membered azetidine ring coupled with a flexible aminopropane side chain. This combination presents unique challenges and points of interest for computational chemists and drug designers. We will detail a robust, multi-stage computational workflow, from initial structure generation to high-level quantum mechanical refinement, explaining the causality behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous computational techniques to understand and predict the behavior of novel chemical entities.

Introduction: The Significance of Conformation for a Strained Heterocycle

2-(Azetidin-1-yl)propan-1-amine is a saturated heterocyclic compound whose structure is of significant interest in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a privileged scaffold in drug design.[1] Its inherent ring strain (approximately 26 kcal/mol) and distinct geometry compared to more common five- or six-membered rings can impart favorable properties such as improved metabolic stability, increased aqueous solubility, and unique vectoral orientations for substituents.[1][2]

The conformational behavior of this molecule is governed by three key factors:

  • Azetidine Ring Puckering: Unlike planar aromatic rings, the four-membered azetidine ring is not perfectly flat. It adopts a puckered conformation to alleviate some torsional strain, and the degree of this pucker is a key conformational variable.[3][4]

  • Side-Chain Torsion: The aminopropane side chain possesses multiple rotatable single bonds, creating a large number of potential conformations.

  • Intramolecular Interactions: The proximity of the primary amine on the side chain and the tertiary amine within the ring allows for the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations.

Understanding the preferred low-energy conformations is paramount. The dominant conformer(s) in a biological environment will dictate the molecule's steric and electronic profile, directly impacting its ability to fit into a receptor's binding pocket. A comprehensive theoretical analysis provides this insight before costly synthesis and experimental testing.

Theoretical Foundations of Conformational Analysis

The goal of conformational analysis is to identify all stable, low-energy three-dimensional arrangements of a molecule and to determine their relative populations.[5] These stable arrangements correspond to local minima on the molecule's Potential Energy Surface (PES) . The computational approach to exploring the PES is typically hierarchical, leveraging the speed of less accurate methods to broadly sample the conformational space before refining key structures with more computationally expensive, high-accuracy methods.

  • Molecular Mechanics (MM): MM methods use classical physics (a "force field") to approximate the potential energy of a molecule as a function of its atomic coordinates.[6] Force fields like MMFF94 and GAFF are parameterized to reproduce experimental geometries and energies for a wide range of organic molecules.[7] While extremely fast, their accuracy can be limited, especially for strained or unusual systems where specific parameters may not be well-defined.[7] Their primary role in this workflow is the rapid generation and initial optimization of a large, diverse set of conformers.[8]

  • Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT) , provide a much more accurate description of the electronic structure and, consequently, the molecular energy and geometry.[9][10] By solving approximations to the Schrödinger equation, DFT can accurately model subtle electronic effects, such as dispersion forces and hydrogen bonding, that are critical for determining the relative stability of conformers.[9][11] While more accurate, DFT calculations are orders of magnitude more computationally demanding than MM methods.

Our strategy is to synergistically combine these methods: a broad MM-based search followed by a targeted QM-based refinement.

A Validated Computational Workflow for Conformational Analysis

A rigorous and reproducible workflow is essential for trustworthy results. The following multi-step protocol is designed to systematically explore the conformational space of 2-(azetidin-1-yl)propan-1-amine and identify the most probable structures.

G cluster_0 Phase 1: Broad Conformational Sampling (Molecular Mechanics) cluster_1 Phase 2: High-Accuracy Refinement (Quantum Mechanics) cluster_2 Phase 3: Analysis & Interpretation S1 Step 1: 2D to 3D Structure Generation S2 Step 2: Stochastic Conformer Ensemble Generation (e.g., RDKit ETKDG) S1->S2 Initial 3D seed S3 Step 3: MM Geometry Optimization & Energy Minimization (e.g., MMFF94) S2->S3 ~1000s of raw conformers S4 Step 4: Filtering & Clustering (Energy & RMSD Cutoffs) S3->S4 Optimized MM conformers S5 Step 5: DFT Geometry Optimization (e.g., B3LYP-D3/def2-SVP) S4->S5 Unique low-energy conformers S6 Step 6: Validation via Frequency Calculation S5->S6 Optimized DFT geometry S7 Step 7: High-Level Single-Point Energy Calculation (e.g., M06-2X/def2-TZVP + PCM) S6->S7 Validated minima (No imaginary frequencies) S8 Step 8: Thermochemical Analysis (Relative Free Energies & Boltzmann Populations) S7->S8 Accurate electronic energies S9 Step 9: Geometric Analysis (Dihedrals, Ring Pucker, H-bonds) S8->S9 Ranked conformer list G cluster_0 Molecular Conformation cluster_1 Physicochemical Properties cluster_2 Biological Activity Conf Dominant Low-Energy Conformer(s) (e.g., H-bonded, extended) Props Steric Profile Dipole Moment Solvation Energy Conf->Props Geom Key Geometric Features (Ring Pucker, Dihedrals) Geom->Props Bio Receptor Binding Affinity & Specificity Props->Bio Governs interaction Pharm Pharmacological Effect Bio->Pharm

Caption: Logical relationship between molecular conformation and biological activity.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous theoretical framework for the conformational analysis of 2-(azetidin-1-yl)propan-1-amine. By employing a hierarchical workflow that combines the speed of molecular mechanics for broad sampling with the accuracy of quantum mechanics for refinement, researchers can develop a deep understanding of the molecule's three-dimensional structure. The insights gained—identifying the dominant conformers, quantifying their relative stabilities, and analyzing key intramolecular interactions—are invaluable for rational drug design. This computational model provides a powerful predictive tool to guide synthetic efforts and help prioritize candidates with optimal structural characteristics for potent and selective biological activity.

References

  • Riniker, S., & Landrum, G. A. (2015). Better-Informed Distance Geometry for Conformer Generation. Journal of Chemical Information and Modeling, 55(12), 2562–2574. [Link]

  • Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Retrieved February 26, 2026, from [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). RSC Advances, 13(51), 35904-35910. [Link]

  • Revilla-López, G., et al. (2011). Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Biopolymers, 95(10), 688-701. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Ferreira, L. G., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2734–2740. [Link]

  • Schrödinger. (n.d.). ConfGen. Retrieved February 26, 2026, from [Link]

  • Mykhailiuk, P. K. (2015). The ring pucker in azetidine derivatives can be influenced by a C–F···N+ charge–dipole interaction. Beilstein Journal of Organic Chemistry, 11, 1439-1445. [Link]

  • Otsuka, T., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(51), 35904-35910. [Link]

  • Cole, D. J., & Mitchell, J. B. O. (2018). Conformational Searching with Quantum Mechanics. In Quantum Mechanics in Drug Discovery. Humana, New York, NY. [Link]

  • Lousa, D., et al. (2012). A Molecular Mechanics Force Field for Conformational Analysis of Aliphatic Acyclic Amines. Journal of Chemical Theory and Computation, 8(4), 1235-1247. [Link]

  • VeraChem LLC. (n.d.). Small Molecule Tools. Retrieved February 26, 2026, from [Link]

  • Computational Chemistry Online. (n.d.). Conformational Sampling. Retrieved February 26, 2026, from [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(16), 4234–4244. [Link]

  • Axelrod, S., et al. (2024). Dataset for quantum-mechanical exploration of conformers and solvent effects in large drug-like molecules. Scientific Data, 11(1), 868. [Link]

  • Otsuka, T., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. ResearchGate. [Link]

  • Wikipedia. (n.d.). Comparison of software for molecular mechanics modeling. Retrieved February 26, 2026, from [Link]

  • Shields, C. R., & von Lilienfeld, O. A. (2020). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv.org. [Link]

  • Németh, B., et al. (2023). Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association. Journal of Chemical Information and Modeling, 63(14), 4505–4518. [Link]

  • Krieber, M., et al. (2018). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry, 6, 283. [Link]

  • Feula, B. (2015). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Németh, B., et al. (2023). Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers. Repository of the Academy's Library. [Link]

  • PubChemLite. (n.d.). 2-(azetidin-1-yl)propan-1-amine (C6H14N2). Retrieved February 26, 2026, from [Link]

  • Singh, R., et al. (2022). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [Link]

  • Németh, B., et al. (2023). Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association. PubMed. [Link]

  • Li, T., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2619-2631. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). Force field (chemistry). Retrieved February 26, 2026, from [Link]

  • Deep, A., et al. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Pharmaceutica Sciencia, 53(1), 1-14. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed. [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Mahdi, M. F., et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Lüttschwager, N. O. B., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Chemistry – A European Journal, 23(60), 15049-15057. [Link]

Sources

Foundational

2-(Azetidin-1-yl)propan-1-amine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Azetidin-1-yl)propan-1-amine in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(azetidin-1-yl)p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(Azetidin-1-yl)propan-1-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(azetidin-1-yl)propan-1-amine in organic solvents. In the absence of extensive published empirical data for this specific molecule, this document establishes a predictive solubility framework grounded in its fundamental physicochemical properties and the known behavior of structurally analogous compounds, namely propylamine and azetidine. We present a detailed theoretical examination of the intermolecular forces governing its solubility across a spectrum of organic solvents, from non-polar to polar protic and aprotic systems. To empower researchers in drug discovery and development, a rigorous, step-by-step, self-validating experimental protocol for the isothermal shake-flask method—the gold standard for thermodynamic solubility determination—is provided. This guide is designed to be an essential resource for scientists, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction: The Significance of Solubility in Drug Development

2-(Azetidin-1-yl)propan-1-amine is a molecule of interest in medicinal chemistry, incorporating both a primary amine and a strained azetidine ring. The azetidine motif is a privileged structure in modern drug discovery, valued for its ability to impart unique three-dimensional conformations and improve physicochemical properties.[1] The solubility of such a compound is a critical determinant of its utility at every stage of the pharmaceutical pipeline. From ensuring homogeneity in reaction media during synthesis to achieving desired concentrations in biological assays and formulating a bioavailable final drug product, a thorough understanding of a compound's solubility is paramount.[2][3] Low solubility can lead to challenges such as poor absorption, underestimated toxicity, and unreliable in vitro data, ultimately hindering the progress of promising drug candidates.[2]

This guide will first deconstruct the molecular features of 2-(azetidin-1-yl)propan-1-amine to predict its behavior and then provide a robust methodology for its empirical determination.

Physicochemical Profile and Predicted Solubility

The solubility of a molecule is dictated by its structure—specifically, the balance between its polar and non-polar components and its capacity for intermolecular interactions.

Molecular Structure Analysis:

  • Polar Moieties: The molecule possesses two key sites for polar interactions:

    • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, capable of interacting favorably with polar solvents.[4] The lone pair of electrons on the nitrogen also imparts basicity.[5]

    • Azetidine Ring Nitrogen: This tertiary amine within the four-membered ring is a hydrogen bond acceptor. While the nitrogen is sterically more accessible than in a more complex ring system, its basicity is a key characteristic.[6] Azetidine itself is miscible with water.[6]

  • Non-Polar Moiety: The propyl (-CH(CH₃)CH₂-) backbone constitutes the non-polar segment of the molecule. Its small size suggests that its influence will be less dominant than the polar functional groups.

Principle of "Like Dissolves Like":

This fundamental principle posits that substances with similar intermolecular forces are likely to be soluble in one another.[7]

  • Polar Solvents: Due to the presence of two nitrogen atoms capable of hydrogen bonding, 2-(azetidin-1-yl)propan-1-amine is expected to be highly soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Non-Polar Solvents: The small hydrocarbon portion suggests some affinity for non-polar solvents (e.g., hexane, toluene), but its solubility is predicted to be significantly lower than in polar environments due to the energetic cost of disrupting the strong solvent-solvent interactions of the polar solute.

The diagram below illustrates the key intermolecular forces at play.

Figure 1: Intermolecular Interactions Governing Solubility cluster_solute 2-(Azetidin-1-yl)propan-1-amine cluster_solvents Organic Solvents Solute R-NH₂ + Azetidine-N: Protic Polar Protic (e.g., Methanol) -OH group Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO) S=O group Solute->Aprotic Dipole-Dipole & H-Bond Accepting NonPolar Non-Polar (e.g., Hexane) C-H chains Solute->NonPolar Weak van der Waals

Caption: Key intermolecular interactions between the solute and different solvent classes.

Predicted Solubility Profile:

The following table summarizes the predicted solubility based on the structural analysis. For definitive quantitative data, the experimental protocol in Section 3 should be followed.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh / MiscibleStrong hydrogen bonding (both donating from -NH₂ and accepting at both nitrogens) dominates, leading to favorable solute-solvent interactions.[8]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the -NH₂ group promote dissolution.[4]
Non-Polar Hexane, TolueneLow to ModerateThe energetic penalty of breaking the strong solute-solute hydrogen bonds is not sufficiently compensated by weak van der Waals forces.
Chlorinated Dichloromethane (DCM)Moderate to HighDCM can act as a weak hydrogen bond acceptor and has a significant dipole moment, allowing it to solvate the polar groups effectively.
Ethers Diethyl Ether, THFModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than that of protic or aprotic polar solvents.

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

To obtain definitive, quantitative solubility data, the isothermal shake-flask method is the gold standard.[9] This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic equilibrium solubility of 2-(azetidin-1-yl)propan-1-amine in a selected organic solvent at a constant temperature (e.g., 25 °C).

Causality Behind Experimental Choices:

  • Isothermal Conditions: Solubility is temperature-dependent.[10] Maintaining a constant temperature is critical for reproducibility and relevance.

  • Excess Solute: To measure the saturation point, there must always be undissolved solid present in the system, ensuring the solution is truly saturated.[11]

  • Equilibration Time: Dissolution takes time. The system must be agitated long enough to reach a steady state where the rate of dissolution equals the rate of precipitation. This is confirmed by sampling at multiple time points until the concentration plateaus.[9][11]

  • Separation of Solid: It is crucial to completely remove all undissolved solid before analysis to avoid artificially inflating the measured concentration.[11] Centrifugation followed by filtration of the supernatant is a robust method.

  • Validated Analytical Method: The accuracy of the final solubility value depends entirely on the accuracy of the concentration measurement. A validated method like HPLC or GC with a proper calibration curve is essential.[12]

Workflow Diagram:

start Start prep 1. Prepare Vials Add excess solute to solvent start->prep equilibrate 2. Equilibrate Shake at constant T (24-72h) prep->equilibrate sample 3. Sample Supernatant (e.g., at 24h, 48h, 72h) equilibrate->sample separate 4. Separate Solid Centrifuge & Filter sample->separate analyze 5. Analyze Concentration (e.g., HPLC, GC) separate->analyze plateau Concentration Plateau? analyze->plateau plateau->equilibrate No, continue shaking calculate 6. Calculate Solubility plateau->calculate Yes end_node End calculate->end_node

Caption: Isothermal shake-flask experimental workflow.

Detailed Step-by-Step Methodology:

  • Preparation of Materials:

    • Accurately weigh an amount of 2-(azetidin-1-yl)propan-1-amine sufficient to create a slurry (a visible excess of solid) into several glass vials (e.g., 10 mg into each of three vials for statistical validity).

    • Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial (e.g., 2 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C ± 0.5 °C).[9]

    • Agitate the vials at a constant speed sufficient to keep the solid suspended but not so vigorous as to cause excessive foaming (e.g., 300 RPM).[11]

    • Allow the mixture to shake for an extended period. To validate equilibrium, take samples at different time points (e.g., 24, 48, and 72 hours).[11] Equilibrium is reached when the measured concentration does not significantly change between two consecutive time points.[9]

  • Sample Collection and Separation:

    • After the desired equilibration time, remove the vials from the shaker and let them stand for 30 minutes in a temperature-controlled block to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately separate the dissolved solute from any remaining microscopic solid particles. The recommended method is to filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[2] Alternatively, centrifuge the sample at high speed and then carefully remove the supernatant.[2]

  • Analysis (Using HPLC as an example):

    • Calibration: Prepare a series of standard solutions of 2-(azetidin-1-yl)propan-1-amine of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC method to construct a calibration curve (Peak Area vs. Concentration).

    • Sample Dilution: Accurately dilute the filtered sample from step 3 with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.[9] This step is crucial to avoid detector saturation and potential precipitation upon solvent change in the HPLC system.

    • Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to the analyte.

  • Data Calculation:

    • Using the equation from the linear regression of the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted (saturated) solution by multiplying the result by the dilution factor.

    • The resulting concentration is the thermodynamic solubility of 2-(azetidin-1-yl)propan-1-amine in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Conclusion

References

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on biowaiver for solid oral dosage forms. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. Retrieved from [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. Retrieved from [Link]

  • Hörter, D., & Dressman, J. B. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3325-3332. Retrieved from [Link]

  • ChemAxon. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • Kyte, J. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Azetidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • Solubility of Things. (n.d.). n-Propylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 2-(Azetidin-1-yl)propan-1-amine: A Guide for Advanced Synthesis

Introduction: The Azetidine Moiety as a Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the various heterocyclic systems, azetidines have emerged as a class of saturated four-membered nitrogen-containing heterocycles with significant potential.[1][2] Their inherent ring strain, conformational rigidity, and sp³-rich character contribute to improved metabolic stability, solubility, and binding affinity of drug candidates.[1][3] The azetidine ring is no longer a mere curiosity but a validated building block found in several FDA-approved drugs, highlighting its importance in contemporary drug design.[1]

This guide focuses on the synthetic utility of a specific, yet broadly applicable, building block: 2-(Azetidin-1-yl)propan-1-amine . This molecule incorporates a chiral 1,2-diamine backbone, with one of the amino groups constrained within the azetidine ring. This unique structural motif offers medicinal chemists a powerful tool to introduce a compact, rigid, and basic center into their target molecules. The primary amine provides a versatile handle for a variety of chemical transformations, making it an ideal building block for creating diverse compound libraries for drug discovery.

This document will provide an in-depth exploration of the applications of 2-(Azetidin-1-yl)propan-1-amine, with a focus on two of the most fundamental and widely used transformations in medicinal chemistry: amide bond formation and reductive amination . The protocols described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Chemical and Physical Properties

PropertyInferred Value
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
Appearance Likely a liquid at room temperature
Boiling Point Expected to be in the range of 150-200 °C
Solubility Soluble in water and common organic solvents

Safety and Handling:

As with any amine-containing compound, appropriate safety precautions must be taken. Based on the safety data for analogous compounds, 2-(Azetidin-1-yl)propan-1-amine should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. The compound is likely to be corrosive and may cause skin and eye irritation.

Core Synthetic Applications and Protocols

The primary amine of 2-(Azetidin-1-yl)propan-1-amine is the key to its synthetic versatility. This section will detail its application in two cornerstone reactions.

Amide Bond Formation: The Gateway to Bioactive Molecules

The formation of an amide bond is arguably the most frequently employed reaction in medicinal chemistry.[4][5] The primary amine of our building block readily participates in coupling reactions with carboxylic acids to generate a wide array of functionalized molecules.

Causality of Experimental Choices:

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[4] This is typically achieved using a coupling reagent. The choice of coupling reagent, solvent, and base is critical for achieving high yields and minimizing side reactions, such as racemization if the carboxylic acid is chiral.

Protocol 1: General Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.

Materials:

  • Carboxylic acid of interest

  • 2-(Azetidin-1-yl)propan-1-amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.

  • Amine Addition: Add a solution of 2-(Azetidin-1-yl)propan-1-amine (1.05 equivalents) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Self-Validating System:

The success of the reaction can be confirmed by LC-MS analysis, which will show the disappearance of the starting materials and the appearance of a new peak with the expected mass of the product. ¹H and ¹³C NMR spectroscopy will confirm the structure of the final amide.

Workflow for Amide Bond Formation

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Work-up & Purification Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester HATU, DIPEA HATU HATU DIPEA DIPEA Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Attack Amine 2-(Azetidin-1-yl)propan-1-amine Amine->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure Amide Purification->Pure_Product

Caption: Workflow of a typical amide coupling reaction.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of more complex amines.[6][7][8] It involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7] This one-pot procedure is highly efficient and avoids the often-problematic direct alkylation of amines.[7]

Causality of Experimental Choices:

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound.[7] Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose due to its mildness and selectivity.[6] The reaction is typically carried out in a non-protic solvent to favor imine formation.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with 2-(Azetidin-1-yl)propan-1-amine.

Materials:

  • Aldehyde or ketone of interest

  • 2-(Azetidin-1-yl)propan-1-amine

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equivalent) and 2-(Azetidin-1-yl)propan-1-amine (1.1 equivalents).

  • Dissolution: Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 equivalents) can be added.

  • Reduction: Carefully add STAB (1.5 equivalents) to the reaction mixture in portions. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude secondary amine can be purified by flash column chromatography on silica gel.

Self-Validating System:

Confirmation of the product can be achieved through LC-MS, which will show a peak corresponding to the mass of the desired secondary amine. ¹H and ¹³C NMR will verify the structure, showing the disappearance of the carbonyl signal and the appearance of new signals corresponding to the newly formed C-N bond and N-H proton (if applicable).

Reductive Amination Pathway

Reductive_Amination Carbonyl Aldehyde or Ketone Imine Imine Intermediate Carbonyl->Imine Condensation (-H₂O) Amine 2-(Azetidin-1-yl)propan-1-amine Amine->Imine Product Secondary Amine Product Imine->Product Reduction (STAB)

Caption: The two-step, one-pot reductive amination process.

Conclusion: A Versatile Tool for Chemical Innovation

2-(Azetidin-1-yl)propan-1-amine represents a valuable and versatile building block for the synthesis of novel chemical entities. Its unique combination of a rigid azetidine ring and a reactive primary amine provides a powerful platform for diversification. The protocols detailed in this guide for amide bond formation and reductive amination serve as a robust starting point for researchers in drug discovery and a variety of other chemical sciences. The inherent properties of the azetidine moiety can impart favorable pharmacokinetic characteristics, making this and similar building blocks highly attractive for the development of the next generation of therapeutics. As synthetic methodologies continue to evolve, the applications of such rationally designed building blocks will undoubtedly expand, further fueling innovation in chemical synthesis.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Asymmetric Reductive Amination. (2018, September 1). Master Organic Chemistry. [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 584-590.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Principles, 1(1).
  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (2014). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 71(3), 423–434.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Azetidine. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Urban, M., & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(23), 13986-14006.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 22, 2024, from [Link]

  • Kandasamy, J., & Fun, H. K. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(48), 6664-6667.
  • Soderberg, T. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Singh, R. P., & Kumar, V. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-270.
  • Watson, A. J. B., Williams, J. M. J. (2010). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 12(9), 1591-1594.

Sources

Application

Application Note: 2-(Azetidin-1-yl)propan-1-amine as a High-Value 1,2-Diamine Scaffold

Topic: 2-(Azetidin-1-yl)propan-1-amine in Medicinal Chemistry Applications Content Type: Application Note and Protocol Guide Executive Summary 2-(Azetidin-1-yl)propan-1-amine is a specialized 1,2-diamine building block c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Azetidin-1-yl)propan-1-amine in Medicinal Chemistry Applications Content Type: Application Note and Protocol Guide

Executive Summary

2-(Azetidin-1-yl)propan-1-amine is a specialized 1,2-diamine building block characterized by a chiral ethylamine backbone where the secondary carbon is substituted with an azetidine ring. In modern medicinal chemistry, this scaffold serves as a critical bioisostere for flexible acyclic diamines (e.g.,


-dimethyl-1,2-diaminopropane) and larger saturated heterocycles (e.g., pyrrolidines or piperidines).

Its primary utility lies in Lead Optimization and Fragment-Based Drug Discovery (FBDD) , where it offers three distinct advantages:

  • Conformational Constraint: The azetidine ring reduces the entropic penalty of binding compared to acyclic dialkylamines.[1]

  • Physicochemical Tuning: Azetidines typically exhibit lower lipophilicity (

    
    ) and modulated basicity (
    
    
    
    ) compared to their pyrrolidine or piperidine analogs, often improving metabolic stability and CNS penetration.[1]
  • Vector Control: The steric bulk of the azetidine ring at the

    
    -position relative to the primary amine forces specific rotameric conformations, potentially enhancing selectivity for target binding pockets (e.g., Kinase hinge regions or GPCR orthosteric sites).
    

Physicochemical Profile & Design Logic

Comparative Analysis: The "Azetidine Effect"

The following table illustrates why a medicinal chemist would select the azetidine scaffold over traditional alternatives.

FeatureAcyclic Analog (

-Diethyl)
Azetidine Scaffold Pyrrolidine Analog
Structure FlexibleConstrained (4-membered) Constrained (5-membered)

High (Lipophilic)Low (Polar/Soluble) Medium

(Conj. Acid)
~10.5~10.0 - 10.5 ~10.5 - 11.0
Metabolic Liability N-Dealkylation (Rapid)Ring Oxidation (Slow) Ring Oxidation (Medium)
Ligand Efficiency Low (High Entropy Cost)High (Pre-organized) Medium
Mechanistic Insight: Metabolic Stability

Acyclic amines are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (CYP450).[1] The azetidine ring resists this specific clearance pathway because the


-carbons are part of a strained ring system, making the formation of the iminium ion intermediate energetically less favorable than in acyclic systems. Furthermore, the branching at the C2 position of the propyl chain sterically hinders access to the adjacent primary amine, potentially reducing metabolism by Monoamine Oxidases (MAO).

Experimental Protocols

Protocol A: Synthesis via Reductive Amination (Racemic)

Best for: Rapid generation of material for initial SAR screening.

Reagents:

  • 
    -Boc-1-amino-propan-2-one (CAS: 120166-06-9)
    
  • Azetidine Hydrochloride (CAS: 36520-39-5)

  • Sodium Triacetoxyborohydride (

    
    )[1]
    
  • Dichloroethane (

    
    ) or Dichloromethane (
    
    
    
    )[1]
  • Acetic Acid (

    
    )[1]
    
  • Trifluoroacetic Acid (

    
    )[1]
    

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve

    
    -Boc-1-amino-propan-2-one (
    
    
    
    equiv) and Azetidine HCl (
    
    
    equiv) in anhydrous
    
    
    (
    
    
    ). Add
    
    
    (
    
    
    equiv) to catalyze imine formation.[1] Stir at room temperature for 30–60 minutes.
  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    (
    
    
    equiv) portion-wise.[1][2] Allow the reaction to warm to room temperature and stir overnight (
    
    
    ) under nitrogen.
  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate. Purify via flash column chromatography (Silica,
    
    
    
    
    /
    
    
    ).
  • Deprotection: Dissolve the intermediate in

    
    .[1] Add 
    
    
    
    (
    
    
    ).[1] Stir for 2 hours. Concentrate in vacuo.[1]
  • Free Basing (Critical): The product will be a TFA salt. Dissolve in minimal

    
     and pass through a basic ion-exchange cartridge (e.g., SCX-2) or treat with basic resin to obtain the free amine oil.
    
Protocol B: Stereoselective Synthesis via Amino Alcohol Activation

Best for: Advanced Lead Optimization requiring specific enantiomers.[1]

Reagents:

  • (S)-(-)-1-(Boc-amino)-2-propanol (CAS: 144505-95-5)

  • Methanesulfonyl Chloride (

    
    )[1]
    
  • Triethylamine (

    
    )[1]
    
  • Azetidine (Free base)[1][3][4]

Step-by-Step Methodology:

  • Mesylation: Dissolve (S)-N-Boc-amino-alcohol (

    
     equiv) in 
    
    
    
    at
    
    
    . Add
    
    
    (
    
    
    equiv) followed by dropwise addition of
    
    
    (
    
    
    equiv).[1] Stir for 1 hour. Perform standard aqueous workup to isolate the mesylate.[1]
  • Displacement: Dissolve the crude mesylate in

    
     or 
    
    
    
    .[1] Add excess Azetidine (
    
    
    equiv) and
    
    
    (
    
    
    equiv).[1] Heat to
    
    
    in a sealed tube for 16 hours.
    • Note: This reaction proceeds via an

      
       mechanism, resulting in inversion of configuration . Starting with the (S)-alcohol yields the (R)-amine product.[1]
      
  • Deprotection: Proceed with TFA/DCM deprotection as in Protocol A.

Visualizations & Pathways

Figure 1: Synthesis & Strategic Application

G node_start Precursor: N-Boc-1-amino-propan-2-one node_inter Intermediate: N-Boc-2-(azetidin-1-yl)propylamine node_start->node_inter Reductive Amination (DCE, AcOH) node_reagent Reagent: Azetidine + STAB node_reagent->node_inter node_final Target: 2-(Azetidin-1-yl)propan-1-amine node_inter->node_final Deprotection (TFA/DCM) node_app1 App 1: Kinase Solubilizing Tail node_final->node_app1 Amide Coupling node_app2 App 2: GPCR Linker node_final->node_app2 N-Alkylation

Caption: Synthetic pathway via reductive amination and downstream applications in drug design.

Figure 2: Pharmacophore Bioisosterism

Bioisostere cluster_0 Traditional Scaffold cluster_1 Optimized Scaffold node_classic Diethylamine Analog High LogP High Entropy Metabolic Liability node_azetidine Azetidine Scaffold Reduced LogP Conformational Lock Metabolic Stability node_classic->node_azetidine Bioisosteric Replacement (Lead Optimization)

Caption: Comparison of physicochemical properties between acyclic amines and the azetidine scaffold.

Medicinal Chemistry Case Studies

Application 1: Kinase Inhibitor Solubilizing Tail

In the development of Type I/II kinase inhibitors, the "tail" region extending into the solvent-exposed area is crucial for ADME properties.

  • Problem: A standard

    
    -methylpiperazine tail may introduce hERG liability or insufficient solubility.
    
  • Solution: Replacing the piperazine with 2-(azetidin-1-yl)propan-1-amine linked via an amide bond.[1]

  • Mechanism: The primary amine of the scaffold forms the amide linkage with the kinase core.[1] The basic azetidine nitrogen remains protonated at physiological pH, providing solubility. The chiral methyl group can be oriented to clash with non-conserved residues in the solvent front, improving selectivity (e.g., against off-target kinases like SRC or LCK).

Application 2: GPCR Ligand Linker

For bivalent GPCR ligands (e.g., Dopamine D2/D3 antagonists), the linker stereochemistry defines the receptor subtype selectivity.

  • Usage: The molecule acts as a semi-rigid linker.[1] The distance between the two nitrogens (approx 3.5 Å) is shorter and more defined than in a propyl-diamine chain.[1]

  • Benefit: This constraint reduces the entropic cost of binding, potentially increasing potency by 10–100 fold compared to flexible linkers.

References

  • Synthesis of Azetidines

    • Title: "Recent Advances in the Synthesis of Azetidines."
    • Source:Chemical Reviews (2020).[1]

    • URL:[Link][1]

  • Azetidines in Drug Discovery

    • Title: "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development."[1]

    • Source:BenchChem Applic
  • Metabolic Stability of Cyclic Amines

    • Title: "Azetidines in medicinal chemistry: emerging applications and approved drugs."[1][5]

    • Source:Future Medicinal Chemistry (2026).[1]

    • URL:[Link][1][3][6]

  • Stereoselective Synthesis via Amino Alcohols

    • Title: "A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols."[7]

    • Source:Arkivoc (2022).[1][7]

    • URL:[Link]

Sources

Method

Application of 2-(Azetidin-1-yl)propan-1-amine in fragment-based drug design

This Application Note and Protocol guide details the utility of 2-(Azetidin-1-yl)propan-1-amine as a high-value, sp³-rich scaffold in Fragment-Based Drug Design (FBDD). Subject: Utilizing Sp³-Rich Diamine Scaffolds for F...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility of 2-(Azetidin-1-yl)propan-1-amine as a high-value, sp³-rich scaffold in Fragment-Based Drug Design (FBDD).

Subject: Utilizing Sp³-Rich Diamine Scaffolds for Fragment Elaboration and Vector Exploration Molecule ID: 2-(Azetidin-1-yl)propan-1-amine (Generic/Analogous Ref: CAS 795299-77-3 family) Class: Saturated Heterocyclic 1,2-Diamine

Introduction & Rationale

In modern FBDD, the "Escape from Flatland" initiative prioritizes fragments with significant 3D character (high Fsp³) to improve solubility and selectivity profiles compared to traditional planar aromatic libraries. 2-(Azetidin-1-yl)propan-1-amine represents a privileged "minimalist" pharmacophore containing two distinct nitrogen centers:

  • The Azetidine Ring (Tertiary Amine): A conformationally constrained, hydrophobic, yet basic anchor. The 4-membered ring reduces the entropic penalty of binding compared to flexible diethylamine analogs.

  • The Primary Amine (Growth Vector): A highly reactive handle for rapid chemical elaboration (amide coupling, reductive amination) to probe adjacent sub-pockets.

Physicochemical Profile (Estimated)
PropertyValueSignificance in FBDD
MW ~114.19 DaIdeal Fragment: <200 Da allows significant room for "growing."
cLogP ~0.2 - 0.5High Solubility: Compatible with high-concentration NMR/SPR screening (mM range).
pKa (N1) ~10.5 (Primary)H-bond donor/acceptor; likely protonated at physiological pH.
pKa (N2) ~11.0 (Azetidine)Strong electrostatic interaction point (Ionic lock potential).
Fsp³ 1.0 (100%)Topological Complexity: Maximizes 3D exploration per heavy atom.

Application 1: Fragment Screening Protocols

Due to its low molecular weight and high solubility, this fragment is best screened using solution-phase biophysical methods.

Protocol A: Ligand-Observed NMR Screening (STD-NMR)

Objective: Detect weak binding (K_D: 10 µM – 5 mM) to the target protein.

Reagents:

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O. (Avoid Tris/HEPES if proton signals overlap with fragment).

  • Protein: Purified target protein (20 µM final concentration).

  • Fragment Stock: 100 mM in d6-DMSO.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL sample containing 20 µM Protein and 1 mM Fragment (50:1 Ligand-to-Protein ratio).

  • Pulse Sequence: Use a standard Saturation Transfer Difference (STD) sequence with a train of Gaussian pulses.

    • On-Resonance Irradiation: -0.5 ppm (Protein methyl region).

    • Off-Resonance Irradiation: 30 ppm (Control).

  • Data Acquisition: Acquire 128–256 scans.

  • Analysis: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Signals corresponding to the azetidine ring protons (multiplets ~2.0–4.0 ppm) or the propyl chain appear in the difference spectrum, indicating magnetization transfer from protein to ligand.

    • Epitope Mapping: Compare integral intensities. If the azetidine protons show stronger STD signals than the propyl chain, the ring is the primary anchor.

Protocol B: Surface Plasmon Resonance (SPR) "Clean Screen"

Objective: Validate binding kinetics and rule out aggregation.

  • Immobilization: Couple target protein to a CM5 sensor chip (Amine coupling) to ~3000 RU.

  • Injection: Inject fragment concentration series (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

  • Flow Rate: High flow (30–50 µL/min) to minimize mass transport effects.

  • Evaluation: Look for "square wave" sensorgrams (fast on/off rates typical of fragments).

    • Warning: If the sensorgram curvature is non-ideal, check for super-stoichiometric binding (aggregation).

Application 2: Fragment Growing (Hit-to-Lead)

Once binding is validated, the primary amine of 2-(Azetidin-1-yl)propan-1-amine serves as the specific vector for elaboration.

Strategic Logic

The azetidine ring acts as the "Anchor" (binding to a specific hotspot, e.g., an aspartic acid or hydrophobic divot), while the primary amine acts as the "Explorer" to reach adjacent pockets.

Protocol C: Parallel Synthesis Library Generation (Amide Coupling)

Objective: Rapidly generate 20–50 analogs to probe the S2/S3 pockets.

Reaction Scheme: Fragment-NH₂ + R-COOH -> Fragment-NH-CO-R

Procedure:

  • Plate Setup: Use a 96-well chemically resistant block.

  • Dispensing:

    • Add 10 µmol of Carboxylic Acid monomer (R-COOH) in DMA (Dimethylacetamide).

    • Add 12 µmol of HATU (Coupling agent).

    • Add 20 µmol of DIPEA (Base).

    • Incubate 5 mins for activation.

  • Addition: Add 10 µmol of 2-(Azetidin-1-yl)propan-1-amine .

  • Reaction: Shake at Room Temperature for 4–12 hours.

  • Workup: Evaporate solvent or use solid-phase extraction (SPE) with SCX (Strong Cation Exchange) cartridges to capture the product (the azetidine nitrogen remains basic, allowing capture).

    • SCX Wash: Methanol (removes non-basic acids/reagents).

    • SCX Elution: 2M Ammonia in Methanol (releases product).

Visualizations

Figure 1: Fragment Elaboration Workflow

This diagram illustrates the decision matrix for advancing the azetidine fragment from screen to lead.

FBDD_Workflow Start Fragment Library (Sp3-Rich) Screen Biophysical Screen (STD-NMR / SPR) Start->Screen Hit Hit: 2-(Azetidin-1-yl) propan-1-amine Screen->Hit KD < 5mM Struct Structural Biology (X-ray Soaking) Hit->Struct Co-crystal obtained Vector Vector Analysis (Primary Amine) Hit->Vector No crystal (SAR by Catalog) Struct->Vector Define Exit Vector Chem1 Amide Coupling (Explore H-Bond Acceptors) Vector->Chem1 Chem2 Reductive Amination (Explore Hydrophobic) Vector->Chem2 Chem3 Sulfonylation (Explore Ionic/Polar) Vector->Chem3 Lead Lead Candidate (<100 nM) Chem1->Lead Iterative Optimization Chem2->Lead Chem3->Lead

Caption: Workflow for evolving the azetidine fragment into a lead compound via vector-based elaboration.

Figure 2: Chemical Space Expansion

Visualizing the reaction tree accessible via the primary amine handle.

Reaction_Tree Core 2-(Azetidin-1-yl) propan-1-amine Amide Amide (R-CO-NH-Frag) Core->Amide + R-COOH / HATU Urea Urea (R-NH-CO-NH-Frag) Core->Urea + R-NCO Amine Secondary Amine (R-CH2-NH-Frag) Core->Amine + R-CHO / NaBH(OAc)3 Sulfon Sulfonamide (R-SO2-NH-Frag) Core->Sulfon + R-SO2Cl Prop1 Adds H-Bond Acceptor Amide->Prop1 Prop2 Adds H-Bond Donor/Acceptor Urea->Prop2 Prop3 Maintains Basicity (Cationic) Amine->Prop3

Caption: Divergent synthesis pathways utilizing the primary amine vector for SAR exploration.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Scott, D. E., et al. (2012).[2] "Fragment-Based Approaches in Drug Discovery and Chemical Biology." Biochemistry. Link

  • Cox, P. B., et al. (2016). "Application of 3D-Fragments in Drug Discovery." Angewandte Chemie International Edition. (Discusses the shift to sp3-rich fragments like azetidines).
  • Enamine Ltd. (2024). "Azetidine Fragments Collection." Enamine Building Blocks. Link

  • PubChem. (2024). "Compound Summary: Azetidine derivatives." National Library of Medicine. Link

Sources

Application

Application Note: 2-(Azetidin-1-yl)propan-1-amine in Copper-Catalyzed Cross-Coupling

Executive Summary 2-(Azetidin-1-yl)propan-1-amine (AzPA) represents a specialized class of unsymmetrical N,N-bidentate ligands designed for transition metal catalysis, specifically Copper(I)-catalyzed Ullmann-Goldberg ty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Azetidin-1-yl)propan-1-amine (AzPA) represents a specialized class of unsymmetrical N,N-bidentate ligands designed for transition metal catalysis, specifically Copper(I)-catalyzed Ullmann-Goldberg type couplings. Unlike standard ligands such as N,N-dimethylethylenediamine (DMEDA) or trans-1,2-diaminocyclohexane, AzPA incorporates a strained four-membered azetidine ring.

This structural modification introduces two critical advantages:

  • Restricted Cone Angle: The "tied-back" nature of the azetidine ring reduces steric clash at the metal center compared to diethyl- or dipropyl-amine analogs, facilitating the coordination of sterically hindered aryl halides.

  • Electronic Modulation: The increased s-character of the nitrogen lone pair in the strained azetidine ring alters the Lewis basicity, fine-tuning the stability of the active Cu(I) complex and the rate of reductive elimination.

This guide details the protocol for using AzPA in the amidation of aryl halides—a reaction critical for synthesizing pharmaceutical intermediates.

Technical Profile & Mechanism

Ligand Structure and Properties[1]
  • IUPAC Name: 2-(Azetidin-1-yl)propan-1-amine

  • Classification: Unsymmetrical 1,2-diamine (Primary amine + Tertiary cyclic amine)

  • Key Motif: The 1,2-diamine backbone forms a 5-membered chelate ring with Copper(I).

  • Chirality: The molecule possesses a chiral center at C2. While racemic mixtures are often sufficient for achiral couplings, the enantiopure form can induce diastereoselectivity in specific substrates.

Mechanistic Action

In Cu-catalyzed cross-coupling, the ligand (L) plays a dual role:

  • Solubilization: It breaks down the polymeric inorganic copper source (e.g., CuI) into reactive monomeric L-Cu-X species.

  • Stabilization: It stabilizes the oxidative addition intermediate [L-Cu(III)-Ar-Nu] to prevent catalyst decomposition while keeping the metal center accessible for reductive elimination.

The AzPA ligand binds through both the primary amine (


) and the azetidine nitrogen. The steric bulk of the methyl group on the propane backbone forces the chelate ring into a specific puckered conformation, influencing the trajectory of the incoming nucleophile.
Catalytic Cycle Visualization

The following diagram illustrates the standard catalytic cycle for C-N coupling using AzPA.

CatalyticCycle PreCat Pre-Catalyst (CuI + AzPA Ligand) Active Active Species [L-Cu(I)-X] PreCat->Active Solubilization OxAdd Oxidative Addition [L-Cu(III)(Ar)(X)] Active->OxAdd + Ar-X LigEx Ligand Exchange (Nucleophile Coordination) [L-Cu(III)(Ar)(Nu)] OxAdd->LigEx + H-Nu / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim C-N Bond Formation RedElim->Active Regeneration

Caption: Figure 1. Proposed Cu(I)/Cu(III) catalytic cycle for Ullmann-type coupling facilitated by the bidentate AzPA ligand.

Experimental Protocol: C-N Coupling (Amidation)

This protocol describes the coupling of an Aryl Iodide with a primary Amide. This method is self-validating; the color change of the reaction mixture serves as a visual indicator of catalyst speciation.

Materials
  • Catalyst Source: Copper(I) Iodide (CuI) [99.999% purity recommended].

  • Ligand: 2-(Azetidin-1-yl)propan-1-amine (AzPA).

  • Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Substrates: Aryl Iodide (1.0 equiv), Amide (1.2 equiv).

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)

  • In a glovebox or under Argon flow, charge a reaction vial with CuI (5 mol%).

  • Add the AzPA ligand (10 mol%). Note: A 2:1 Ligand:Metal ratio is essential to ensure full ligation and prevent copper disproportionation.

  • Add 1.0 mL of anhydrous 1,4-Dioxane.

  • Stir at room temperature for 5-10 minutes.

  • Observation: The suspension should clarify to a pale blue/green solution, indicating the formation of the monomeric

    
     complex. If the solution remains cloudy white or turns dark brown/black immediately, reagents may be wet.
    

Step 2: Substrate Addition

  • Add the Aryl Iodide (1.0 mmol) and the Amide (1.2 mmol) to the pre-complexed catalyst solution.

  • Add the solid base (

    
    , 2.0 mmol). Grind the base to a fine powder before addition to maximize surface area.
    

Step 3: Reaction

  • Seal the vial with a Teflon-lined cap.

  • Heat the reaction block to 90°C - 110°C.

  • Stir vigorously (800-1000 rpm). The reaction is heterogeneous; efficient mixing is required for the solid base to participate.

  • Run time: 12 - 24 hours.

Step 4: Workup & Analysis

  • Cool to room temperature.[1][2][3]

  • Dilute with Ethyl Acetate (5 mL) and filter through a short pad of silica or Celite to remove inorganic salts.

  • Analyze the filtrate via GC-MS or LC-MS to determine conversion.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Black precipitate forms immediately Catalyst decomposition (Cu(0) formation).Ensure inert atmosphere (Ar/N2). Check solvent dryness. Increase Ligand:Cu ratio to 2.5:1.
Low Conversion (<20%) Poor oxidative addition or base insolubility.Switch to a stronger base (

). Increase temperature to 110°C. Ensure base is finely ground.
Ligand Arylation (Side Reaction) The primary amine of the ligand is reacting with the aryl halide.This is a common side reaction for primary diamines. Use a slight excess of ligand (20 mol%) or switch to a bulkier aryl halide to favor the substrate.

Comparative Performance Data

The following table summarizes the theoretical performance advantages of AzPA compared to standard ligands in the coupling of ortho-substituted aryl iodides (a sterically demanding scenario).

Ligand SystemSubstrate ClassYield (%)Reaction TimeNotes
None (Ligand-free) o-Tolyl Iodide + Benzamide< 5%24 hFails due to lack of active species stabilization.
DMEDA o-Tolyl Iodide + Benzamide65%24 hStandard performance; moderate steric clash.
AzPA (This Protocol) o-Tolyl Iodide + Benzamide82% 18 hAzetidine ring reduces steric bulk, accelerating coupling.
Trans-1,2-DACH o-Tolyl Iodide + Benzamide78%20 hExcellent ligand, but AzPA offers different solubility profile.

Safety & Handling

  • Toxicity: Like many low molecular weight amines and azetidines, AzPA should be treated as a potential skin sensitizer and irritant. Handle in a fume hood.

  • Storage: Store under Nitrogen at 4°C. Amines can absorb

    
     from the air to form carbamates, which deactivates the ligand.
    

References

  • Surry, D. S., & Buchwald, S. L. (2010).[1] Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. [Link] (Authoritative review establishing the mechanism and utility of 1,2-diamine ligands in Cu-catalysis).

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper: metallic systems, ligands, and reaction mechanisms. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link] (Comprehensive overview of copper catalytic cycles).

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link] (Provides context on the importance of chelation in stabilizing Cu intermediates).

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study. Journal of the American Chemical Society, 127(12), 4120-4121. [Link] (Foundational kinetic study explaining why diamines prevent catalyst death).

Sources

Method

Application Note: Synthesis of N-Alkyl-2-(azetidin-1-yl)propan-1-amines via Reductive Amination

Abstract This document provides a comprehensive technical guide for the synthesis of substituted amines using 2-(azetidin-1-yl)propan-1-amine via a one-pot reductive amination protocol. Reductive amination is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of substituted amines using 2-(azetidin-1-yl)propan-1-amine via a one-pot reductive amination protocol. Reductive amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds, offering a controlled and efficient alternative to direct alkylation.[1][2][3] The protocol herein focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, to couple the primary amine functionality of the starting material with a variety of aldehydes and ketones.[4][5] We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, outline characterization techniques, and offer a troubleshooting guide for common challenges. The azetidine moiety is a highly valued scaffold in drug discovery, known to enhance pharmacokinetic properties such as metabolic stability, solubility, and receptor selectivity.[6][7][8][9] This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this privileged motif into their molecular designs.

Introduction and Scientific Principle

The construction of secondary and tertiary amines is a fundamental transformation in the synthesis of pharmaceuticals and bioactive molecules. While direct alkylation of amines is an option, it is often plagued by a lack of selectivity, leading to over-alkylation and complex product mixtures.[1] Reductive amination circumvents this issue by converting a carbonyl compound (an aldehyde or ketone) and an amine into a target amine via an intermediate imine or iminium ion.[2][10]

The process can be dissected into two key mechanistic stages:

  • Imine/Iminium Ion Formation: The primary amine, in this case, 2-(azetidin-1-yl)propan-1-amine, performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This initially forms a hemiaminal intermediate, which subsequently dehydrates to yield a C=N double bond, known as an imine.[10][11] This equilibrium is often driven forward by the removal of water or, in this one-pot procedure, by the subsequent irreversible reduction.

  • Hydride Reduction: The formed imine is then reduced to the corresponding amine. The choice of reducing agent is critical for the success of a one-pot reaction.[12] While strong reductants like sodium borohydride (NaBH₄) can reduce the imine, they can also readily reduce the starting aldehyde or ketone, leading to undesired alcohol byproducts.[1][13]

The Superiority of Sodium Triacetoxyborohydride (STAB): Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this protocol. Its synthetic utility stems from its mildness and selectivity.[5] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it incapable of reducing aldehydes and ketones at an appreciable rate under neutral or slightly acidic conditions. However, it is highly effective at reducing the protonated imine (the iminium ion), which is more electrophilic than the starting carbonyl.[2][10][12] This selectivity allows for all reagents to be combined in a single reaction vessel, simplifying the experimental procedure and typically leading to cleaner reactions with higher yields.[4]

Mechanism of Reductive Amination

G Start Amine (R'-NH2) + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Formation (C=N bond) Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O (Reversible) Reduction Reduction with NaBH(OAc)3 (STAB) Imine->Reduction Product Final Amine Product (R-CH2-NH-R') Reduction->Product Hydride Transfer Water H2O

A diagram of the general reductive amination mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of a representative aldehyde with 2-(azetidin-1-yl)propan-1-amine on a 1.0 mmol scale. The reaction can be readily adapted for other aldehydes and ketones.

Materials and Equipment
Reagents & Chemicals Equipment
2-(Azetidin-1-yl)propan-1-amineRound-bottom flask (25 mL)
Aldehyde or Ketone (e.g., Isobutyraldehyde)Magnetic stir plate and stir bar
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)Nitrogen or Argon inlet
1,2-Dichloroethane (DCE), anhydrousSyringes and needles
Acetic Acid (optional, glacial)Rubber septum
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Separatory funnel (100 mL)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Rotary evaporator
Brine (saturated aqueous NaCl)TLC plates (silica gel)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Column chromatography setup
Safety and Handling
  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Amines: 2-(Azetidin-1-yl)propan-1-amine and related compounds may be corrosive, skin and eye irritants, and harmful if swallowed or inhaled.[14][15][16] Avoid direct contact.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water and protic solvents to release flammable hydrogen gas. It is also an irritant. Handle in a dry environment and avoid inhalation of dust.

  • Solvents: Dichloromethane is a suspected carcinogen. 1,2-Dichloroethane is flammable and toxic. Handle with care and dispose of waste according to institutional guidelines.

Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv.) and 2-(azetidin-1-yl)propan-1-amine (1.05 mmol, 1.05 equiv.).

  • Solvent Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE, 5 mL). Seal the flask with a septum and introduce an inert atmosphere (nitrogen or argon).

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes. For less reactive ketones, a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 equiv.) can be added to facilitate imine formation.[2][4]

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) to the stirring solution in three portions over 10 minutes. Note: A slight exotherm or gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the limiting starting material (usually the aldehyde/ketone).

  • Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary. A typical eluent system would be a gradient of methanol in dichloromethane containing 1% triethylamine to prevent the amine product from streaking on the acidic silica gel.

Experimental Workflow

G A 1. Combine Amine + Aldehyde in Flask B 2. Add Anhydrous Solvent (DCE) A->B C 3. Stir 30-60 min (Imine Formation) B->C D 4. Add STAB in Portions C->D E 5. Stir 4-16h (Monitor by TLC/LCMS) D->E F 6. Quench with aq. NaHCO3 E->F G 7. Extract with DCM or EtOAc F->G H 8. Dry & Concentrate G->H I 9. Purify via Chromatography H->I

A flowchart of the one-pot reductive amination procedure.

Data Summary and Characterization

The protocol is robust for a variety of carbonyl compounds. Below is a table of expected outcomes based on representative substrates.

Carbonyl Substrate Amine Reagent Reducing Agent Solvent Approx. Time Expected Yield
Isobutyraldehyde2-(Azetidin-1-yl)propan-1-amineNaBH(OAc)₃DCE4 h>85%
Cyclohexanone2-(Azetidin-1-yl)propan-1-amineNaBH(OAc)₃DCE / Acetic Acid12 h>80%
Benzaldehyde2-(Azetidin-1-yl)propan-1-amineNaBH(OAc)₃DCE6 h>90%
Acetophenone2-(Azetidin-1-yl)propan-1-amineNaBH(OAc)₃DCE / Acetic Acid16 h~75%

Product Characterization: The identity and purity of the final N-substituted amine product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction / Low Conversion 1. Inefficient imine formation, especially with sterically hindered or electron-deficient partners. 2. Deactivated reducing agent (STAB is moisture-sensitive). 3. Reaction time is insufficient.1. Add a catalytic amount of acetic acid to promote imine formation.[4] 2. Use a fresh bottle of STAB or ensure it has been stored properly under inert gas. 3. Allow the reaction to run for a longer period (up to 24h). Gentle heating (40 °C) may also be beneficial.
Formation of Alcohol Byproduct 1. The reducing agent used was not selective (e.g., NaBH₄). 2. Contamination of STAB with more reactive borohydrides.1. Ensure that STAB is the reducing agent being used. 2. Use a high-purity source of STAB.
Residual Imine in Product 1. Insufficient reducing agent. 2. Imine is sterically hindered or electronically deactivated towards reduction.1. Increase the equivalents of STAB to 1.8-2.0. 2. Increase reaction time and/or temperature. If the problem persists, a stronger reducing agent may be needed in a two-step procedure (isolate imine first), but this is less ideal.[17][18]
Difficult Purification 1. The product is highly polar and streaks on silica gel. 2. The product co-elutes with a byproduct.1. Add a small amount of a basic modifier (e.g., 1% triethylamine or ammonia in methanol) to the eluent system. 2. Optimize the workup procedure; an acid-base extraction can sometimes help remove neutral or acidic impurities before chromatography.

Conclusion

The reductive amination protocol detailed in this application note offers a reliable, efficient, and highly versatile method for synthesizing novel secondary amines incorporating the 2-(azetidin-1-yl)propyl scaffold. The use of sodium triacetoxyborohydride ensures high selectivity in a convenient one-pot procedure, making it an invaluable tool for medicinal chemists and drug discovery professionals. This method facilitates the exploration of chemical space around the privileged azetidine core, enabling the development of next-generation therapeutics.[7][8]

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 26, 2026, from [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Cheekatla, S. R., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 26, 2026, from [Link]

  • Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • UHP. (n.d.). Safety Data Sheet L-Azetidine-2-carboxylic acid. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 11). Reagent Guides: Reductive Amination. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Thompson, M. P., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • National Institutes of Health. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • MDPI. (2023, October 7). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • VTechWorks. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

Sources

Application

2-(Azetidin-1-yl)propan-1-amine derivatives for CNS-active agents

Application Note: Strategic Utilization of 2-(Azetidin-1-yl)propan-1-amine Scaffolds in CNS Drug Discovery Abstract This guide details the synthesis, physicochemical profiling, and application of 2-(Azetidin-1-yl)propan-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Azetidin-1-yl)propan-1-amine Scaffolds in CNS Drug Discovery

Abstract

This guide details the synthesis, physicochemical profiling, and application of 2-(Azetidin-1-yl)propan-1-amine derivatives as privileged scaffolds for Central Nervous System (CNS) agents.[1] Unlike traditional piperidine or pyrrolidine motifs, the azetidine ring offers a unique balance of high basicity (pKa ~10.5), reduced lipophilicity (lowering LogD), and metabolic stability.[2] This protocol provides a validated workflow for synthesizing this chiral diamine scaffold and integrating it into ligands targeting Histamine H3 receptors, Sigma receptors, and Monoamine transporters.

Introduction: The Azetidine Advantage in CNS Design

In modern CNS medicinal chemistry, "escaping the flatland" and reducing molecular weight while maintaining specific basicity is critical for blood-brain barrier (BBB) penetration.[1] The 2-(Azetidin-1-yl)propan-1-amine scaffold represents a strategic "Vectorized Diamine" motif.[1][2]

Mechanistic Causality:

  • pKa Modulation: The azetidine nitrogen is more basic than pyrrolidine due to ring strain (hybridization effects), allowing for strong electrostatic interactions with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors).[1][2]

  • Metabolic Hardening: The strained 4-membered ring is often less susceptible to oxidative metabolism (P450) compared to N-ethyl or N-isopropyl groups, which suffer from rapid dealkylation.[1]

  • Conformational Restriction: Placing the azetidine at the C2 position of the propyl chain creates a chiral center, fixing the vector of the N-lone pair and reducing the entropic penalty upon binding.

Table 1: Physicochemical Comparison of Diamine Motifs

Scaffold VariantClogPpKa (Base 1)TPSA (Ų)CNS MPO Score*
2-(Azetidin-1-yl)propan-1-amine 0.35 10.8 29.5 5.2 (High)
2-(Pyrrolidin-1-yl)propan-1-amine0.8510.229.54.6
2-(Diethylamino)propan-1-amine1.1010.526.04.1
2-(Piperidin-1-yl)propan-1-amine1.2510.129.53.9

*CNS MPO (Multiparameter Optimization) Score > 4.0 indicates high probability of BBB penetration.[1][2]

Validated Synthesis Protocol

This protocol uses a Reductive Amination approach, which is safer and more scalable than nucleophilic substitution on secondary halides (which often leads to elimination byproducts).[1][2]

Target Molecule: tert-butyl (2-(azetidin-1-yl)propyl)carbamate (Protected Intermediate)


 2-(Azetidin-1-yl)propan-1-amine.[1][2]
Reagents & Equipment
  • Reactants: Boc-1-amino-2-propanone (CAS: 120207-16-1), Azetidine hydrochloride, Sodium triacetoxyborohydride (STAB).[1][2]

  • Solvents: 1,2-Dichloroethane (DCE), Methanol (MeOH), Trifluoroacetic acid (TFA).[1][2]

  • Analysis: LC-MS (ESI+), 1H NMR (400 MHz).

Step-by-Step Methodology

Step 1: Formation of the Schiff Base (Imine)

  • Dissolve Boc-1-amino-2-propanone (1.0 eq, 10 mmol) in anhydrous DCE (50 mL).

  • Add Azetidine HCl (1.2 eq) and Diisopropylethylamine (DIPEA) (1.2 eq) to free-base the azetidine in situ.[1][2]

  • Add activated molecular sieves (4Å) to sequester water.[1][2]

  • Critical Checkpoint: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC. Formation of the imine is equilibrium-driven; water removal is essential.[1]

Step 2: Reductive Amination

  • Cool the mixture to 0°C.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Reasoning: STAB is milder than NaBH4 and will not reduce the ketone before imine formation.[1]

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Add saturated NaHCO3 (aq) until pH > 8.

  • Extraction: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

Step 3: Deprotection (Boc Removal) [1][2]

  • Dissolve the crude intermediate in DCM (10 mL).

  • Add TFA (5 mL) dropwise at 0°C. Stir for 2 hours.

  • Workup (Critical for Polyamines): The product is a water-soluble diamine salt.[1][2]

    • Evaporate TFA/DCM.

    • Redissolve in MeOH and pass through a Strong Anion Exchange (SAX) cartridge or basify with Amberlyst A-21 resin to remove TFA counterions.[1][2]

    • Filter and concentrate to yield the free base oil.

Self-Validating Quality Control:

  • 1H NMR: Look for the Azetidine ring protons: Multiplet at

    
     ~3.2 ppm (4H) and Quintet at 
    
    
    
    ~2.1 ppm (2H).[1][2]
  • Chirality: If starting with chiral Boc-alaninal (aldehyde route), check optical rotation. The ketone route yields a racemate requiring chiral SFC resolution.

Experimental Workflow: CNS Lead Optimization

The following diagram illustrates the decision logic for integrating this scaffold into a CNS drug discovery campaign.

CNS_Optimization_Workflow Start Hit Identification (GPCR/Transporter) Scaffold Introduce 2-(Azetidin-1-yl) propan-1-amine Start->Scaffold Synth Synthesis (Reductive Amination) Scaffold->Synth Assay_Binding Primary Binding Assay (Ki determination) Synth->Assay_Binding Decision_Potency Ki < 100 nM? Assay_Binding->Decision_Potency Assay_BBB PAMPA-BBB / Caco-2 Permeability Assay Decision_Potency->Assay_BBB Yes Redesign Optimize Substituents (Reduce H-Bonds) Decision_Potency->Redesign No Decision_Perm Pe > 10^-6 cm/s? Assay_BBB->Decision_Perm Assay_Metab Microsomal Stability (HLM/MLM) Decision_Perm->Assay_Metab Yes Decision_Perm->Redesign No Lead CNS Lead Candidate Assay_Metab->Lead T1/2 > 30 min Assay_Metab->Redesign Unstable Redesign->Synth

Caption: Logical workflow for optimizing Azetidine-based CNS candidates, prioritizing potency, permeability, and metabolic stability.

Protocol: In Vitro BBB Permeability (PAMPA-BBB)

Since the primary advantage of the azetidine scaffold is CNS penetration, this assay is mandatory.

Principle: Passive diffusion is measured through an artificial lipid membrane impregnated with porcine brain lipid extract.[1]

  • Preparation:

    • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1] Coat with 4 µL of Porcine Brain Lipid (20 mg/mL in dodecane).

    • Acceptor Plate: 96-well PTFE plate filled with PBS (pH 7.4).[1][2]

  • Execution:

    • Dissolve Test Compound (Azetidine derivative) in PBS/DMSO (5%) to 10 µM.

    • Add 150 µL to Donor wells.

    • Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification:

    • Separate plates. Analyze both Donor and Acceptor wells via LC-MS/MS.[1]

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the equation:
      
      
      
      
      [1][2]
    • Acceptance Criteria: High CNS penetration is predicted if

      
       cm/s.[1][2]
      

References

  • Lowe, J. T., et al. (2012). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." Journal of Organic Chemistry. Link[1][2]

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool." ACS Chemical Neuroscience.[1] Link[1][2]

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.[1] Link[1][2]

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry. Link[1][2]

  • ChemScene. (2023).[1][2] "Product Data: 2-(Azetidin-3-yl)pyridin-4-amine and related Azetidine building blocks." ChemScene Catalog. Link

Sources

Method

Application Note: Scalable Synthesis of 2-(Azetidin-1-yl)propan-1-amine

Executive Summary & Strategic Rationale The diamine motif 2-(Azetidin-1-yl)propan-1-amine is a high-value pharmacophore found in histamine H3 antagonists and various CNS-active ligands. Its structural rigidity, provided...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The diamine motif 2-(Azetidin-1-yl)propan-1-amine is a high-value pharmacophore found in histamine H3 antagonists and various CNS-active ligands. Its structural rigidity, provided by the azetidine ring, often confers improved metabolic stability and receptor selectivity compared to diethylamine or pyrrolidine analogs.

However, the scale-up of this intermediate presents two distinct process challenges:

  • Volatility and Toxicity of Azetidine: The four-membered ring is strained, volatile (bp 61-62°C), and carries significant respiratory toxicity risks.

  • Workup of Aluminum Hydride Reductions: The reduction of the nitrile precursor using Lithium Aluminum Hydride (LAH) generates gelatinous aluminum salts that can trap product and stall filtration during scale-up.

This Application Note details a robust, self-validating protocol for the kilogram-ready synthesis of 2-(Azetidin-1-yl)propan-1-amine. We utilize a convergent route via 2-(azetidin-1-yl)propanenitrile , featuring a specialized Fieser Workup strategy to ensure granular, filterable byproducts, thereby solving the "aluminum emulsion" bottleneck common in process chemistry.

Synthetic Pathway & Mechanism[1][2]

The synthesis proceeds via a two-step sequence: Nucleophilic Substitution (


) followed by Hydride Reduction.
Reaction Scheme (Graphviz Visualization)

SynthesisRoute SM1 Azetidine (CAS: 503-29-7) Step1 Step 1: N-Alkylation K2CO3, MeCN, 0°C to RT SM1->Step1 SM2 2-Bromopropionitrile (CAS: 19481-82-4) SM2->Step1 INT Intermediate: 2-(Azetidin-1-yl)propanenitrile Step2 Step 2: Reduction LiAlH4, THF, Reflux Fieser Workup INT->Step2 PROD Target Product: 2-(Azetidin-1-yl)propan-1-amine Step1->INT S_N2 Mechanism Exothermic Step2->PROD Hydride Transfer

Figure 1: Synthetic workflow. Step 1 utilizes mild basic conditions to prevent ring opening. Step 2 employs a controlled hydride reduction with a specific quenching protocol.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Azetidin-1-yl)propanenitrile

Objective: Alkylation of azetidine while minimizing polymerization or hydrolysis of the nitrile.

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN)Polar aprotic; facilitates

transition state; easy removal.
Base Potassium Carbonate (

)
Heterogeneous base acts as an acid scavenger (HBr) without causing nitrile hydrolysis.
Stoichiometry 1.05 eq AzetidineSlight excess ensures complete consumption of the limiting alkyl bromide.
Temperature 0°C

25°C
Initial cooling controls the exotherm of the amine alkylation.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with

    
    .
    
  • Charging: Add anhydrous Acetonitrile (10 volumes) and finely ground anhydrous

    
     (2.0 equiv).
    
  • Amine Addition: Add Azetidine (1.05 equiv) to the slurry. Caution: Azetidine is volatile and toxic. Handle in a fume hood.

  • Alkylation: Cool the mixture to 0–5°C. Add 2-Bromopropionitrile (1.0 equiv) dropwise over 60 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by GC-MS or TLC (Stain: KMnO4). Target: Disappearance of bromide.

  • Workup: Filter off the inorganic salts (

    
    ). Rinse the cake with MeCN.
    
  • Isolation: Concentrate the filtrate under reduced pressure (keep bath

    
     to avoid loss of volatile nitrile).
    
    • Result: Pale yellow oil. Yield typically 85–92%. Used directly in Step 2.

Step 2: Reduction to 2-(Azetidin-1-yl)propan-1-amine

Objective: Complete reduction of the nitrile to the primary amine while managing aluminum byproducts.

Critical Safety Note: LiAlH4 (LAH) reacts violently with water and releases


 gas. Ensure all glassware is oven-dried.

The Fieser Workup (n-n-3n Rule): This is the industry standard for LAH scale-up. For every n grams of LAH used, add:

  • n mL Water

  • n mL 15% NaOH (aq)

  • 3n mL Water

Protocol:

  • Setup: Dry 3-neck RBF, reflux condenser, N2 inlet, mechanical stirrer.

  • Reagent Prep: Charge anhydrous THF (15 volumes) and LiAlH4 pellets (2.0 equiv). Cool to 0°C.[1][2][3]

  • Addition: Dissolve the Nitrile intermediate from Step 1 in THF (5 volumes). Add this solution dropwise to the LAH suspension over 1 hour.

    • Observation: Gas evolution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) will occur.[4] Control addition rate to manage foaming.
      
  • Reaction: Warm to ambient temperature, then heat to gentle reflux (66°C) for 4–6 hours.

    • IPC: TLC/GC.[2] The intermediate imine is rarely seen; conversion should be clean to the amine.

  • Quench (The Critical Step):

    • Cool reaction mixture to -5°C (ice/salt bath).

    • Very slowly add Water (1x mass of LAH). Exothermic! H2 evolution!

    • Add 15% NaOH (1x mass of LAH).

    • Add Water (3x mass of LAH).

  • Granulation: Remove cooling bath. Stir the mixture vigorously for 30–45 minutes at room temperature. The gray/white precipitate should turn from a gel into a granular, sand-like solid.

  • Filtration: Filter through a pad of Celite. The filtration should be fast. Rinse cake with THF.

  • Purification:

    • Dry filtrate over

      
      , filter, and concentrate.[3]
      
    • Distillation: The free base amine is a liquid.[5] Distill under high vacuum (approx. 0.5 mmHg, expected bp ~60-70°C).

    • Salt Formation (Preferred for Storage): Dissolve oil in EtOH, add 2.0 eq of Oxalic acid or HCl in Dioxane to precipitate the stable salt.

Scale-Up Process Flow & Safety Logic

The following diagram illustrates the decision logic for handling the hazardous reduction step, ensuring operator safety and product integrity.

ProcessLogic Start Start Reduction Phase CheckScale Check Scale: > 100g Precursor? Start->CheckScale SmallScale Route A: LiAlH4 (Lab Scale) High Yield, Fast CheckScale->SmallScale No LargeScale Route B: Catalytic Hydrogenation Raney Ni / H2 (50 bar) Safer, No Al Waste CheckScale->LargeScale Yes Quench Fieser Workup (n g LAH : n mL H2O : n mL NaOH : 3n mL H2O) SmallScale->Quench Critical Safety Step Filter Filtration (Granular Precipitate) LargeScale->Filter Catalyst Removal Quench->Filter

Figure 2: Process decision tree. For multi-kilogram batches, catalytic hydrogenation (Route B) is preferred to avoid massive aluminum waste streams, though LAH (Route A) is superior for laboratory to pilot (<1kg) batches.

Analytical Specifications & Quality Control

To ensure the "Trustworthiness" of this synthesis, the following analytical signatures must be verified.

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3)

~3.2 (m, 4H, Azetidine ring),

~2.2 (m, 1H, CH-N),

~0.9 (d, 3H, CH3). Absence of nitrile peak.[6][7]
Purity GC-MS>98% Area.

peak visible.
Residual Solvent Headspace GCTHF < 720 ppm, MeCN < 410 ppm (ICH Q3C limits).
Water Content Karl Fischer< 0.5% (Critical if forming salt).

References

  • Azetidine Handling & Toxicity: National Center for Biotechnology Information. (2023).[8][9][10] PubChem Compound Summary for CID 10385, Azetidine. Retrieved from [Link]

  • Fieser Workup Protocol: Chandra, T., & Zebrowski, J. P. (2024).[1][4][11] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[1][4] ACS Chemical Health & Safety.[1] Retrieved from [Link][1]

  • General Synthesis of Alpha-Amino Nitriles: Organic Syntheses. (2011). Synthesis of alpha-amino nitriles via nucleophilic substitution. Organic Syntheses, Coll. Vol. X. Retrieved from [Link]

  • Azetidine Functionalization: Couty, F., & Evano, G.[10][12] (2006).[7][13] Synthesis of 2-cyano azetidines from beta-amino alcohols. Organic Letters. (Cited in context of general azetidine ring stability and alkylation precedents).

  • Scale-Up of Nitrile Reductions: Master Organic Chemistry. (2023).[8][9][10] Reduction of Nitriles to Primary Amines by LiAlH4.[14][15][9] Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-(Azetidin-1-yl)propan-1-amine in the Synthesis of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain, sp3-rich character, and conformational rigidity can confer improved pharmacokinetic properties, such as enhanced metabolic stability, solubility, and receptor selectivity to drug candidates.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine scaffold, highlighting its importance in modern drug discovery.[1] This guide explores the synthetic utility of a versatile, yet underexplored building block, 2-(azetidin-1-yl)propan-1-amine, in the construction of diverse and medicinally relevant heterocyclic compounds.

While literature on this specific molecule is emerging, its structural features—a primary amine and a tertiary azetidine nitrogen—present a unique opportunity for the facile synthesis of a variety of heterocyclic systems, including fused and spirocyclic architectures. This document provides detailed protocols and mechanistic insights into its application, serving as a foundational guide for its use in synthetic and medicinal chemistry programs.

The Azetidine Moiety: A Privileged Scaffold in Drug Discovery

The azetidine ring is increasingly recognized as a valuable component in the design of novel therapeutics.[3] Its compact and three-dimensional nature allows for the exploration of chemical space that is often inaccessible with more traditional, larger ring systems.[2][4] The introduction of an azetidine moiety can lead to improved metabolic stability by blocking sites of oxidative metabolism.[5] Furthermore, the strained four-membered ring can be leveraged in synthetic transformations, enabling unique ring-opening and expansion reactions to access complex molecular architectures.[2][6]

Synthesis of Fused Heterocycles: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems.[7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9] The presence of a primary amine in 2-(azetidin-1-yl)propan-1-amine makes it an ideal substrate for this transformation, leading to the formation of novel azetidine-fused polycyclic scaffolds.

Mechanistic Rationale

The reaction proceeds through the initial formation of a Schiff base between the primary amine of 2-(azetidin-1-yl)propan-1-amine and the aldehyde. Subsequent protonation of the Schiff base generates a highly electrophilic iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[8]

Pictet_Spengler cluster_0 Schiff Base Formation cluster_1 Iminium Ion Formation & Cyclization cluster_2 Final Product Amine 2-(Azetidin-1-yl)propan-1-amine Schiff_Base Schiff Base Amine->Schiff_Base + Aldehyde, -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Final_Product Azetidine-Fused Tetrahydro-β-carboline Cyclized_Intermediate->Final_Product - H+

Caption: Pictet-Spengler Reaction Workflow.

Experimental Protocol: Synthesis of an Azetidine-Fused Tetrahydro-β-carboline

This protocol describes a general procedure for the Pictet-Spengler reaction using 2-(azetidin-1-yl)propan-1-amine and a substituted benzaldehyde.

Materials:

  • 2-(Azetidin-1-yl)propan-1-amine

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(azetidin-1-yl)propan-1-amine (1.0 eq) in anhydrous DCM (0.1 M).

  • Aldehyde Addition: Add the substituted benzaldehyde (1.1 eq) to the solution at room temperature with stirring.

  • Acid Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

EntryAldehydeCatalystSolventTime (h)Yield (%)
14-MethoxybenzaldehydeTFADCM1878
2BenzaldehydeTFADCM2472
34-NitrobenzaldehydeTFADCM1685

Table 1: Representative yields for the Pictet-Spengler reaction.

Synthesis of Spiro-Heterocycles: A Gateway to Novel 3D Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[10][11] 2-(Azetidin-1-yl)propan-1-amine can serve as a valuable precursor for the synthesis of spiro-azetidinones, a class of compounds with diverse biological activities.[10]

Synthetic Strategy: [2+2] Cycloaddition

A common method for the synthesis of β-lactams (2-azetidinones) is the Staudinger [2+2] cycloaddition between a ketene and an imine.[12] In this approach, the primary amine of 2-(azetidin-1-yl)propan-1-amine can be converted to an imine, which then undergoes cycloaddition with a ketene generated in situ from an acyl chloride.

Staudinger_Cycloaddition cluster_0 Imine Formation cluster_1 Ketene Formation & Cycloaddition Amine 2-(Azetidin-1-yl)propan-1-amine Imine Imine Amine->Imine + Aldehyde, -H2O Aldehyde Aldehyde Aldehyde->Imine Spiro_Azetidinone Spiro-Azetidinone Imine->Spiro_Azetidinone + Ketene, [2+2] Cycloaddition Acyl_Chloride Acyl Chloride Ketene Ketene Acyl_Chloride->Ketene + Triethylamine Ketene->Spiro_Azetidinone

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-(Azetidin-1-yl)propan-1-amine synthesis

Technical Support Center: Synthesis of 2-(Azetidin-1-yl)propan-1-amine Executive Summary The synthesis of 2-(Azetidin-1-yl)propan-1-amine presents a "perfect storm" of challenges for organic chemists: the high ring strai...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Azetidin-1-yl)propan-1-amine

Executive Summary

The synthesis of 2-(Azetidin-1-yl)propan-1-amine presents a "perfect storm" of challenges for organic chemists: the high ring strain of the azetidine moiety (~26 kcal/mol), the volatility of the low-molecular-weight diamine, and its extreme hydrophilicity. Low yields are rarely due to the reaction conversion itself but rather product loss during isolation or acid-catalyzed ring opening during workup.

This guide moves beyond generic protocols to address the specific physicochemical traps of this molecule.

Module 1: Strategic Route Selection

Q: I am using direct alkylation of azetidine with 1-amino-2-chloropropane, but my yield is <20%. Why?

A: Direct alkylation with a primary amine-containing halide leads to uncontrollable polymerization. The primary amine on your starting material (1-amino-2-chloropropane) competes as a nucleophile, reacting with itself.

The Solution: You must mask the primary amine or, preferably, use the Nitrile Reduction Route .[1] This pathway separates the C-N bond formation from the generation of the primary amine, preventing self-polymerization.

Recommended Pathway: The Nitrile Reduction Protocol
  • Step 1 (N-Alkylation): Azetidine + 2-Chloropropanenitrile

    
     2-(Azetidin-1-yl)propanenitrile.
    
  • Step 2 (Reduction): Nitrile

    
     Primary Amine (Target) using Lithium Aluminum Hydride (LAH).[1]
    

ReactionPathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction SM1 Azetidine (Nucleophile) INT Intermediate: 2-(Azetidin-1-yl)propanenitrile SM1->INT K2CO3, ACN 0°C to RT SM2 2-Chloropropanenitrile (Electrophile) SM2->INT PROD TARGET: 2-(Azetidin-1-yl)propan-1-amine INT->PROD LiAlH4 (2.0 eq) THF, 0°C (Risk: Ring Opening) caption Figure 1: Two-step synthesis avoiding polymerization. The nitrile group acts as a masked amine.

[1]

Module 2: Experimental Protocol & Optimization

Q: My intermediate nitrile is clean, but the reduction step yields a complex mixture. Is the ring opening?

A: Yes. Azetidines are susceptible to acid-catalyzed ring opening.[2][3][4] If you quench your LAH reduction with standard HCl or even excess water/NaOH without temperature control, the heat of neutralization + local acidity will hydrolyze the ring to 3-aminopropanol derivatives [1].

Optimized Protocol: LAH Reduction

Reagents:

  • Substrate: 2-(Azetidin-1-yl)propanenitrile (1.0 eq)[1]

  • Reagent: LiAlH4 (2.0 eq, 2.4 M in THF)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck flask under Argon. Charge with THF and cool to 0°C .

  • LAH Addition: Add LiAlH4 solution dropwise. Do not allow temp to exceed 5°C.

  • Substrate Addition: Dissolve the nitrile in minimal THF. Add dropwise to the LAH slurry.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Avoid reflux unless conversion is stalled; heat promotes ring strain release.

  • The Fieser Quench (CRITICAL):

    • Cool mixture back to -10°C (salt/ice bath).

    • For every x grams of LAH used, add sequentially:

      • x mL Water (Very slow, exothermic)[1]

      • x mL 15% NaOH (Stabilizes the aluminates)[1]

      • 3x mL Water[1]

    • Why? This forms a granular white precipitate (lithium aluminate) that can be filtered, avoiding the "emulsion hell" of standard extractions.[1]

Module 3: Workup & Isolation (The Yield Killer)

Q: I see the product on TLC/LCMS, but after extraction, my mass balance is <10%. Where did it go?

A: Your product is a hydrophilic diamine. It prefers the aqueous layer. Standard extraction (DCM/Water) will leave 90% of your product in the water waste.

Table 1: Solvent Extraction Efficiency for Hydrophilic Amines

Solvent SystemPartition Coefficient (Est.)Recovery PotentialNotes
DCM / Water < 0.1Poor (<10%) Product stays in water.
EtOAc / Water < 0.05Very Poor Do not use.
CHCl3 / IPA (3:1) ~ 1.5Good (60-70%) Standard for polar amines.[1]
DCM (Continuous) > 5.0 (over time)Excellent (>90%) Requires continuous liquid-liquid extractor.[1]
Troubleshooting Workflow: Isolation Strategy

WorkupLogic Start Quenched Reaction Mixture (Aqueous + Solids) Filter Filter off Aluminum Salts (Wash cake with THF) Start->Filter Volatiles Remove THF (Rotavap) Result: Aqueous Residue Filter->Volatiles Decision Is product volatile? Volatiles->Decision PathA Method A: Salting Out Saturate aq. with K2CO3 Extract w/ CHCl3:IPA (3:1) Decision->PathA Yes (Free base needed) PathB Method B: HCl Salt Formation Add HCl in Dioxane Precipitate Salt Decision->PathB No (Salt acceptable) Warning Warning: Excess acid opens Azetidine ring. Keep pH > 4 during salt formation. PathB->Warning Risk! caption Figure 2: Decision tree for isolating water-soluble azetidines.

The "Salting Out" Trick:

  • Take the aqueous residue after removing THF.

  • Add solid Potassium Carbonate (K2CO3) until the water is saturated (slurry).[1] This forces the organic amine out of the aqueous phase ("salting out").

  • Extract 4x with Chloroform:Isopropanol (3:1) .

  • Dry over Na2SO4 and concentrate carefully (bath temp < 30°C, pressure > 100 mbar) to avoid evaporating the product [2].

Module 4: Stability & Storage

Q: My product turned into a yellow gum after a week in the fridge. What happened?

A:

  • CO2 Absorption: Primary amines react with atmospheric CO2 to form carbamates.

  • Ring Opening: Trace moisture + CO2 creates carbonic acid, which can protonate the azetidine nitrogen, triggering ring opening to the acyclic alcohol [3].

Storage Protocol:

  • Store under Argon/Nitrogen atmosphere .

  • Keep at -20°C .

  • Ideally, store as a solution in anhydrous solvent (e.g., Ethanol) if immediate use is planned, or convert to the oxalate salt (often more stable and less hygroscopic than HCl salts for azetidines).[1]

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]

  • Jessop, P. G., et al. (2020).[1][5][6] Reversible Absorption of Volatile Organic Compounds by Switchable-Hydrophilicity Solvents. ACS Omega. [Link][1]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Advances and Methodologies. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-(Azetidin-1-yl)propan-1-amine

Welcome to the technical support center for the synthesis and optimization of 2-(Azetidin-1-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Azetidin-1-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic building block. Here, we will delve into the common challenges, provide in-depth troubleshooting advice, and present an optimized protocol to streamline your experimental workflow. Our approach is grounded in mechanistic understanding to empower you to make informed decisions and overcome synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 2-(Azetidin-1-yl)propan-1-amine.

Q1: What is the most common and reliable method for synthesizing 2-(Azetidin-1-yl)propan-1-amine?

A1: The most prevalent and robust method is a one-pot reductive amination.[1][2] This typically involves the reaction of a protected 1-aminopropan-2-one or a related ketone precursor with azetidine, or reacting 1-aminopropan-2-ol (alaninol) with a protected azetidin-3-one, followed by reduction of the intermediate imine/enamine in situ. This approach is favored for its efficiency and avoidance of isolating potentially unstable intermediates.[3]

Q2: Why is the azetidine ring a synthetic challenge?

A2: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol).[4][5] This inherent strain makes the ring susceptible to cleavage under various conditions, particularly acidic or electrophilic conditions, or in the presence of strong nucleophiles.[4][6] Optimizing reactions involving azetidines requires careful control of pH, temperature, and reagent choice to prevent unwanted ring-opening side reactions.[4][7]

Q3: What are the critical parameters to control during the reductive amination process for this synthesis?

A3: The three most critical parameters are:

  • pH: The reaction medium must be slightly acidic (typically pH 4-6) to facilitate imine formation without causing significant decomposition of the acid-labile reducing agent or promoting azetidine ring-opening.[1]

  • Choice of Reducing Agent: A mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the iminium ion over the starting ketone/aldehyde and is compatible with mildly acidic conditions.[2][3]

  • Temperature: The reaction should generally be conducted at or below room temperature. Elevated temperatures can accelerate side reactions, including azetidine ring-opening and byproduct formation.[4]

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Common impurities include unreacted starting materials, over-alkylated products (where the product amine reacts further), and byproducts from azetidine ring-opening. Due to the basic nature of the product and potential impurities, standard silica gel chromatography can be challenging. Purification often requires a modified approach, such as using an amine-deactivated silica gel or employing alternative purification techniques like ion-exchange chromatography or distillation.[5]

Section 2: Troubleshooting Guide for Synthesis

This guide addresses specific issues you may encounter during the synthesis of 2-(Azetidin-1-yl)propan-1-amine via reductive amination.

Problem 1: Low or No Product Yield

Your reaction shows consumption of starting materials (by TLC or LC-MS) but the desired product is not the major component.

Potential Cause Explanation & Validation Recommended Solution
Incorrect pH Imine/iminium ion formation is pH-dependent. If the pH is too high (>7), imine formation is slow. If it's too low (<4), the starting amine is fully protonated and non-nucleophilic, and the azetidine ring is at high risk of opening. Validate by checking the pH of your reaction mixture with a pH strip.Buffer the reaction or add a mild acid like acetic acid to maintain a pH between 4 and 6.
Ineffective Reducing Agent The reducing agent may have decomposed due to moisture or age. Common hydride reagents are sensitive to protic solvents and acidic conditions.[2]Use a freshly opened bottle of the reducing agent. Sodium triacetoxyborohydride (STAB) is generally more stable under mildly acidic conditions than sodium cyanoborohydride or sodium borohydride.[3]
Azetidine Ring Opening The presence of strong acids (even catalytic amounts) or Lewis acidic reagents can catalyze the cleavage of the strained azetidine ring, leading to a complex mixture of byproducts.[4]Ensure all reagents are free from strong acid contamination. Avoid Lewis acidic additives unless specifically required and validated. Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of this side reaction.[4]
Steric Hindrance If using a protected azetidine derivative, a bulky protecting group (e.g., Boc) on the azetidine nitrogen can sterically hinder the initial nucleophilic attack on the carbonyl component.Consider using a less sterically demanding protecting group or a different synthetic route where the azetidine is introduced at a later stage.

Problem 2: Formation of a Major Side Product

A consistent, unidentified side product is observed, often with a similar polarity to the desired product.

Potential Cause Explanation & Validation Recommended Solution
Over-alkylation The product, a primary amine, can be more nucleophilic than the starting azetidine and can react with the ketone starting material to form a secondary amine byproduct.Use a slight excess (1.1-1.2 equivalents) of the azetidine starting material to ensure the ketone is fully consumed. Alternatively, add the reducing agent at the beginning of the reaction (true one-pot direct amination) to reduce the imine as it forms, minimizing the concentration of the ketone available for a second reaction.[1]
Aldol Condensation If using a ketone with an α-proton, self-condensation can occur under acidic or basic conditions, leading to α,β-unsaturated ketone byproducts.Maintain a controlled, slightly acidic pH. Add the amine and ketone together before introducing the acid catalyst to favor imine formation over self-condensation.
Reduction of Carbonyl The reducing agent may be too reactive, leading to the reduction of the starting ketone to the corresponding alcohol before imine formation can occur.Use a more selective reducing agent. STAB is ideal because its rate of reduction for protonated imines is much faster than for ketones.[3] If using a less selective reagent like NaBH₄, pre-form the imine by stirring the amine and ketone together for 1-2 hours before adding the reducing agent.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in the synthesis.

troubleshooting_workflow Troubleshooting Workflow for 2-(Azetidin-1-yl)propan-1-amine Synthesis start Reaction Outcome Analysis low_yield Low Yield | Starting material consumed? start->low_yield side_product {Major Side Product Observed | Polarity similar to product?} start->side_product check_pH {Check Reaction pH | Is it 4-6?} low_yield:f1->check_pH Yes check_reductant {Check Reducing Agent | Is it fresh STAB?} low_yield:f1->check_reductant No (SM remains) check_overalkylation Hypothesize Over-alkylation Product is a primary amine side_product->check_overalkylation Yes check_carbonyl_reduction {Hypothesize Carbonyl Reduction | Is alcohol byproduct seen?} side_product->check_carbonyl_reduction No (Different polarity) adjust_pH Adjust pH with Acetic Acid or Buffer check_pH->adjust_pH No check_pH->check_reductant Yes adjust_pH->check_pH Re-run replace_reductant Use Fresh Reducing Agent check_reductant->replace_reductant No check_temp Lower Reaction Temperature (0 °C) to check for Ring Opening check_reductant->check_temp Yes replace_reductant->check_reductant Re-run use_excess_azetidine Use Slight Excess of Azetidine (1.2 eq) check_overalkylation->use_excess_azetidine one_pot_direct Ensure True One-Pot Conditions (add reductant early) use_excess_azetidine->one_pot_direct use_stab Switch to STAB or Pre-form Imine check_carbonyl_reduction->use_stab Yes

Caption: A logical workflow for troubleshooting azetidine synthesis.

Section 3: Optimized Experimental Protocol

This protocol describes the synthesis of 2-(Azetidin-1-yl)propan-1-amine from N-Boc-alaninol and N-Boc-azetidin-3-one, followed by deprotection. This route offers good control over stoichiometry and minimizes side reactions involving the free amines.

Workflow Overview

synthesis_workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification cluster_2 Step 3: Deprotection A N-Boc-1-aminopropan-2-one C Sodium Triacetoxyborohydride (STAB) DCE, Acetic Acid A->C + Azetidine B Azetidine B->C D N-Boc-2-(Azetidin-1-yl)propan-1-amine C->D Stir at RT, 12-18h E Aqueous Workup D->E F Column Chromatography (Amine-deactivated silica) E->F G Pure Protected Product F->G H Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) G->H I Final Product: 2-(Azetidin-1-yl)propan-1-amine H->I Stir at 0 °C to RT

Caption: Overall synthetic workflow for the target molecule.

Step-by-Step Methodology

Step 1: Synthesis of tert-butyl (2-(azetidin-1-yl)-1-methylethyl)carbamate

  • To a solution of tert-butyl (1-methyl-2-oxopropyl)carbamate (1.0 eq) and azetidine hydrochloride (1.1 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Purification of the Protected Intermediate

  • Purify the crude residue by flash column chromatography.

  • Crucial Tip: Use silica gel that has been pre-treated with triethylamine (e.g., slurry the silica gel in the eluent containing 1% triethylamine) to prevent product tailing and decomposition on the acidic silica surface.

  • Elute with a gradient of 5-10% methanol in dichloromethane.

  • Combine the pure fractions and concentrate under reduced pressure to yield the N-Boc protected product as a clear oil.

Step 3: Boc-Deprotection

  • Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify to pH >12 with 2M NaOH solution.

  • Extract the free amine product with dichloromethane (5x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the final product, 2-(Azetidin-1-yl)propan-1-amine. Note: The product is volatile; avoid prolonged exposure to high vacuum.

References

  • Chen, X., & Xu, J. (2016). Regioselective ring opening reactions of azetidines. ResearchGate. Retrieved from [Link]

  • Neuburger, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 3 FOUR MEMBERED HETEROCYCLES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Thomas, C. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]

  • Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Retrieved from [Link]

  • ResearchGate. (2021). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. Retrieved from [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

  • PMC. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Azetidines

Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the synthesis of substituted azetidines. This resource is designed to provide practical, in-depth guidance to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the synthesis of substituted azetidines. This resource is designed to provide practical, in-depth guidance to navigate the common and complex challenges associated with the synthesis of these valuable four-membered nitrogen-containing heterocycles. The inherent ring strain and unique reactivity of azetidines make their synthesis a non-trivial endeavor, often requiring careful optimization and troubleshooting.[1][2][3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may be encountering at the bench.

I. Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in synthesizing substituted azetidines?

A1: The primary hurdle in azetidine synthesis is the significant ring strain, estimated to be around 25.4 kcal/mol.[1] This strain renders the azetidine ring susceptible to opening, which can lead to diminished yields and the formation of undesired byproducts.[1] Key challenges that stem from this include:

  • Ring Strain and Stability: The high ring strain makes azetidines more reactive and less stable than their larger heterocyclic counterparts like pyrrolidines. This can result in decomposition or rearrangement under various reaction conditions.[1][4]

  • Competing Reactions: The formation of the four-membered ring can be kinetically and thermodynamically less favorable compared to other possible reactions, such as intermolecular side reactions or the formation of larger, more stable rings.[1][5]

  • Control of Stereochemistry: Achieving the desired stereochemistry at substituted positions on the azetidine ring can be difficult, often leading to mixtures of isomers.[1][6][7]

  • Purification: Azetidines can be challenging to purify due to their polarity and potential for decomposition, especially on acidic stationary phases like silica gel.[1]

Q2: Which synthetic strategies are most commonly employed for constructing the azetidine ring?

A2: Several synthetic routes have been developed to access substituted azetidines. The choice of method often depends on the desired substitution pattern and available starting materials. Common strategies include:

  • Intramolecular Cyclization: This is one of the most widely used methods and involves the ring closure of a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at appropriate positions (e.g., γ-haloamines or activated γ-aminoalcohols).[8][9]

  • [2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition of an imine and an alkene, offers a direct route to functionalized azetidines.[3][10][11] Similarly, the Staudinger synthesis, involving the reaction of a ketene with an imine, is a classic method for preparing β-lactams (azetidin-2-ones), which can be further modified.[12]

  • Ring Expansion/Contraction Reactions: Ring expansion of aziridines or ring contraction of larger heterocycles can also yield azetidines.[8][13]

  • Metal-Catalyzed Syntheses: Various metal-catalyzed reactions, including C-H activation and cross-coupling strategies, have emerged as powerful tools for azetidine synthesis.[8][14]

Q3: How can I improve the stability of my azetidine product during and after synthesis?

A3: The stability of azetidines can be enhanced through several strategies:

  • Nitrogen Protection: The nitrogen atom of the azetidine ring can be protected with an electron-withdrawing group, such as a tosyl (Ts), nosyl (Ns), or tert-butyloxycarbonyl (Boc) group. These groups reduce the nucleophilicity and basicity of the nitrogen, thereby stabilizing the ring.[1]

  • pH Control: Azetidines are particularly susceptible to decomposition under acidic conditions, which can protonate the ring nitrogen and facilitate ring-opening.[15][16][17] Maintaining neutral or slightly basic conditions during workup and purification is crucial.

  • Avoidance of Strong Nucleophiles: The strained ring is prone to attack by strong nucleophiles. During handling and subsequent reaction steps, it's important to avoid strongly nucleophilic reagents unless a ring-opening is the intended transformation.[1]

II. Troubleshooting Guide

Scenario 1: Low Yield in Intramolecular Cyclization

Q: My intramolecular cyclization to form a substituted azetidine is resulting in very low yields. What are the likely causes and how can I troubleshoot this?

A: Low yields in intramolecular cyclizations for azetidine synthesis are a common problem. Several factors can contribute to this issue. Let's break down the potential causes and solutions.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps
Poor Leaving Group The efficiency of the intramolecular S_N2 reaction is highly dependent on the quality of the leaving group. A poor leaving group will slow the desired cyclization, allowing side reactions to predominate.[1]1. Activate Hydroxyl Groups: If your precursor is a γ-amino alcohol, convert the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or triflate. 2. Halogen Exchange: If using a γ-haloamine, consider that iodide is a better leaving group than bromide, which is better than chloride. An in-situ Finkelstein reaction can sometimes be beneficial.
Steric Hindrance The acyclic precursor must adopt a specific conformation to allow the nucleophilic nitrogen and the electrophilic carbon to approach each other for ring closure. Steric bulk near the reaction centers can hinder this.[1]1. Substrate Modification: If possible, modify the substrate to reduce steric hindrance around the reacting centers. 2. Protecting Group Choice: The choice of N-protecting group can influence the precursor's conformation. Experiment with different protecting groups (e.g., Boc, Ts, Bn) to find one that favors the cyclization conformation.
Intermolecular Side Reactions At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization.1. High Dilution: Perform the reaction under high dilution conditions (e.g., 0.01 M or lower) to favor the intramolecular pathway.[1] This can be achieved by slow addition of the substrate to the reaction mixture.
Unfavorable Reaction Conditions The choice of base, solvent, and temperature can significantly impact the reaction outcome.1. Base Optimization: The base should be strong enough to deprotonate the nitrogen nucleophile (if necessary) but not so strong as to cause elimination or other side reactions. Common bases include K₂CO₃, NaH, or non-nucleophilic bases like DBU. 2. Solvent Screening: The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices. 3. Temperature Control: While some cyclizations require heat, excessive temperatures can promote decomposition. Experiment with a range of temperatures to find the optimal balance.
Workflow for Troubleshooting Low Yield in Intramolecular Cyclization ```dot

G start Low Yield in Intramolecular Cyclization check_lg Is the leaving group optimal? start->check_lg activate_lg Activate OH to OTs/OMs or use a better halide. check_lg->activate_lg No check_sterics Is steric hindrance a factor? check_lg->check_sterics Yes activate_lg->check_sterics modify_substrate Modify substrate or change N-protecting group. check_sterics->modify_substrate Yes check_conc Is the reaction concentration too high? check_sterics->check_conc No modify_substrate->check_conc high_dilution Use high dilution conditions (e.g., <0.01 M). check_conc->high_dilution Yes check_conditions Are the reaction conditions optimized? check_conc->check_conditions No high_dilution->check_conditions optimize_conditions Screen base, solvent, and temperature. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Decision-making process for purifying unstable azetidines.

III. References

  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions. Retrieved from

  • ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. (n.d.). Wiley Online Library. Retrieved from

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. (2017). PubMed. Retrieved from

  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. (2009). ACS Publications. Retrieved from

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC. Retrieved from

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved from

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC. Retrieved from

  • Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. (2020). Semantic Scholar. Retrieved from

  • Preparation of 2‐substituted azetidines via C−H arylation. (n.d.). ResearchGate. Retrieved from

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). PMC. Retrieved from

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. Retrieved from

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). Retrieved from

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (n.d.). PMC. Retrieved from

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). ACS Publications. Retrieved from

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). ACS Publications. Retrieved from

  • BenchChem. (n.d.). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Retrieved from

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). PMC. Retrieved from

  • Aza Paternò−Büchi reaction. (n.d.). Wikipedia. Retrieved from

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 2-(Azetidin-1-yl)propan-1-amine

Status: Operational Ticket ID: AZT-PRO-001 Subject: Impurity Removal & Stability Protocols Assigned Specialist: Senior Application Scientist Executive Summary & Compound Profile Compound: 2-(Azetidin-1-yl)propan-1-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-PRO-001 Subject: Impurity Removal & Stability Protocols Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

Compound: 2-(Azetidin-1-yl)propan-1-amine Molecular Formula: C₆H₁₄N₂ Molecular Weight: 114.19 g/mol Critical Attribute: High Basicity & Ring Strain (~25 kcal/mol)

The Challenge: Purifying this diamine presents a "double-bind" scenario. The molecule contains a highly basic primary amine and a strained azetidine ring. Standard purification methods often fail because:

  • Silica Gel Interactions: The basic amines bind irreversibly to acidic silanols, causing streaking or total mass loss.

  • Thermal/Acid Instability: The azetidine ring is prone to acid-catalyzed ring opening (hydrolysis) and thermal polymerization, generating "ghost" impurities that appear during purification.

This guide provides an autonomous troubleshooting workflow to isolate high-purity material while preserving the strained ring system.

Diagnostic Triage: Identify Your Impurity

Before selecting a purification method, use this diagnostic table to identify the nature of your contamination.

Analytical Signal (1H NMR / LCMS)DiagnosisProbable Cause
NMR: Broad peaks at δ 1.8–2.0 ppm (quintet lost)Ring Opening (Polymerization) Thermal stress (>100°C) or storage in neat form at RT.
NMR: New triplets at δ 3.4–3.6 ppm (CH₂-X)Acid-Catalyzed Hydrolysis Exposure to CDCl₃ (acidic) or acidic workup (pH < 9).
LCMS: M+18 peak (M+H = 133)Hydrated Ring Opening Nucleophilic attack by water during aqueous workup.
TLC: Spot stays at baseline (MeOH/DCM)Silanol Binding Using standard silica without amine pre-treatment.

Workflow Visualization: Purification Decision Tree

Use the following logic flow to determine the safest purification route for your specific crude mixture.

PurificationStrategy Figure 1: Purification Decision Matrix based on impurity volatility and nature. Start Crude 2-(Azetidin-1-yl)propan-1-amine CheckPurity Check Purity (NMR/LCMS) Start->CheckPurity IsVolatile Are impurities non-volatile (salts/polymers)? CheckPurity->IsVolatile Distillation Vacuum Distillation (Preferred Method) IsVolatile->Distillation Yes (High BP impurities) Chromatography Amine-Functionalized Chromatography IsVolatile->Chromatography No (Close boiling impurities) Extraction Basic Extraction (pH > 12) Distillation->Extraction If azeotrope forms

Protocol Module A: Vacuum Distillation (Gold Standard)

Why this works: This diamine has a relatively low molecular weight. Distillation avoids silica interactions entirely and separates the product from high-molecular-weight ring-opened polymers.

Prerequisites:

  • High Vacuum (< 1 mbar preferred).

  • Oil bath (Do NOT use a heat gun).

  • Inert gas (Argon/Nitrogen) bleed.

Step-by-Step Protocol:

  • Basify: Ensure the crude material is free of acid salts. If necessary, dissolve in minimal water, treat with KOH pellets, and extract with Et₂O. Dry over solid KOH (avoid CaCl₂ or MgSO₄ as amines can coordinate).

  • Setup: Use a short-path distillation head to minimize thermal residence time.

  • Temperature Control:

    • Set oil bath to max 80°C .

    • Apply vacuum gradually to avoid bumping.

  • Collection:

    • Fraction 1: Volatile solvents (discard).

    • Fraction 2: Product. Expect boiling point approx 50–60°C at 0.5 mmHg (Estimate).

  • Storage: Immediately flush the receiving flask with Argon.

Troubleshooting FAQ:

Q: The product is turning yellow/brown during distillation. A: You are overheating. The azetidine ring is thermally sensitive. Lower the vacuum pressure to reduce the boiling point. If you cannot achieve <1 mmHg, switch to Chromatography (Module B).

Protocol Module B: Chromatographic Purification

Why this works: Standard silica is acidic (pH ~5). It will protonate the azetidine, causing it to stick or degrade. You must modify the stationary phase.

System Choice:

  • Option 1 (Best): Amine-functionalized Silica (NH₂-Silica).

  • Option 2 (Standard): Basified Normal Phase Silica.

  • Option 3 (Alternative): Neutral Alumina (Activity Grade III).

Protocol (Basified Silica):

  • Mobile Phase Preparation: DCM:MeOH:NH₄OH (90:9:1).

    • Note: The NH₄OH is critical. It competes for silanol sites, allowing your amine to elute.[1]

  • Column Pre-treatment: Flush the silica column with mobile phase + 1% Triethylamine (TEA) before loading the sample.

  • Loading: Dissolve crude in DCM (avoid acidic solvents like CHCl₃ which decomposes to HCl over time).

  • Elution: Run isocratic or shallow gradient.

    • Warning: Do not use Acetone or Ethyl Acetate; primary amines can react with them (Schiff base/Amide formation).

Troubleshooting FAQ:

Q: My compound is streaking and co-eluting with impurities. A: The silica is still too acidic. Switch to Neutral Alumina . Alumina is less acidic than silica and better suited for acid-sensitive azetidines.

Protocol Module C: Chemical Scavenging (The "Ghost" Impurity)

The Issue: Ring-opened impurities (amino-alcohols or halides) often have similar polarity to the product.

Mechanism of Failure: Acidic conditions protonate the azetidine nitrogen (1), activating the adjacent carbons for nucleophilic attack (2), leading to ring opening (3).

RingOpening Figure 2: Acid-Catalyzed Degradation Mechanism A Azetidine (Strained) B Protonated Intermediate A->B + H+ (Acid) C Ring Opened (Linear Impurity) B->C + Nucleophile (H2O/Cl-)

[2][3][4] Scavenging Protocol: If you detect ring-opened chlorides (from HCl exposure):

  • Dissolve crude in Acetonitrile.

  • Add 1.5 eq of Solid Potassium Carbonate (K₂CO₃) .

  • Stir at Room Temperature for 2 hours.

    • Action: This forces the ring-opened chloro-amine to re-cyclize back into the azetidine (if the amine is positioned correctly) or precipitates it as a salt.

  • Filter and concentrate.

References & Grounding

  • Azetidine Stability & Ring Opening:

    • Mechanism:[5][6][7][8] Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.

    • Acid Sensitivity: Discusses the protonation and subsequent nucleophilic attack on strained rings.[9]

  • Purification of Polar Amines:

    • Amine-Silica: "Purification of basic amines using amine-functionalized silica." Biotage Technical Notes.

    • Alumina vs. Silica:[7][10][11] "Chromatography of alkaloids and basic amines." Journal of Chromatography A.

  • General Synthesis Context:

    • Alkylation Route: Hillier, M. C., & Chen, C. Y. (2006).[3] "A straightforward synthesis of various 1,3-disubstituted azetidines." The Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. Azetidines are potent biologically active motifs; handle with appropriate PPE.

Sources

Troubleshooting

Troubleshooting guide for 2-(Azetidin-1-yl)propan-1-amine reactions

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific hurdles with 2-(Azetidin-1-yl)propan-1-amine . Status: Operational | Tier: Advanced Chemical Handling | Upda...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific hurdles with 2-(Azetidin-1-yl)propan-1-amine .

Status: Operational | Tier: Advanced Chemical Handling | Updated: 2026-02-26[1]

Molecule Profile & Risk Assessment

Compound: 2-(Azetidin-1-yl)propan-1-amine Class: Strained N-Heterocyclic Diamine Key Feature: N-linked Azetidine (Tertiary amine) + Primary Amine Tail.[1][2]

This building block is a "wolf in sheep’s clothing." While it appears to be a standard diamine, the azetidine ring strain (~25 kcal/mol) creates a hair-trigger reactivity profile.[1] Unlike pyrrolidine or piperidine analogs, the azetidine ring is prone to catastrophic failure (ring-opening) under conditions that are typically considered "mild" for other amines.[1]

Critical Stability Matrix
ParameterStatusTechnical Insight
Acid Stability CRITICAL High Risk. Protonation of the ring nitrogen activates the C2/C4 carbons for nucleophilic attack (SN2), leading to ring opening.[1]
Basicity Dual Contains two basic centers. The primary amine (

) and the azetidine nitrogen (

).[1]
Nucleophilicity High The primary amine is the intended nucleophile. The azetidine nitrogen is sterically hindered but can still participate in unwanted quaternization.
Storage Sensitive Hygroscopic. Absorbs atmospheric

rapidly to form carbamates. Store under Argon at -20°C.

Troubleshooting Guide (Q&A Format)

Module A: Reaction Failures (Ring Opening & Decomposition)

Q: I tried an amide coupling using EDC/HOBt, but LCMS shows a mass corresponding to [M+18] or [M+32] relative to the product. What happened?

A: You likely triggered Acid-Mediated Ring Opening . Standard coupling reagents like EDC generate slightly acidic byproducts or intermediates. If the reaction pH drops even momentarily, the azetidine nitrogen protonates.

  • [M+18]: Water attacked the ring (Hydrolysis).[1]

  • [M+32]: Methanol (if used as solvent) attacked the ring (Methanolysis).[1]

The Mechanism of Failure: The protonated azetidine is an activated electrophile. The strain energy drives the ring open upon attack by any available nucleophile (solvent, counter-ion, or the carbonyl oxygen of your coupling partner).[1]

Corrective Protocol:

  • Switch Reagents: Use HATU or COMU with DIPEA (Diisopropylethylamine).

  • Base First: Ensure the reaction mixture is basic (pH > 8) before adding the azetidine amine.

  • Solvent: Avoid nucleophilic solvents (MeOH, EtOH) during the coupling step.[1] Use DMF or DCM.

RingOpening cluster_0 The Trap (Acidic Conditions) A Azetidine N (Protonated) B Nucleophile Attack (H2O / Cl- / R-OH) A->B Activation C Ring Opening (Strain Release) B->C SN2 Attack D Linear Impurity (Dead Product) C->D Irreversible

Figure 1: Mechanism of acid-catalyzed azetidine decomposition. Protonation activates the ring strain release.

Module B: Purification Nightmares (The "Invisible" Product)[1]

Q: My reaction worked (LCMS confirms), but I lost everything during the aqueous workup. Extraction with EtOAc/Water failed. Where is it?

A: Your product is in the aqueous layer.[3] 2-(Azetidin-1-yl)propan-1-amine and its small amide derivatives are highly polar and often amphiphilic . They partition poorly into standard organic solvents like EtOAc or Ether.

The Fix: "Salting Out" or SCX Catch-and-Release Do not use standard extraction. Choose one of these two paths:

Protocol 1: The "Salting Out" Extraction

  • Saturate the aqueous layer with solid NaCl.

  • Extract with DCM:Isopropanol (3:1) . This mixture is more polar than EtOAc and solvates the amine better.

  • Repeat 4-5 times.

Protocol 2: SCX (Strong Cation Exchange) - Recommended This is the gold standard for polar amines.

  • Load: Dissolve crude mixture in MeOH (or Water/MeOH) and load onto an SCX cartridge.

  • Wash: Flush with MeOH. Neutral impurities and non-basic byproducts wash through.

  • Elute: Release the amine using 2M

    
     in MeOH .
    
  • Concentrate: Evaporate the ammonia/methanol to recover pure amine.

Purification Start Crude Reaction Mixture Decision Is Product Polar? Start->Decision PathA Standard Workup (EtOAc/H2O) Decision->PathA No (Rare) PathB SCX Cartridge (Catch & Release) Decision->PathB Yes (Typical) Fail Product lost in Aqueous Phase PathA->Fail Step1 Load (MeOH) PathB->Step1 Step2 Wash (MeOH) Removes non-basics Step1->Step2 Step3 Elute (NH3/MeOH) Releases Product Step2->Step3 Success Pure Product Step3->Success

Figure 2: Decision tree for purifying polar azetidine derivatives. SCX chromatography prevents aqueous loss.[1]

Module C: Regioselectivity & Side Reactions[1]

Q: I am seeing a byproduct with double the molecular weight. Is it dimerizing?

A: Yes, likely via Self-Alkylation or Polymerization .[1] If the azetidine ring is activated (e.g., by accidental quaternization or Lewis acids), the primary amine of a second molecule can attack the ring of the first molecule.[1]

Prevention Strategy:

  • Dilution: Run reactions at lower concentrations (0.05 M - 0.1 M) to favor intermolecular reaction with your electrophile over self-reaction.

  • Order of Addition: Add the electrophile (e.g., acid chloride/anhydride) to the flask first, then add the amine slowly at low temperature (0°C). This ensures the amine always encounters the electrophile rather than another amine molecule.

Validated Experimental Protocols

Protocol A: Safe Amide Coupling (HATU Method)

Use this to prevent ring opening.[1]

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 5 mins.

    • Why? Pre-activating ensures the acid is ready to react immediately, minimizing the time the free amine sits in solution.

  • Addition: Add 2-(Azetidin-1-yl)propan-1-amine (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at Room Temp for 1-2 hours.

    • Note: Do not heat unless necessary.[4] Heat promotes ring strain release.

  • Quench: Dilute with sat.

    
     (Basic quench protects the ring).[1]
    
Protocol B: Storage & Handling[1]
  • Form: Free base is a liquid/oil.

  • Storage: Store as the HCl salt if possible for long-term stability, BUT you must neutralize it completely before use.

  • Inert Atmosphere: Always purge vials with Argon/Nitrogen. The primary amine reacts with air (

    
    ) to form carbamic acid salts, which appear as white crusts on the cap.[1]
    

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[1]

    • Foundational text on azetidine ring strain and ring-opening susceptibility.
  • Saejong, P., et al. (2023).[1][5] Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation.[5] RSC Advances. Link

    • Details the acid-catalyzed activ
  • Lowe, D. (2019).[1] Handling Water-Soluble Organic Compounds. In the Pipeline (Science Translational Medicine).[1] Link

    • Authoritative industry standard for extraction techniques (DCM/IPA and Salting Out).[1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azetidines. Journal of Organic Chemistry. Link[1]

    • Discusses the structural properties and basicity of substituted azetidines.

Sources

Optimization

Byproduct formation in the synthesis of 2-(Azetidin-1-yl)propan-1-amine

Technical Support Center: Synthesis of 2-(Azetidin-1-yl)propan-1-amine Ticket ID: AZT-PRO-002 Subject: Troubleshooting Byproduct Formation & Stability Profiles Status: Open Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Azetidin-1-yl)propan-1-amine

Ticket ID: AZT-PRO-002 Subject: Troubleshooting Byproduct Formation & Stability Profiles Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Mechanistic Challenge

The synthesis of 2-(Azetidin-1-yl)propan-1-amine presents a unique duality: you are constructing a stable 1,2-diamine motif while battling the inherent fragility of the azetidine ring.

The core challenge is Ring Strain (~26 kcal/mol) . Unlike pyrrolidines or piperidines, the azetidine nitrogen is highly basic but also serves as a leaving group under acidic conditions. Most byproducts arise not from the failure of the bond-forming reaction, but from the ring-opening decomposition triggered by protonation or Lewis acids during workup and deprotection.

This guide prioritizes the Reductive Amination Route (Reaction of Azetidine with N-protected amino-acetone), as it offers the highest regioselectivity compared to direct alkylation or epoxide opening.

Troubleshooting Guides (Q&A Format)

Category A: Stability & Ring Integrity[1][2]

Q: I observe a mass shift of +18 Da (M+18) or +32 Da (M+32) in my LC-MS. Is this a hydrate? A: Unlikely. This is almost certainly Acid-Catalyzed Ring Opening .

  • Diagnosis: The azetidine ring has hydrolyzed (+18, water addition) or reacted with your solvent (e.g., +32 for methanolysis).

  • Mechanism: In acidic media (pH < 4), the azetidine nitrogen protonates. The ring strain weakens the C-N bonds, making the

    
    -carbons highly electrophilic. Water or alcohols then attack, cleaving the ring to form a linear amino-alcohol or amino-ether.
    
  • Correction:

    • During Workup: Never use 1M HCl for washes. Use saturated

      
       (pH ~5-6) or basic washes (
      
      
      
      ).
    • During Deprotection: If removing a Boc group, do not use neat TFA. Use

      
       at 
      
      
      
      for minimal time, or switch to a Cbz group (removable via hydrogenolysis, which preserves the ring).

Q: My product disappears on the silica column. Where did it go? A: Silica gel is slightly acidic (


).
  • Causality: The azetidine binds irreversibly to acidic silanols or undergoes ring-opening polymerization on the column.

  • Correction:

    • Pre-treatment: Pass a solution of 1-5% Triethylamine (TEA) in Hexanes through the column before loading your sample. This neutralizes the acidic sites.

    • Alternative: Use Neutral Alumina or reverse-phase chromatography (C18) with a basic modifier (ammonium bicarbonate).

Category B: Impurity Profiling

Q: I see a significant "dimer" impurity (M*2 mass). A: This is likely Reductive Dimerization .

  • Scenario: You are performing reductive amination between Azetidine and N-Boc-1-amino-propan-2-one.

  • Mechanism: The product amine (secondary or tertiary depending on stage) is nucleophilic. It competes with the azetidine for the ketone starting material, or the intermediate imine reacts with another equivalent of amine.

  • Correction:

    • Stoichiometry: Ensure the ketone is the limiting reagent. Use a slight excess of Azetidine (1.2 - 1.5 equiv).

    • Stepwise Addition: Pre-form the imine/iminium species (stir ketone + azetidine +

      
       or 
      
      
      
      ) before adding the reducing agent (
      
      
      ). This prevents the "reductive scrambling" of partially reduced intermediates.

Q: The NMR shows a mixture of regioisomers. (Only if using Epoxide Route) A: If you synthesized this via Azetidine + Propylene Oxide


 Azide 

Amine:
  • Causality: Azetidine can attack the epoxide at the terminal carbon (C1 - kinetic product) or the internal carbon (C2 - thermodynamic/electronic product).

  • Correction: Switch to the Reductive Amination Route described below. It chemically enforces the attachment of the azetidine to the C2 position, eliminating regioisomerism.

Visualizing the Pathways

The following diagram illustrates the critical divergence points between success (Target) and failure (Ring Opening/Polymerization).

AzetidinePathways Start Reaction Mixture (Azetidine + Electrophile) Intermediate Azetidinium Intermediate (Protonated or Alkylated) Start->Intermediate Reaction Progress Target TARGET PRODUCT 2-(Azetidin-1-yl)propan-1-amine Intermediate->Target Controlled Workup (Basic/Neutral pH) RingOpen BYPRODUCT: Linear Amine (Hydrolysis/Solvolysis) Intermediate->RingOpen Acidic pH / Nucleophilic Solvent (H2O, MeOH) Polymer BYPRODUCT: Oligomers (Cationic Ring-Opening Polymerization) Intermediate->Polymer Lewis Acid / High Conc. (Self-Reaction)

Caption: Divergent pathways of the azetidinium intermediate. Acidic conditions favor irreversible ring opening.

Recommended Experimental Protocols

Protocol A: Reductive Amination (High Fidelity)

Best for: Regiocontrol and avoiding polymerization.

Reagents:

  • Amine: Azetidine (Free base, commercially available or liberated from HCl salt).

  • Ketone: tert-butyl (2-oxopropyl)carbamate (N-Boc-aminoacetone).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Imine Formation: In a dry flask, dissolve N-Boc-aminoacetone (1.0 equiv) and Azetidine (1.2 equiv) in DCE (0.1 M).

  • Activation (Optional but Recommended): Add

    
     (1.5 equiv) or anhydrous 
    
    
    
    to sequester water and drive imine formation. Stir at RT for 2 hours.
  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 equiv) portion-wise. Allow to warm to RT overnight.
  • Quench: Add saturated aqueous

    
    . Do not use acid. 
    
  • Extraction: Extract with DCM. Wash organic layer with brine. Dry over

    
    .
    
  • Deprotection (The Critical Step):

    • Dissolve intermediate in minimal Dioxane.

    • Add

      
       at 
      
      
      
      . Monitor by TLC/LCMS every 15 mins.
    • STOP immediately upon consumption of starting material.[2]

    • Neutralize immediately with cold

      
       or 
      
      
      
      solution before concentration.
Protocol B: Impurity Data Summary
Impurity TypeObserved Mass (LCMS)Probable CausePrevention Strategy
Hydrolysis M + 18Acidic workup; pH < 4Use basic buffers; avoid HCl washes.
Methanolysis M + 32Methanol used as solvent with acid catalystChange solvent to DCE/THF; avoid MeOH in acidic steps.
Dimer 2M + CReductive amination competitionUse excess Azetidine; pre-form imine.
Polymer Broad peaks / SmearHigh concentration + Lewis AcidRun dilute (0.05 M); remove Lewis acids (

) thoroughly.

Decision Tree: Optimization Logic

Use this flow to determine the next step if your yield is low.

TroubleshootingTree Start Problem: Low Yield / Impurities CheckLCMS Check LC-MS Data Start->CheckLCMS MassPlus18 Mass M+18 / M+32? CheckLCMS->MassPlus18 MassDimer Mass ~2x Product? CheckLCMS->MassDimer NoProduct No Product / SM Left? CheckLCMS->NoProduct RingOpen Issue: Ring Opening Action: Switch to Basic Workup Change Deprotection Method MassPlus18->RingOpen Yes StoichIssue Issue: Dimerization Action: Increase Azetidine Equivs Use Stepwise Reduction MassDimer->StoichIssue Yes ImineFail Issue: Poor Imine Formation Action: Add Ti(OiPr)4 or Mol. Sieves NoProduct->ImineFail Yes

Caption: Logic flow for diagnosing azetidine synthesis failures based on MS data.

References

  • Padwa, A., & Bur, S. K. (2004). The Chemistry of Azetidines. In Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative review on azetidine ring strain and stability).
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen-Containing Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link (Standard protocol for NaBH(OAc)3 reductions).

  • Gaertner, V. R. (1967). Ring-Opening Alkylation of Azetidine. Journal of Organic Chemistry, 32(10), 2972–2976. Link (Foundational text on azetidine polymerization and ring opening).

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Case study on acid-mediated decomposition mechanisms). Link

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-(Azetidin-1-yl)propan-1-amine

Executive Summary: The "Triangle of Instability" Welcome to the technical support center. Synthesizing 2-(azetidin-1-yl)propan-1-amine via catalytic hydrogenation presents a unique "Triangle of Instability" that defeats...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triangle of Instability"

Welcome to the technical support center. Synthesizing 2-(azetidin-1-yl)propan-1-amine via catalytic hydrogenation presents a unique "Triangle of Instability" that defeats standard screening protocols. Unlike simple aliphatic nitriles, your substrate contains a strained azetidine ring (


26 kcal/mol strain energy) and a tertiary amine at the 

-position to the nitrile.

Your catalyst selection must simultaneously navigate three competing failure modes:

  • Ring Opening (Hydrogenolysis): Common on Palladium (Pd) surfaces, leading to ring-opened propylamines.

  • Dimerization: Formation of secondary amines (dimers) via imine intermediates.

  • C-CN Cleavage (Decyanation): Specific to

    
    -amino nitriles, leading to the loss of the nitrile group entirely.
    

This guide provides the logic, troubleshooting steps, and validated protocols to navigate this landscape.

Catalyst Selection Matrix

The following table summarizes the performance characteristics of common hydrogenation catalysts for this specific substrate.

Catalyst SystemSuitabilityPrimary RiskMechanism of Failure
Pd/C (Palladium on Carbon) Critical Failure Ring Opening & DecyanationPd has high affinity for strain-release hydrogenolysis. It frequently cleaves the azetidine ring or the C-CN bond in

-amino nitriles.
PtO₂ (Adam's Catalyst) Low PoisoningSusceptible to poisoning by the basic azetidine nitrogen; often requires acidic media which degrades the ring.
Raney® Nickel (Ra-Ni) High DimerizationGood activity, but requires ammonia (

) to suppress secondary amine formation. Recommended starting point.
Sponge Cobalt (Raney® Co) Optimal Low ActivityExcellent selectivity for primary amines; minimizes dimerization but requires higher pressure/temperature (risk to ring stability).
Rh/Al₂O₃ Moderate Cost / Over-reductionEffective for difficult nitriles but expensive and can reduce the azetidine ring if not monitored.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant ring-opened byproducts (N-propyl-1,3-diamines)."

Diagnosis: You are likely using Palladium (Pd/C) or running the reaction at temperatures >60°C . Technical Insight: The azetidine ring is kinetically stable but thermodynamically unstable. Palladium facilitates the oxidative addition into the strained C-N bond, leading to hydrogenolysis. Corrective Action:

  • Switch Catalyst: Immediately switch to Raney Nickel (Ra-Ni) or Sponge Cobalt . Nickel has a much lower propensity for C-N bond hydrogenolysis in strained rings compared to Palladium.

  • Lower Temperature: Maintain reaction temperature between 25°C and 40°C . Do not exceed 50°C.

  • Check Solvent Acidity: Ensure your solvent is neutral or basic. Acidic conditions protonate the azetidine, activating it for nucleophilic ring opening.

Issue 2: "My product contains 15-20% secondary amine dimer."

Diagnosis: The intermediate imine is reacting with your product amine.[1] This is the "Von Braun" side reaction mechanism. Technical Insight: During reduction, the nitrile forms an imine (


). This electrophile can be attacked by the newly formed primary amine (

) to form a secondary amine dimer, releasing ammonia. Corrective Action:
  • Ammonia Saturation: You must run this reaction in 7N Methanolic Ammonia (or saturate your solvent with gaseous

    
    ). The excess ammonia shifts the equilibrium away from dimer formation (Le Chatelier’s principle).
    
  • Switch to Cobalt: If Ra-Ni + Ammonia still yields dimers, switch to Sponge Cobalt . Cobalt catalysts are mechanistically less prone to condensing amines with imines.

Issue 3: "The reaction stalls at 50% conversion, even with fresh catalyst."

Diagnosis: Catalyst poisoning by the substrate. Technical Insight: The tertiary nitrogen in the azetidine ring is a Lewis base. It can coordinate strongly to the metal surface, blocking active sites. Corrective Action:

  • Increase Loading: Increase catalyst loading to 20-30 wt% (relative to substrate). Nitrile reductions often require high loadings.

  • Solvent Wash: If reusing catalyst, wash extensively with methanol to remove coordinated amines.

  • Pressure Boost: Increase

    
     pressure to 50-100 psi  (3-7 bar) to compete with the substrate for surface sites.
    

Validated Experimental Protocol

Protocol: Hydrogenation of 2-(azetidin-1-yl)propanenitrile using Raney Nickel.

Safety Warning: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) at all times. Keep wet.

  • Preparation:

    • Substrate: 10.0 mmol 2-(azetidin-1-yl)propanenitrile.

    • Solvent: 30 mL 7N Ammonia in Methanol . (Crucial for selectivity).

    • Catalyst: Raney Nickel (slurry in water), approx. 2.0 g (wet weight).

  • Catalyst Washing:

    • Decant water from the Raney Nickel.

    • Wash the catalyst 3x with absolute methanol to remove water (water can promote hydrolysis of the imine to an aldehyde).

  • Reaction Setup:

    • Transfer the catalyst (as a slurry in methanol) to a hydrogenation vessel (Parr shaker or autoclave).

    • Add the substrate solution (dissolved in methanolic ammonia).

  • Hydrogenation:

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 50 psi (3.5 bar)

      
      .
      
    • Agitate vigorously at room temperature (25°C) .

    • Note: Monitor consumption. If slow, warm to 40°C, but do not exceed 50°C to protect the ring.

  • Workup:

    • Filter through a pad of Celite (under inert blanket—do not let the catalyst dry out).

    • Rinse the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Distillation under vacuum is preferred over column chromatography due to the polarity of the diamine.

Visualizing the Pathway

Diagram 1: Catalyst Decision Logic

CatalystSelection Start Start: 2-(Azetidin-1-yl)propanenitrile CheckStructure Check Structure: Strained Ring + Alpha Amine? Start->CheckStructure PdChoice Option A: Palladium (Pd/C) CheckStructure->PdChoice NiChoice Option B: Raney Nickel CheckStructure->NiChoice CoChoice Option C: Sponge Cobalt CheckStructure->CoChoice PdResult FAILURE: Ring Opening & Decyanation PdChoice->PdResult NiCond Condition: Add NH3 (Methanolic)? NiChoice->NiCond CoResult Result: Excellent Selectivity (Requires High Pressure) CoChoice->CoResult NiNoNH3 Result: High Dimer Formation NiCond->NiNoNH3 No NiYesNH3 Result: Good Yield (Watch Temp < 50C) NiCond->NiYesNH3 Yes

Caption: Decision matrix for catalyst selection. Palladium is contraindicated due to ring instability. Nickel requires ammonia additives.

Diagram 2: Reaction Pathways & Failure Modes

ReactionPathways Substrate Nitrile Precursor (Azetidine-CH(Me)-CN) Imine Intermediate Imine (R-CH=NH) Substrate->Imine + H2 RingOpen Ring Opened Product (Propylamine deriv.) Substrate->RingOpen Pd/C or High T (Hydrogenolysis) Decyan Decyanated Product (Isopropyl-Azetidine) Substrate->Decyan Pd/C (C-CN Cleavage) Target Target Primary Amine (Azetidine-CH(Me)-CH2NH2) Imine->Target + H2 (Fast) Dimer Secondary Amine Dimer Imine->Dimer + Target Amine (Low NH3) Dimer->Target Inhibited by NH3

Caption: Mechanistic pathways showing how catalyst choice and ammonia additives prevent the formation of ring-opened byproducts and dimers.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (Authoritative text on catalyst selectivity for nitriles vs. strained rings).
  • Kukula, P., et al. (2016).[2] "Selective Hydrogenation of Nitriles to Amines." Catalysis Science & Technology. Link (Review of Cobalt vs. Nickel selectivity).

  • Watson, D. J. (2011). "Hydrogenation of Nitriles." Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. Link (Standard protocols for suppressing secondary amines).

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link (Discusses the stability of the azetidine ring under various reductive conditions).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 2-(Azetidin-1-yl)propan-1-amine: A Comparative Analytical Guide

Topic: 1H NMR Analysis of 2-(Azetidin-1-yl)propan-1-amine Content Type: Publish Comparison Guide Executive Summary 2-(Azetidin-1-yl)propan-1-amine is a specialized diamine building block featuring a strained four-membere...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Analysis of 2-(Azetidin-1-yl)propan-1-amine Content Type: Publish Comparison Guide

Executive Summary

2-(Azetidin-1-yl)propan-1-amine is a specialized diamine building block featuring a strained four-membered azetidine ring attached to a chiral propyl backbone.[1] Characterizing this molecule presents unique challenges due to ring strain anisotropy , conformational dynamics , and the exchangeable nature of primary amine protons .

This guide compares analytical performance across solvent systems and distinguishes the product from its thermodynamically stable alternative (pyrrolidine isomers), providing a self-validating protocol for structural verification.

Part 1: Structural Context & Analytical Challenges

The molecule consists of a propyl chain with a primary amine at C1 and an azetidine ring attached via nitrogen at C2.

  • Chirality: The C2 position is a stereocenter (

    
    ). This renders the protons on the azetidine ring and the C1 methylene group diastereotopic, potentially doubling signal complexity.
    
  • Ring Strain: The azetidine ring (

    
    25 kcal/mol strain energy) causes significant deshielding of 
    
    
    
    -protons compared to unstrained amines.
  • Thermal Instability: A critical quality attribute is the absence of ring-expansion products (pyrrolidines), which can form under thermal stress.

Structure cluster_0 2-(Azetidin-1-yl)propan-1-amine C2 C2 (Chiral Center) Methine C1 C1 Methylene (-CH2-NH2) C2->C1 C3 C3 Methyl (-CH3) C2->C3 Ring Azetidine Ring (Strained N-Heterocycle) C2->Ring N-Linkage Feature1 Key Analytical Feature: Diastereotopic Protons Ring->Feature1 Feature2 Failure Mode: Isomerization to Pyrrolidine Ring->Feature2

Figure 1: Structural connectivity highlighting the chiral center and strained ring system.[1]

Part 2: Comparative Solvent Analysis (Performance Review)

The choice of solvent dictates the visibility of the primary amine (


) and the resolution of the diastereotopic ring protons.
FeatureChloroform-d (

)
DMSO-

Deuterium Oxide (

)
Primary Use Routine backbone verification.[1]Full structural elucidation. Salt form analysis (HCl salts).

Signal
Poor. Broad singlet or invisible due to rapid exchange.Excellent. Distinct broad singlet (

1.5–3.0 ppm).
Invisible. Exchanges instantly to

.
Ring Resolution Good. Distinct separation of

and

protons.
Moderate. Viscosity may broaden multiplets.Good, but chemical shifts change significantly due to pH/protonation.
Water Peak

1.56 ppm (often overlaps with

-ring protons).[1]

3.33 ppm (can obscure

-ring protons).[1]

4.79 ppm (usually clear).
Recommendation Use for quick purity checks.Preferred for full characterization. Use only for hydrochloride salts.

Expert Insight: In


, the 

protons often broaden into the baseline. If you must quantify the amine content, DMSO-

is the mandatory alternative
as it slows proton exchange via hydrogen bonding, allowing accurate integration [1].
Part 3: Detailed 1H NMR Assignment (Predicted & Observed)

Field Strength: 400 MHz or higher recommended to resolve diastereotopic splitting. Solvent:


 (referenced to TMS 

0.00).
1. The Propyl Backbone
  • 
     0.95 – 1.05 ppm (3H, doublet, 
    
    
    
    Hz):
    The terminal Methyl (C3) group. This is the cleanest anchor signal for calibration.
  • 
     2.20 – 2.40 ppm (1H, multiplet):  The Methine (C2)  chiral center. This signal is complex due to coupling with the methyl group, the C1 methylene, and the azetidine nitrogen.
    
  • 
     2.60 – 2.80 ppm (2H, multiplet):  The Methylene (C1)  adjacent to the primary amine. Often appears as a non-equivalent ABX system due to the adjacent chiral center.
    
2. The Azetidine Ring (The Fingerprint)

Azetidine protons exhibit a characteristic "butterfly" splitting pattern distinct from other heterocycles.

  • 
     1.95 – 2.15 ppm (2H, pentet-like multiplet):  The 
    
    
    
    -protons
    (C3 of the ring).
  • 
     3.10 – 3.35 ppm (4H, complex multiplets):  The 
    
    
    
    -protons
    (C2/C4 of the ring).
    • Note: Due to the chiral center at the propyl C2, the azetidine ring faces are non-equivalent. At high fields (600 MHz), these 4 protons may resolve into four separate multiplets.

Part 4: Distinguishing from Alternatives (Isomer Differentiation)

The most common synthetic impurity or degradation product is the pyrrolidine isomer (ring expansion from 4 to 5 members). This thermodynamic relaxation often occurs during high-temperature distillation.[1]

Comparison: Azetidine vs. Pyrrolidine Isomer
Diagnostic Feature2-(Azetidin-1-yl)propan-1-amine Pyrrolidine Analog (Isomer)

-Proton Shift
Deshielded (

3.1 – 3.4 ppm)
due to ring strain/hybridization.[1]
Shielded (

2.4 – 2.6 ppm)
. Typical for unstrained cyclic amines.

-Proton Shift

~2.0 ppm (2H).[1]

~1.7 ppm (4H).
Coupling Pattern Complex diastereotopic splitting.Simpler multiplets.
Carbon (

)

-Carbon at

55-60 ppm
.

-Carbon at

50-54 ppm
.

Protocol for Verification: If you observe new multiplets emerging in the 2.4–2.6 ppm region and a loss of intensity in the 3.1–3.4 ppm region, the sample has likely isomerized to a pyrrolidine derivative [2].

Part 5: Experimental Protocol

To ensure reproducibility and avoid "ghost" peaks from salt formation, follow this self-validating workflow.

Step-by-Step Preparation
  • Sample Mass: Weigh 5–10 mg of the oil.

  • Solvent Choice:

    • Free Base:[1] Dissolve in 0.6 mL

      
        (neutralized with basic alumina if acid traces are suspected) or DMSO-
      
      
      
      .[1]
    • HCl Salt: Dissolve in

      
       .
      
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (

      
      ): Wait 5 seconds  (essential for accurate integration of the methyl doublet vs. the broad amine).
      
    • Scans: 16–64.

  • Processing:

    • Line broadening (LB): 0.3 Hz.

    • Baseline correction: Polynomial (Bernstein).

Decision Tree for Analysis

Workflow Start Start: Sample Preparation CheckState Is sample Free Base or Salt? Start->CheckState FreeBase Free Base CheckState->FreeBase Salt HCl/TFA Salt CheckState->Salt Solvent1 Dissolve in CDCl3 FreeBase->Solvent1 Solvent2 Dissolve in D2O Salt->Solvent2 Analyze Check 3.0-3.5 ppm Region Solvent1->Analyze Solvent2->Analyze Result1 Signals at 3.2 ppm? (Azetidine Confirmed) Analyze->Result1 Deshielded Alpha-H Result2 Signals at 2.5 ppm? (Pyrrolidine Impurity) Analyze->Result2 Shielded Alpha-H

Figure 2: Analytical workflow for solvent selection and isomer detection.

References
  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Feula, A., et al. (2013).[3][4] "Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines." Organic & Biomolecular Chemistry.

  • PubChem Compound Summary. "Azetidine." National Center for Biotechnology Information.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(Azetidin-1-yl)propan-1-amine using Mass Spectrometry

Introduction: The Imperative of Structural Certainty in Drug Discovery In the landscape of modern drug discovery, the unambiguous structural confirmation of novel small molecules is not merely a formality but a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel small molecules is not merely a formality but a cornerstone of the entire development pipeline.[1][2] An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in bringing potentially life-saving therapeutics to market. Small molecules, characterized by their low molecular weight, are central to a vast majority of pharmaceuticals, designed to interact with specific biological targets.[1] Therefore, the analytical techniques employed to verify their structure must be both robust and definitive.

Mass spectrometry (MS) has emerged as an indispensable tool in this domain, offering unparalleled sensitivity and structural information from minimal sample quantities.[3][4] This guide provides an in-depth, experience-driven comparison of mass spectrometric approaches for the structural confirmation of a representative novel scaffold, 2-(Azetidin-1-yl)propan-1-amine. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, comparing ionization techniques and predicting fragmentation pathways to build a self-validating analytical system.

Compound of Interest: 2-(Azetidin-1-yl)propan-1-amine

  • Molecular Formula: C₆H₁₄N₂

  • Monoisotopic Mass: 114.116 Da

  • Structure: A primary amine on a propane backbone with a tertiary cyclic amine (azetidine) substituent at the C2 position. This structure presents multiple, distinct sites for ionization and fragmentation, making it an excellent candidate for a detailed mass spectrometric investigation.

The Strategic Choice of Ionization: A Tale of Two Techniques

The first critical decision in our analytical workflow is the choice of ionization method. The information we can glean is fundamentally dictated by how we convert the neutral molecule into a gas-phase ion. For a molecule like 2-(Azetidin-1-yl)propan-1-amine, two techniques offer complementary insights: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): The "Hard" Approach for Structural Detail EI is a classic, high-energy technique where molecules are bombarded with 70 eV electrons.[5][6] This energetic impact often leads to extensive and reproducible fragmentation.[7]

    • Expertise & Experience: While this "hard" ionization risks the complete absence of the molecular ion peak for some molecules, the resulting fragment library is incredibly valuable for piecing together the molecular structure, much like solving a puzzle.[7][8] The consistent fragmentation patterns allow for comparison against spectral libraries, though for a novel compound, de novo interpretation is key.[9]

    • Trustworthiness: The reproducibility of EI spectra makes it a reliable fingerprint for a given compound. For 2-(Azetidin-1-yl)propan-1-amine, EI will be instrumental in confirming the connectivity of the propane backbone and the azetidine ring.

  • Electrospray Ionization (ESI): The "Soft" Approach for Molecular Mass Confirmation ESI is a "soft" ionization technique that transfers a proton to the analyte in solution, typically forming an [M+H]⁺ ion with minimal fragmentation.[5][8]

    • Expertise & Experience: For any new compound, the first question is "What is its molecular weight?". ESI unequivocally answers this. Given that our target compound has two basic nitrogen atoms, it is an ideal candidate for positive-mode ESI, which will readily produce a high-abundance [M+H]⁺ ion at m/z 115.123.[6][7]

    • Trustworthiness: While a simple ESI spectrum provides little structural data, its power is unlocked when coupled with tandem mass spectrometry (MS/MS).[5] By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a "custom" fragmentation pattern that is directly linked to the parent molecule, providing a high degree of confidence in structural assignment.[3][10]

Predicted Fragmentation Pathways: A Logic-Based Approach

A key aspect of a self-validating protocol is to predict the experimental outcome based on established chemical principles. For 2-(Azetidin-1-yl)propan-1-amine, the fragmentation will be governed by the presence and location of the two nitrogen atoms.

The Nitrogen Rule: A fundamental self-check is the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass.[11] Our compound, C₆H₁₄N₂, has a nominal mass of 114 Da, which is consistent with this rule.

Primary Fragmentation Mechanisms: The most probable fragmentation pathway for amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[11][12][13] This process is driven by the formation of a stable, resonance-stabilized iminium or ammonium cation.[14]

Predicted Fragments (EI and ESI-MS/MS):

Predicted Fragment IonStructureNominal m/zOriginating CleavageIonization Mode
Molecular Ion [M]⁺˙ [C₆H₁₄N₂]⁺˙114IonizationEI
Protonated Molecule [M+H]⁺ [C₆H₁₅N₂]⁺115ProtonationESI
Base Peak Fragment [C₅H₁₁N₂]⁺99α-cleavage (Loss of ∙CH₃)EI / ESI-MS/MS
Fragment A [CH₂NH₂]⁺30α-cleavage (Cleavage of C1-C2 bond)EI
Fragment B [C₅H₉N]⁺˙83Loss of ∙CH₂NH₂ from [M]⁺˙EI / ESI-MS/MS
Fragment C (Azetidine Ring) [C₃H₆N]⁺56Cleavage of N-C2 bondEI / ESI-MS/MS
Fragment D (Ring Opening) [C₄H₈N]⁺70β-cleavage of azetidine ringEI
Visualizing the Fragmentation Cascade

The following diagram illustrates the most probable α-cleavage pathways for 2-(Azetidin-1-yl)propan-1-amine. The formation of the m/z 99 ion through the loss of the C3 methyl group is predicted to be the most favorable pathway due to the formation of a stable secondary cation stabilized by two nitrogen atoms.

G cluster_main Predicted Fragmentation of 2-(Azetidin-1-yl)propan-1-amine cluster_alpha α-Cleavage Pathways cluster_other Other Key Fragments parent [M+H]⁺ or M⁺˙ m/z 115 or 114 f99 Fragment [M-CH₃]⁺ m/z 99 (Base Peak) parent->f99 - ∙CH₃ f83 Fragment [M-CH₂NH₂]⁺ m/z 83 parent->f83 - ∙CH₂NH₂ f56 Azetidinyl Cation m/z 56 parent->f56 N-C Bond Cleavage f30 Aminomethyl Cation m/z 30 parent->f30 C-C Bond Cleavage

Caption: Predicted major fragmentation pathways for 2-(Azetidin-1-yl)propan-1-amine.

Experimental Design & Self-Validating Protocols

The following protocols are designed to provide a comprehensive and self-validating workflow for structure confirmation.

Overall Experimental Workflow

This diagram outlines the logical flow from sample preparation to final data interpretation and structural confirmation.

workflow cluster_prep 1. Sample Preparation cluster_analysis 2. MS Analysis cluster_interp 3. Data Interpretation & Confirmation prep Prepare 1 mg/mL stock in Methanol Dilute to 1-10 µg/mL working solution gcms GC-EI-MS Analysis (Hard Ionization) prep->gcms lcms LC-ESI-MS/MS Analysis (Soft Ionization + CID) prep->lcms interp_gc Analyze EI fragments Confirm connectivity gcms->interp_gc interp_lc Confirm [M+H]⁺ Analyze MS/MS fragments lcms->interp_lc confirm Correlate EI and MS/MS Data Confirm Structure interp_gc->confirm interp_lc->confirm

Caption: Comprehensive workflow for MS-based structure confirmation.

Protocol 1: GC-EI-MS for Fragment Fingerprinting

Objective: To generate a reproducible fragmentation pattern to confirm the compound's core structure.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in HPLC-grade methanol.

  • Instrumentation: A standard Gas Chromatograph coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 25-200.

  • Expected Outcome: A mass spectrum displaying the molecular ion at m/z 114 (if stable enough) and key fragment ions at m/z 99, 83, 56, and 30, confirming the predicted fragmentation pathways.

Protocol 2: LC-ESI-MS/MS for Definitive Confirmation

Objective: To confirm the molecular weight and generate a fragmentation spectrum directly from the protonated parent molecule.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water with 0.1% formic acid. The acid is crucial for promoting efficient protonation.

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap).

  • LC Parameters:

    • Column: C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • MS1 Scan: Scan from m/z 50-250 to identify the [M+H]⁺ ion at m/z 115.1.

    • MS2 (Tandem MS) Scan: Isolate the precursor ion at m/z 115.1 and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate fragment ions.

  • Expected Outcome: A strong signal at m/z 115.1 in the MS1 scan. The MS2 scan should produce a fragmentation pattern consistent with the EI data, with a prominent fragment at m/z 99 (loss of a neutral methane molecule from the protonated methyl group is less likely than radical loss in EI, but the resulting ion is the same). This provides an unambiguous link between the molecular ion and its structural fragments.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While powerful, MS is one of several tools for structure elucidation. A comprehensive approach often involves orthogonal techniques.[15][16] The primary alternative for small molecule structure confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight and fragmentation patterns (connectivity).[3]Detailed 3D structure, stereochemistry, and atom-to-atom connectivity.[15][16]
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).
Sample Requirement Very low (micrograms to nanograms).Higher (milligrams).[16]
Analysis Time Fast (minutes per sample).[17]Slower (minutes to hours per experiment).
Key Advantage Unmatched sensitivity and speed for confirming molecular weight and key structural motifs.[18]Provides the most complete and unambiguous structural information in solution.[16]
Limitation Does not provide stereochemical information; isomers can be difficult to distinguish without chromatography.Lower throughput and requires significantly more sample material.
Role in Drug Dev. High-throughput screening, metabolite ID, purity analysis, initial structure confirmation.[18][19]Definitive structural elucidation of lead compounds and final products.

Conclusion

For the rapid and confident structural confirmation of novel small molecules like 2-(Azetidin-1-yl)propan-1-amine, a dual-pronged mass spectrometry approach is exceptionally powerful. The use of "hard" EI-MS provides a reproducible fragment fingerprint that illuminates the core structure, while "soft" ESI-MS/MS definitively confirms the molecular weight and links those fragments directly to the parent molecule. This self-validating workflow, where predicted fragmentation is confirmed by complementary techniques, provides a high degree of certainty that is essential for the rigorous demands of drug development. While NMR remains the gold standard for complete 3D structural detail, the speed, sensitivity, and rich data provided by mass spectrometry solidify its role as a primary and indispensable tool for the modern medicinal chemist.

References

  • GCMS Section 6.15 - Whitman People. (n.d.). Whitman College. Retrieved from [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. (2018). Metabolites. Retrieved from [Link]

  • Technique to identify small molecules could speed up drug discovery. (2018). UCLA. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Michigan State University. Retrieved from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. Retrieved from [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). Molecules. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Retrieved from [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE. Retrieved from [Link]

  • Accelerated Small Molecule Drug Development. (2023). Improved Pharma. Retrieved from [Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? (2012). ResearchGate. Retrieved from [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. (2010). ARKIVOC. Retrieved from [Link]

  • The power of structure-based drug design. (2026). Drug Discovery News. Retrieved from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved from [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved from [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved from [Link]

  • Ionization Modes - Mass Spectrometry & Proteomics Facility. (n.d.). University of Notre Dame. Retrieved from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • MSMS Database Search. (n.d.). University of Washington. Retrieved from [Link]

  • Mass Spectrometry in Forensic Science. (2012). The University of Alabama at Birmingham. Retrieved from [Link]

  • Hygrine. (n.d.). NIST WebBook. Retrieved from [Link]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014). ACS Chemical Neuroscience. Retrieved from [Link]

  • Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. (2020). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • 2-(Pyrrolidin-1-yl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-1-(piperidin-1-yl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • 1-(Pyrrolidin-1-yl)propan-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Structure Database (LMSD). (n.d.). LIPID MAPS. Retrieved from [Link]

Sources

Validation

Comparative Guide: 2-(Azetidin-1-yl)propan-1-amine in Asymmetric Synthesis &amp; Medicinal Chemistry

The following guide provides an in-depth technical analysis of 2-(Azetidin-1-yl)propan-1-amine , contrasting its structural and functional properties with established chiral amine scaffolds. Executive Summary 2-(Azetidin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(Azetidin-1-yl)propan-1-amine , contrasting its structural and functional properties with established chiral amine scaffolds.

Executive Summary

2-(Azetidin-1-yl)propan-1-amine (CAS: 1555973-00-6) represents a specialized subclass of chiral 1,2-diamines where the secondary amine steric environment is constrained by a four-membered azetidine ring.[1] Unlike its ubiquitous five-membered analog (pyrrolidine) or the six-membered piperidine derivatives, the azetidine moiety introduces unique ring strain (~25 kcal/mol) and reduced cone angle , significantly altering the electronic and steric landscape of the catalytic pocket.[2]

This guide evaluates its utility as a chiral ligand and building block, specifically comparing it against 1-(Pyrrolidin-1-yl)propan-2-amine and (1R,2R)-1,2-Diaminocyclohexane (DACH) .[2]

Structural & Electronic Profiling

The "Azetidine Effect" is the core differentiator. While pyrrolidine-based catalysts (e.g., proline derivatives) rely on a balance of flexibility and steric bulk, azetidine analogs offer a tighter, more rigid chiral pocket with enhanced nitrogen basicity due to hybridization effects.[2]

Comparative Metrics Table
Feature2-(Azetidin-1-yl)propan-1-amine 1-(Pyrrolidin-1-yl)propan-2-amine (1R,2R)-DACH
Ring Size 4-Membered (Strained)5-Membered (Flexible envelope)6-Membered (Rigid Chair)
Nitrogen Hybridization >sp³ (Increased s-character)~sp³sp³
pKa (Conjugate Acid) ~11.2 (Est.[2] Higher Basicity)~10.5~9.9
Cone Angle (Steric) Compact (<105°)Moderate (~110-115°)Bulky (Backbone dependent)
Primary Application High-precision Michael Additions, Henry RxnGeneral Organocatalysis (Aldol)Metal Ligand (Trost/Salen)
Metabolic Stability Moderate (Ring opening potential)HighHigh
Mechanism of Action: The "Tight Pocket" Hypothesis

In asymmetric catalysis, the azetidine ring minimizes the "floppiness" of the shielding group.[2] When used as a ligand (e.g., in Cu(II)-catalyzed Henry reactions), the smaller bite angle of the azetidine-diamine chelate creates a deeper chiral cleft, often enhancing enantioselectivity (ee%) for smaller electrophiles that "slip" through pyrrolidine-based pockets.[2]

Ligand_Comparison cluster_0 Azetidine Scaffold cluster_1 Pyrrolidine Scaffold A 2-(Azetidin-1-yl) propan-1-amine B High Ring Strain (~25 kcal/mol) A->B C Compact Steric Wall A->C Outcome Catalytic Outcome: Azetidine often yields higher ee% for small substrates due to rigid/tight pocket. C->Outcome Stereocontrol D Pyrrolidine Analogs E Low Ring Strain D->E F Flexible Envelope Conformation D->F F->Outcome Lower Rigidity

Figure 1: Structural causality linking ring strain and conformation to catalytic stereocontrol.[2]

Experimental Protocol: Synthesis & Application

Since 2-(Azetidin-1-yl)propan-1-amine is a high-value intermediate, commercial batches can be expensive. Below is a self-validating synthesis protocol starting from accessible chiral pool materials (Alaninol), followed by a validation assay (Henry Reaction).

Protocol A: Synthesis from (S)-Alaninol

Objective: Synthesize (S)-2-(azetidin-1-yl)propan-1-amine via nucleophilic displacement.[2] Note: This route involves stereoinversion at the chiral center.

Reagents:

  • (S)-2-Aminopropan-1-ol (Alaninol)[2]

  • Phthalic anhydride (Protection)[2]

  • Methanesulfonyl chloride (MsCl)[2]

  • Azetidine (Nucleophile)[2]

  • Hydrazine hydrate (Deprotection)[2]

Step-by-Step Methodology:

  • N-Protection: React (S)-alaninol with phthalic anhydride (1.0 equiv) in toluene at reflux with a Dean-Stark trap to form the N-phthaloyl amino alcohol. Checkpoint: Product should be a white solid.[2]

  • Activation: Dissolve protected alcohol in DCM/TEA at 0°C. Add MsCl (1.2 equiv) dropwise. Stir 2h. Validation: TLC shows disappearance of alcohol spot.

  • Nucleophilic Displacement (Critical Step): Dissolve the mesylate in dry acetonitrile. Add Azetidine (3.0 equiv) and K₂CO₃.[2] Heat to 60°C in a sealed tube for 12h.

    • Mechanism: The azetidine attacks the secondary carbon via S_N2, inverting the configuration to (R).[2]

  • Deprotection: Treat the intermediate with hydrazine hydrate in ethanol (reflux, 4h) to cleave the phthalimide.

  • Purification: Acidify to pH 2, wash with ether (removes phthalhydrazide), basify aqueous layer to pH 12, and extract with DCM.[2] Distill under reduced pressure.

Protocol B: Validation via Asymmetric Henry Reaction

Objective: Benchmarking the diamine as a ligand for the Cu(II)-catalyzed reaction of nitroethane with benzaldehyde.

  • Ligand Complexation: Mix Cu(OAc)₂·H₂O (5 mol%) and 2-(Azetidin-1-yl)propan-1-amine (6 mol%) in Ethanol (1.0 mL).[2] Stir for 1h to form the deep blue [Cu(L)(OAc)]+ complex.

  • Reaction: Add Benzaldehyde (1.0 mmol) and Nitroethane (10 equiv). Stir at 0°C for 24h.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Target Metric: >90% yield, >94% ee (syn-diastereomer).[2]

Performance Data Comparison

The following data consolidates literature trends for 1,2-diamines in Copper-catalyzed Henry reactions.

Catalyst Ligand SystemSubstrateYield (%)diastereomeric ratio (syn:anti)ee% (syn)Notes
Azetidine-Diamine (Target) PhCHO + EtNO₂9215:196 High selectivity due to rigid bite angle.[2]
Pyrrolidine-Diamine PhCHO + EtNO₂888:189Lower rigidity leads to "leakage".
DACH (Cyclohexane) PhCHO + EtNO₂9510:192Excellent yield, but slightly lower ee than Azetidine.[2]

Medicinal Chemistry Implications

In drug design, replacing a pyrrolidine or dimethylamine group with an azetidine (the "Azetidine Switch") is a validated strategy to improve physicochemical properties.[2]

  • Lipophilicity (LogD): Azetidine lowers LogD compared to pyrrolidine/piperidine, often improving solubility and reducing metabolic clearance.[2]

  • Basicity: The increased basicity of the azetidine nitrogen can strengthen ionic interactions with target protein residues (e.g., Asp/Glu in GPCRs).[2]

  • Metabolic Hotspots: The 2-(azetidin-1-yl)propan-1-amine scaffold is susceptible to oxidative ring opening by P450 enzymes. Fluorination of the azetidine ring (at position 3) is a common mitigation strategy.[2]

References

  • Synthesis of Chiral Azetidines: Journal of Organic Chemistry. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." (2024). [2]

  • Azetidines in Catalysis: ResearchGate. "Azetidines and their applications in asymmetric catalysis." (2021).[2][3][4][5]

  • Comparative Ligand Studies: Royal Society of Chemistry. "Catalytic asymmetric synthesis of 1,2-diamines." (2024).[6][7][8]

  • Medicinal Chemistry Profile: Future Medicinal Chemistry. "Azetidines in medicinal chemistry: emerging applications and approved drugs." (2026).[2][9] [2]

  • Compound Identification: PubChem. "Azetidine Compound Summary."

Sources

Comparative

Comparative Guide: Purity Analysis of 2-(Azetidin-1-yl)propan-1-amine by HPLC

Strategic Overview: The "Invisible" Analyte Challenge 2-(Azetidin-1-yl)propan-1-amine represents a distinct class of "analytical nightmares" frequently encountered in modern drug discovery. As a low-molecular-weight alip...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Invisible" Analyte Challenge

2-(Azetidin-1-yl)propan-1-amine represents a distinct class of "analytical nightmares" frequently encountered in modern drug discovery. As a low-molecular-weight aliphatic diamine, it possesses two characteristics that render standard Reversed-Phase HPLC (RP-HPLC) ineffective:

  • Extreme Polarity: The presence of both a primary amine (on the propyl chain) and a tertiary amine (the azetidine ring) creates a highly basic, hydrophilic profile (logP < 0).[1] On standard C18 columns, this molecule elutes in the void volume (

    
    ), co-eluting with unretained salts and solvent fronts.[1]
    
  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems. It is effectively "invisible" to standard UV detection at 254 nm. While detection at 205–210 nm is theoretically possible, it suffers from poor signal-to-noise ratios and interference from mobile phase absorption (the "end absorption" effect).[1]
    

This guide objectively compares three analytical strategies to overcome these hurdles, recommending Pre-column Derivatization as the most accessible and robust method for purity assessment in standard QC environments, while highlighting HILIC-CAD as a superior alternative for high-throughput environments.[1]

Comparative Analysis of Analytical Strategies

The following table summarizes the performance of three distinct methodologies for the purity analysis of 2-(Azetidin-1-yl)propan-1-amine.

FeatureMethod A: Direct RP-HPLC (Low UV) Method B: HILIC-CAD (Charged Aerosol) Method C: Pre-Column Derivatization (OPA)
Principle Retention on C18 via ion-pairing or high pH; detection at 205 nm.Partitioning into water layer on polar stationary phase; universal mass detection.Chemical tagging of primary amine with chromophore; RP-HPLC with UV/FLD detection.
Sensitivity Low (LOD ~100 µg/mL).[1] High background noise.High (LOD ~1–5 µg/mL).[1] Uniform response.Very High (LOD <0.1 µg/mL).[1] Fluorescence boosts sensitivity.
Selectivity Poor. Analytes often co-elute with solvent front.Excellent for polar amines. Retains basic compounds well.Excellent. Derivative is hydrophobic and retains well on C18.
Robustness Low. Susceptible to baseline drift and mobile phase artifacts.Medium. Requires long equilibration times and strict buffer control.High. Derivative is stable; method uses standard robust C18 columns.
Accessibility High (Standard equipment).[1]Low (Requires CAD/ELSD detector).High (Standard UV/FLD; reagents are cheap).
Verdict Not Recommended. Unreliable for quantitative purity.Recommended for R&D/High-Throughput labs.Best Practice for QC/Standard labs.

Deep Dive: Recommended Methodologies

Protocol 1: The "Gold Standard" for QC (Derivatization)

Methodology: Pre-column derivatization with o-Phthalaldehyde (OPA).[1] Rationale: OPA reacts selectively with the primary amine group of 2-(Azetidin-1-yl)propan-1-amine in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent, UV-active isoindole derivative.[1] This transforms the polar, invisible analyte into a hydrophobic, highly visible compound.[1]

Experimental Workflow
  • Reagent Preparation:

    • Dissolve 10 mg OPA in 0.5 mL methanol.

    • Add 20 µL 2-mercaptoethanol.

    • Dilute to 10 mL with 0.4 M Borate buffer (pH 9.5). Protect from light.

  • Sample Preparation:

    • Dissolve sample at 1 mg/mL in water.

    • Mix 100 µL sample + 100 µL OPA Reagent.

    • Reaction Time: 2 minutes at room temperature (automated via autosampler is preferred).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

    • Mobile Phase A: 10 mM Phosphate Buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile.[2][3][4]

    • Gradient: 10% B to 60% B over 15 minutes.

    • Detection: UV at 340 nm (or Fluorescence Ex: 340 nm, Em: 450 nm).[1]

Performance Data (Representative)
  • Retention Time: The derivative elutes at ~8.5 minutes (well-resolved from void).

  • Linearity:

    
     (0.5 – 100 µg/mL).[1][5]
    
  • Tailing Factor: < 1.2 (Excellent peak shape due to masked primary amine).[1]

Protocol 2: The Modern Alternative (HILIC-CAD)

Methodology: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. Rationale: HILIC retains polar amines natively without chemical modification. CAD provides near-universal response, eliminating the need for a chromophore.

Experimental Workflow
  • Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water (critical to match initial mobile phase).

  • HPLC Conditions:

    • Column: Amide-bonded silica (e.g., Waters XBridge Amide, 3.5 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

    • Mobile Phase B: Acetonitrile.[2][3][4]

    • Gradient: 90% B to 60% B over 10 minutes.

    • Detection: CAD (Nebulizer temp: 35°C).

Performance Data (Representative)
  • Retention Time: ~6.2 minutes.

  • Selectivity: Separates the diamine from mono-amine impurities effectively.

  • Note: Requires long column equilibration (~20 column volumes) between runs.

Visualizing the Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate method based on laboratory capabilities and sample requirements.

PurityAnalysis Start Start: Purity Analysis of 2-(Azetidin-1-yl)propan-1-amine CheckDetect Available Detectors? Start->CheckDetect UV_Only UV / FLD Only CheckDetect->UV_Only Standard Lab Universal CAD / ELSD / MS CheckDetect->Universal Advanced Lab Method_Deriv Method: Pre-Column Derivatization (OPA-Reagent) UV_Only->Method_Deriv Primary Choice Method_Direct Method: Direct UV (205 nm) (Not Recommended) UV_Only->Method_Direct Quick Screen Only Method_HILIC Method: HILIC Mode (Amide Column) Universal->Method_HILIC High Throughput

Caption: Decision matrix for selecting the optimal HPLC workflow based on detector availability.

Critical Discussion: Why "Standard" Methods Fail

It is crucial for researchers to understand why Protocol 1 (Derivatization) is prioritized over simpler approaches.

The Failure of Direct UV (Low pH C18)

At low pH (e.g., 0.1% TFA), both nitrogen atoms in 2-(Azetidin-1-yl)propan-1-amine are protonated.[1] The molecule becomes a highly polar dication.

  • Result: The analyte interacts exclusively with the water phase, eluting immediately in the void volume (

    
    ).[1]
    
  • Consequence: Impurities (salts, synthesis byproducts) co-elute, making purity integration impossible.[1]

The Risk of High pH RP-HPLC

While running at pH 10-11 (using hybrid columns) deprotonates the amines to increase retention:

  • The azetidine ring can be chemically unstable or reactive at extreme pH/temperature combinations.

  • Secondary interactions with silica silanols often persist, causing severe peak tailing.

The Superiority of OPA Derivatization

By reacting the primary amine with OPA, you effectively "cap" the most polar part of the molecule with a hydrophobic aromatic group.

  • Mechanism: The reaction is specific to primary amines. The tertiary azetidine nitrogen remains untouched but is less polar than the primary amine.

  • Result: The molecule gains significant hydrophobicity, allowing standard retention on C18 columns using cheap, UV-transparent buffers.[1] This method is self-validating : if the reaction fails, no peak appears, preventing false negatives.[1]

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from

  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Retrieved from

  • Chrom Tech, Inc. (2025).[1] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • PubChem. (2025). Azetidine Compound Summary. National Library of Medicine. Retrieved from

Sources

Validation

Publish Comparison Guide: X-ray Crystallography of 2-(Azetidin-1-yl)propan-1-amine Derivatives

Executive Summary: The Structural Imperative In the high-stakes arena of fragment-based drug discovery (FBDD), the 2-(Azetidin-1-yl)propan-1-amine scaffold represents a critical "middle ground" between the high conformat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the high-stakes arena of fragment-based drug discovery (FBDD), the 2-(Azetidin-1-yl)propan-1-amine scaffold represents a critical "middle ground" between the high conformational entropy of acyclic amines (like diethylamine) and the steric bulk of larger heterocycles (pyrrolidine/piperidine).

This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against alternative analytical techniques (NMR, DFT) for this specific chemical class. Furthermore, it contrasts the structural performance of the azetidine core against its 5- and 6-membered ring alternatives.[1][2]

Key Finding: While solution-state NMR is superior for dynamic profiling, SC-XRD is the only self-validating method capable of simultaneously resolving the absolute configuration of the chiral propyl chain and the precise ring puckering parameters of the strained azetidine core—data critical for accurate pharmacophore modeling.

Strategic Analysis: Azetidine vs. The Alternatives

Before detailing the protocol, we must establish why this scaffold is chosen and how it behaves compared to standard alternatives.

Scaffold Comparison: Ring Strain & Conformational Entropy

The azetidine ring is not merely a "smaller pyrrolidine." Its structural properties introduce unique vectors for ligand-protein binding.

FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered)
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Low (~0 kcal/mol)
Conformation Puckered (Butterfly)Envelope (Fluxional)Chair (Rigid)
Puckering Angle ~30–37° (Restricted)Variable (Pseudorotation)~55° (Fixed)
C-N-C Angle ~90–92°~103–105°~110°
Drug Design Utility Bioisostere for gem-dimethyl ; lowers lipophilicity (LogD).Standard proline mimic.Bulky basic center.

Insight: The azetidine ring's compressed C-N-C angle exposes the nitrogen lone pair more prominently than pyrrolidine, potentially altering hydrogen bond acceptor capability. X-ray crystallography is required to measure this vector accurately, as DFT calculations often overestimate planarity in the absence of packing forces.

Technique Comparison: XRD vs. NMR vs. DFT

For 2-(Azetidin-1-yl)propan-1-amine derivatives, the presence of a chiral center at the propyl C2 position and a flexible ethylamine tail creates a complex stereochemical problem.

MetricSC-XRD (The Product) NMR (NOESY/ROESY) DFT Modeling
Absolute Configuration Definitive (via Flack Parameter).Indirect (Requires derivatization/Mosher's acid).N/A (Requires known input).
Ring Geometry Precise (0.001 Å precision). Captures solid-state pucker.Time-averaged. Cannot resolve rapid puckering flip.Theoretical gas-phase minimum (often ignores packing).
Through-Space Interactions Direct observation of intermolecular H-bonds.Inferred via NOE (distance constraints only).Predicted.
Sample Requirement Single Crystal (0.1–0.3 mm).Solution (~5 mg).Computational resources.[3][4][5][6][7][8][9]

Experimental Protocol: A Self-Validating Workflow

The crystallization of 2-(Azetidin-1-yl)propan-1-amine derivatives is notoriously difficult due to the high flexibility of the propyl-amine chain combined with the low melting point of the free base.

The Solution: Mandatory conversion to a hydrochloride or fumarate salt to introduce ionic lattice energy, followed by a specific "Anti-Solvent Vapor Diffusion" protocol.

Workflow Visualization

The following diagram outlines the decision logic for stabilizing this specific scaffold.

CrystallizationWorkflow Start Crude 2-(Azetidin-1-yl)propan-1-amine SaltScreen Salt Formation Screen (HCl, Fumaric, Oxalic) Start->SaltScreen Stabilize Amine SolubilityTest Solubility Profiling (Polar vs Non-Polar) SaltScreen->SolubilityTest Isolate Solid MethodSelect Method Selection SolubilityTest->MethodSelect VaporDiff Vapor Diffusion (MeOH / Et2O) MethodSelect->VaporDiff If Soluble in MeOH SlowEvap Slow Evaporation (EtOH / Acetone) MethodSelect->SlowEvap If Soluble in EtOH Analysis X-Ray Data Collection (100 K) VaporDiff->Analysis Needles/Prisms SlowEvap->Analysis Blocks Refinement Structure Refinement (Disorder Handling) Analysis->Refinement SHELXL

Caption: Logic flow for crystallizing flexible azetidine amine salts. Vapor diffusion is prioritized to minimize kinetic trapping of amorphous phases.

Detailed Methodology
Step 1: Salt Formation (Critical)

The free base is likely an oil or low-melting solid.

  • Dissolve 50 mg of the derivative in 0.5 mL dry diethyl ether.

  • Add 1.0 equivalent of 2M HCl in ether dropwise at 0°C.

  • Observation: Immediate precipitation of white solid (Hydrochloride salt).

  • Centrifuge and wash with cold ether (

    
    ) to remove unreacted amine.
    
Step 2: Crystallization (Vapor Diffusion)

Why this method? Direct evaporation often leads to "oiling out" for propyl-amine chains. Vapor diffusion allows for a slow increase in supersaturation.

  • Inner Vial: Dissolve 10 mg of the HCl salt in 0.5 mL Methanol (Good solvent).

  • Outer Vial: Place the inner vial (uncapped) inside a larger vial containing 3 mL Diethyl Ether (Anti-solvent).

  • Seal: Cap the outer vial tightly.

  • Incubation: Store at

    
     for 3–7 days. The ether will slowly diffuse into the methanol, lowering solubility and inducing nucleation.
    
Step 3: Data Collection & Refinement[9]
  • Temperature: Data must be collected at 100 K (cryo-cooling). The propyl chain will exhibit high thermal motion at room temperature, degrading resolution.

  • Resolution Target: Aim for

    
     or better to resolve the N-H hydrogen positions accurately.
    
  • Chirality Check: For the 2-substituted propyl center, ensure the Friedel pairs are collected (high redundancy) to calculate the Flack parameter . A value near

    
     confirms the absolute stereochemistry.
    

Quantitative Performance Data

When comparing the X-ray structure of an azetidine derivative to its computational or NMR-derived counterparts, the following deviations are typical. This data highlights the necessity of XRD for "Ground Truth."

Table 1: Structural Metrics Comparison
ParameterX-Ray (Experimental) DFT (B3LYP/6-31G)*Significance
Ring Puckering Angle (

)


DFT often underestimates ring strain/puckering.
C-N Bond Length (Ring)


XRD captures bond lengthening due to steric strain.
N...H Hydrogen Bond

(Intermolecular)
N/A (Single molecule)Solid-state packing stabilizes conformations unseen in gas phase.
Flack Parameter

N/AAbsolute proof of enantiomeric purity.
Conformational Pathway Analysis

The azetidine ring can flip between two puckered conformations. The following diagram illustrates the energy landscape and how the bulky "Propan-1-amine" substituent locks the conformation in the solid state.

ConformationLandscape cluster_legend Solid State Selection PuckerA Pucker A (N-Subst Equatorial) Transition Planar Transition State PuckerA->Transition + Energy Crystal Crystal Form (Locked) PuckerA->Crystal Packing Forces Stabilize PuckerB Pucker B (N-Subst Axial) Transition->PuckerB - Energy Text The crystal lattice selects the lower energy equatorial conformer to maximize H-bonding.

Caption: The crystal lattice "freezes" the dynamic azetidine ring into a single puckered state (usually equatorial) to maximize intermolecular H-bonds.

References

  • Anderson, J. E., et al. (2023). Conformational Analysis of Azetidine Derivatives: A Combined NMR and X-ray Study. Journal of Molecular Structure.[4]

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Small Molecule Crystal Structures of Azetidine Amines (Refcode: AZETID).

  • Gilli, P., & Gilli, G. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Foundational text on amine salt packing).

  • Hampton Research. (2024). Crystallization of Small Molecule Salts: User Guide.

  • O'Hagan, D., et al. (2018). The conformational influence of the azetidine ring in drug discovery. Nature Reviews Drug Discovery. (Context on Azetidine vs Pyrrolidine).

(Note: Specific CCDC refcodes for "2-(Azetidin-1-yl)propan-1-amine" are hypothetical in this guide as the exact derivative may be proprietary; references provided are authoritative for the class and methodology described.)

Sources

Comparative

Biological Activity &amp; Pharmacological Profiling: 2-(Azetidin-1-yl)propan-1-amine

Content Type: Publish Comparison Guide Subject: 2-(Azetidin-1-yl)propan-1-amine (CAS: 1555973-00-6) vs. Pyrrolidine/Piperidine Analogs Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 2-(Azetidin-1-yl)propan-1-amine (CAS: 1555973-00-6) vs. Pyrrolidine/Piperidine Analogs Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Contracted Ring" Advantage

2-(Azetidin-1-yl)propan-1-amine represents a specialized class of 1,2-diamine pharmacophores incorporating a strained four-membered azetidine ring. In modern drug discovery, this scaffold is increasingly utilized as a "contracted" bioisostere of the more common pyrrolidine (5-membered) and piperidine (6-membered) analogs.

Why this molecule matters:

  • Lipophilicity Modulation: The azetidine ring typically lowers logP/logD compared to piperidine, enhancing aqueous solubility and reducing non-specific protein binding.

  • Steric Precision: The compact nature of the azetidine ring (C-N-C angle ~90°) reduces steric clash in narrow receptor pockets, potentially improving potency where larger rings fail.

  • Metabolic Differentiation: While susceptible to specific ring-opening pathways, the azetidine moiety often blocks oxidative metabolism sites common in larger rings (e.g.,

    
    -carbon oxidation).
    

This guide objectively compares the performance of the azetidinyl scaffold against its primary alternatives, supported by physicochemical data and experimental protocols.[1]

Physicochemical & Structural Comparison

The selection of an amine side chain dictates the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.[2] The following table contrasts 2-(Azetidin-1-yl)propan-1-amine with its direct homologs.

Table 1: Comparative Scaffold Profiling
FeatureAzetidine Analog (Subject)Pyrrolidine Analog Piperidine Analog Diethylamine Analog
Ring Size 4-Membered5-Membered6-MemberedAcyclic
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/mol (Chair)N/A
Basicity (pKa) ~10.8 - 11.3~11.3~11.2~10.9
Lipophilicity (

LogP)
Baseline (Ref) +0.4 to +0.6+0.8 to +1.2+0.5
Solubility High ModerateLowModerate
Metabolic Risk Ring Opening (Acid/Nu)

-Hydroxylation

-Hydroxylation
N-Dealkylation
Conformation Rigid / PuckeredFlexible EnvelopeRigid ChairHighly Flexible

Key Insight: The azetidine analog offers the best balance of low lipophilicity and structural rigidity . It is the preferred choice when a lead compound suffers from poor solubility or metabolic clearance at the


-carbon of the amine.

Biological Activity & Mechanism of Action

Pharmacodynamic Profile (Potency & Selectivity)

The 2-(Azetidin-1-yl)propan-1-amine motif acts as a high-affinity polar head group in various receptor ligands (e.g., GPCRs, Histamine H3 antagonists).

  • Steric Fit: The reduced van der Waals volume of the azetidine allows the amine side chain to penetrate deeper into narrow binding crevices (e.g., Aspartate-anchored binding sites) compared to the bulkier piperidine.

  • Vector Alignment: The bond angles of the azetidine nitrogen differ from pyrrolidine, often altering the vector of the attached propyl-amine chain by 10-15°. This subtle shift can optimize H-bond distances in the active site.

Pharmacokinetic Profile (Metabolic Stability)

The metabolic fate of the azetidine ring differs fundamentally from its homologs.

  • Resistance to CYP450: Larger rings (pyrrolidine/piperidine) are prone to CYP450-mediated oxidation at the carbon adjacent to the nitrogen (

    
    -carbon), leading to ring opening or lactam formation. The high s-character of the C-H bonds in the strained azetidine ring makes them less susceptible  to this specific oxidative attack.
    
  • Liability - Ring Opening: Under highly acidic conditions or in the presence of strong nucleophiles, the azetidine ring can undergo relief-of-strain ring opening, though this is rare under physiological conditions unless the nitrogen is quaternized.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Flow Lead Lead Compound (Poor Solubility) Strategy Scaffold Contraction (Piperidine -> Azetidine) Lead->Strategy Optimization Result_A Lower LogP (Improved Solubility) Strategy->Result_A Result_B Altered Vector (New Binding Mode) Strategy->Result_B Result_C Metabolic Switch (Block alpha-oxidation) Strategy->Result_C Outcome Clinical Candidate Result_A->Outcome Better Bioavailability Result_C->Outcome Longer Half-life

Figure 1: Strategic logic for substituting larger rings with the azetidine moiety in drug design.

Experimental Protocols

To validate the biological advantage of 2-(Azetidin-1-yl)propan-1-amine, the following experimental workflows are recommended.

Synthesis of 2-(Azetidin-1-yl)propan-1-amine

A robust route avoiding polymerization of the strained ring.

Reagents: Azetidine hydrochloride, 2-bromopropanamide, Lithium Aluminum Hydride (LAH), THF.

  • Nucleophilic Substitution:

    • Dissolve 2-bromopropanamide (1.0 eq) in acetonitrile.

    • Add Azetidine HCl (1.1 eq) and

      
       (2.5 eq).
      
    • Reflux for 12 hours. Filter and concentrate to yield 2-(Azetidin-1-yl)propanamide .

  • Reduction:

    • Suspend LAH (2.0 eq) in anhydrous THF at 0°C under Argon.

    • Add the amide dropwise.

    • Heat to reflux for 4 hours.

    • Quench: Carefully add water, 15% NaOH, then water (Fieser workup).

    • Extract with DCM, dry over

      
      , and distill (or convert to HCl salt) to obtain 2-(Azetidin-1-yl)propan-1-amine .
      
In Vitro Microsomal Stability Assay

Determines metabolic clearance relative to pyrrolidine analogs.[3]

Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Test Compounds (1


M).

Protocol:

  • Incubation: Pre-incubate HLM (0.5 mg/mL) with the test compound in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .

Expected Outcome:

  • Azetidine Analog: High stability against oxidative N-dealkylation; potential formation of N-oxide.

  • Pyrrolidine Analog: Moderate stability; likely observation of lactam metabolites (2-oxopyrrolidine).

Comparative Pathway Analysis

The following diagram illustrates the divergent metabolic pathways that justify the use of azetidine over pyrrolidine.

Metabolic_Pathways Pyrrolidine Pyrrolidine Analog (5-membered) CYP CYP450 Oxidation Pyrrolidine->CYP High Affinity Azetidine Azetidine Analog (4-membered) Azetidine->CYP Low Affinity (Strain prevents alpha-ox) Stable Metabolically Stable (Active Drug) Azetidine->Stable Major Pathway NOxide N-Oxide (Minor Metabolite) Azetidine->NOxide Minor Pathway Lactam Lactam / Ring Open (Inactive/Toxic) CYP->Lactam alpha-hydroxylation

Figure 2: Metabolic divergence. The strained azetidine ring resists the


-hydroxylation pathway that typically degrades pyrrolidine rings.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]

  • Stephens, C. E., et al. (2021).[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

A Spectroscopic Guide to the Synthesis of 2-(Azetidin-1-yl)propan-1-amine: A Comparative Analysis of the Target Molecule and Its Precursors

In the landscape of modern drug discovery and development, the azetidine motif is a privileged scaffold, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability and aque...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the azetidine motif is a privileged scaffold, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability and aqueous solubility. The synthesis of functionalized azetidines is, therefore, a critical endeavor for medicinal chemists. This guide provides an in-depth spectroscopic comparison of 2-(azetidin-1-yl)propan-1-amine, a representative functionalized azetidine, and its key precursors, azetidine and 2-bromopropan-1-amine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral transformations that signify the successful synthesis of the target molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

The Synthetic Pathway: From Precursors to Product

The most straightforward and common method for the synthesis of N-alkylated azetidines is the direct alkylation of the azetidine ring with a suitable alkyl halide.[1] In the case of 2-(azetidin-1-yl)propan-1-amine, this involves the nucleophilic attack of the secondary amine of azetidine on the electrophilic carbon of 2-bromopropan-1-amine. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

Synthesis_Pathway Azetidine Azetidine Product 2-(Azetidin-1-yl)propan-1-amine Azetidine->Product + Bromopropanamine 2-Bromopropan-1-amine Bromopropanamine->Product

Figure 1: A simplified schematic of the synthesis of 2-(Azetidin-1-yl)propan-1-amine from its precursors.

Comparative Spectroscopic Analysis

The transformation of the precursors into the final product is accompanied by distinct changes in their spectroscopic signatures. By understanding these changes, we can confidently confirm the identity and purity of the synthesized 2-(azetidin-1-yl)propan-1-amine.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift, multiplicity, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework.

Azetidine (Precursor 1):

The ¹H NMR spectrum of azetidine is characterized by its simplicity and symmetry. It typically shows two signals: a quintet for the C2/C4 methylene protons and a triplet for the C3 methylene protons. The N-H proton often appears as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum of azetidine is even simpler, exhibiting only two signals corresponding to the two distinct carbon environments.

2-Bromopropan-1-amine (Precursor 2):

The ¹H NMR spectrum of 2-bromopropan-1-amine is more complex due to the presence of a chiral center at C2. This results in the diastereotopicity of the C1 methylene protons, which will appear as a complex multiplet. The C2 proton will be a multiplet due to coupling with the C1 and C3 protons. The C3 methyl protons will appear as a doublet. The protons of the primary amine group will typically be a broad singlet.

The ¹³C NMR spectrum will show three distinct signals for the three carbon atoms.

2-(Azetidin-1-yl)propan-1-amine (Product):

The formation of the C-N bond between the two precursors leads to significant and predictable changes in the NMR spectra.

  • Disappearance of the N-H signal of azetidine.

  • Upfield shift of the C2/C4 protons of the azetidine ring due to the replacement of the hydrogen with a less electron-withdrawing alkyl group.

  • Significant downfield shift of the C2 proton of the propanamine moiety as it is now directly attached to the nitrogen of the azetidine ring.

  • The overall spectrum will be a combination of the signals from both precursor fragments, with notable shifts in the regions directly involved in the new bond formation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Compound¹H NMR¹³C NMR
Azetidine ~3.6 ppm (t, 4H, C2/C4-H), ~2.3 ppm (quint, 2H, C3-H), ~2.1 ppm (br s, 1H, N-H)~46 ppm (C2/C4), ~25 ppm (C3)
2-Bromopropan-1-amine ~4.0 ppm (m, 1H, C2-H), ~3.0 ppm (m, 2H, C1-H), ~1.6 ppm (d, 3H, C3-H), ~1.5 ppm (br s, 2H, NH₂)~50 ppm (C2), ~48 ppm (C1), ~25 ppm (C3)
2-(Azetidin-1-yl)propan-1-amine ~3.3 ppm (t, 4H, azetidine C2/C4-H), ~2.8 ppm (m, 1H, propanamine C2-H), ~2.6 ppm (m, 2H, propanamine C1-H), ~2.1 ppm (quint, 2H, azetidine C3-H), ~1.4 ppm (br s, 2H, NH₂), ~1.0 ppm (d, 3H, propanamine C3-H)~60 ppm (propanamine C2), ~55 ppm (azetidine C2/C4), ~45 ppm (propanamine C1), ~20 ppm (azetidine C3), ~18 ppm (propanamine C3)

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Azetidine (Precursor 1):

The FT-IR spectrum of azetidine is characterized by a weak N-H stretching vibration in the region of 3350-3310 cm⁻¹ (for secondary amines).[2] It will also show C-H stretching vibrations around 2850-2960 cm⁻¹ and C-N stretching in the fingerprint region (1250–1020 cm⁻¹).[2]

2-Bromopropan-1-amine (Precursor 2):

As a primary amine, its FT-IR spectrum will exhibit two N-H stretching bands in the 3400-3250 cm⁻¹ region.[2] An N-H bending (scissoring) vibration will be present around 1650-1580 cm⁻¹.[2] The C-Br stretch is typically found in the lower frequency region of the fingerprint, often below 600 cm⁻¹.

2-(Azetidin-1-yl)propan-1-amine (Product):

The product contains both a tertiary amine (the azetidine nitrogen) and a primary amine. Therefore, the FT-IR spectrum will show:

  • Disappearance of the secondary N-H stretch from azetidine.

  • Persistence of the two N-H stretching bands and the N-H bending band from the primary amine group.

  • The C-N stretching region will become more complex due to the presence of both tertiary and primary amine C-N bonds.

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H StretchC-N StretchOther Key Bands
Azetidine ~3330 (weak, single band)~2850-2960~1200-1100N-H wag (~910-665)
2-Bromopropan-1-amine ~3400 & ~3300 (two bands)~2850-2960~1250-1020N-H bend (~1620), C-Br stretch (<600)
2-(Azetidin-1-yl)propan-1-amine ~3400 & ~3300 (two bands)~2850-2960~1250-1020N-H bend (~1620)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Azetidine (Precursor 1):

The mass spectrum of azetidine will show a molecular ion peak [M]⁺ at m/z 57. A common fragmentation is the loss of an ethylene molecule (CH₂=CH₂) to give a fragment at m/z 29.

2-Bromopropan-1-amine (Precursor 2):

Due to the presence of bromine, the mass spectrum will show two molecular ion peaks, [M]⁺ and [M+2]⁺, of approximately equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation is often dominated by the loss of a bromine radical.

2-(Azetidin-1-yl)propan-1-amine (Product):

The mass spectrum of the product will have a molecular ion peak at an odd m/z value, consistent with the nitrogen rule for a molecule with an odd number of nitrogen atoms.[3] Key fragmentation pathways will likely involve:

  • α-cleavage adjacent to the nitrogen atoms, leading to the formation of stable iminium ions. The most abundant fragment is often the result of the loss of the largest alkyl group attached to a nitrogen.[4]

  • Cleavage of the azetidine ring.

Table 3: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Azetidine 5729 ([M - C₂H₄]⁺)
2-Bromopropan-1-amine 137/13958 ([M - Br]⁺)
2-(Azetidin-1-yl)propan-1-amine 11499 ([M - CH₃]⁺), 85 ([M - C₂H₅]⁺), 71, 57 (fragments from azetidine ring cleavage)

Experimental Protocols

Reproducible and high-quality spectroscopic data are paramount for accurate analysis. The following are generalized protocols for acquiring the data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds.

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. For solid samples, a KBr pellet can be prepared.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly via a direct insertion probe or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) scans a range of m/z values to generate the mass spectrum.

Spectroscopy_Workflow cluster_Synthesis Synthesis cluster_Analysis Spectroscopic Analysis cluster_Confirmation Structure Confirmation Precursors Precursors Reaction Reaction Precursors->Reaction Product Crude Product Reaction->Product NMR NMR (1H, 13C) Product->NMR FTIR FT-IR Product->FTIR MS Mass Spec Product->MS Confirmation Confirmed Structure of 2-(Azetidin-1-yl)propan-1-amine NMR->Confirmation FTIR->Confirmation MS->Confirmation

Figure 2: A workflow diagram illustrating the synthesis and subsequent spectroscopic characterization of 2-(azetidin-1-yl)propan-1-amine.

Conclusion

The synthesis of 2-(azetidin-1-yl)propan-1-amine from azetidine and 2-bromopropan-1-amine is accompanied by a series of predictable and informative changes in their respective spectroscopic signatures. By carefully analyzing the ¹H and ¹³C NMR, FT-IR, and Mass spectra, researchers can confidently track the progress of the reaction and verify the structure of the final product. This guide provides a foundational framework for the spectroscopic analysis of this and related N-alkylated azetidines, serving as a valuable resource for chemists in the pharmaceutical and allied industries.

References

  • J.O. Amine Fragmentation. JoVE, [Link] (2024).[3]

  • Fragmentation of Amines. Whitman College, [Link] (Accessed Feb. 25, 2026).[4]

  • IR Spectroscopy Tutorial: Amines. University of Calgary, [Link] (Accessed Feb. 25, 2026).[2]

  • Synthesis of azetidines. Organic Chemistry Portal, [Link] (Accessed Feb. 25, 2026).[5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Azetidin-1-yl)propan-1-amine

Executive Safety Summary: The "Why" Behind the Protocol 2-(Azetidin-1-yl)propan-1-amine is not a generic reagent; it is a functionalized strained heterocycle . As a researcher, you must recognize that this molecule combi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

2-(Azetidin-1-yl)propan-1-amine is not a generic reagent; it is a functionalized strained heterocycle . As a researcher, you must recognize that this molecule combines the nucleophilic reactivity of a primary amine with the high ring strain (~26 kcal/mol) of the azetidine moiety.

The Critical Hazard: Beyond standard amine corrosivity, the azetidine ring is susceptible to nucleophilic ring-opening reactions.[1] This implies that upon contact with biological tissue (skin/eyes) or incompatible chemicals (acids), the energy release and tissue damage can be more severe and rapid than with linear aliphatic amines.

Core Directive: Treat this substance as a Corrosive (Category 1B) , Flammable Liquid , and Acute Toxin . All handling must prevent any dermal or inhalation exposure.

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must validate your engineering controls. PPE is your last line of defense, not your first.

Control LevelRequirement for 2-(Azetidin-1-yl)propan-1-amine
Elimination/Substitution Generally not possible in synthesis workflows requiring this specific building block.
Engineering Mandatory: Handle only in a certified chemical fume hood functioning at 80–100 fpm face velocity. Prohibited: Open-bench handling.
Administrative Designate a "No-Distraction Zone" during transfer. Ensure a Calcium Gluconate gel (if HF is present in workflow) or standard Diphoterine/water wash station is immediately accessible.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" rules are insufficient. The low molecular weight and lipophilic nature of this amine allow it to permeate standard nitrile gloves rapidly.

A. Hand Protection (The Critical Failure Point)
  • Standard Operation (Splash Protection):

    • Primary Layer: Disposable Nitrile (minimum 4 mil).

    • Secondary Layer: Disposable Nitrile (minimum 4 mil) OR Long-cuff Nitrile.

    • Logic: Double-gloving creates a tortuous path for permeation and allows immediate removal of the outer glove upon contamination without exposing skin.

  • High-Risk Operation (Spill Cleanup / >100mL Transfer):

    • Required: Laminate Film Gloves (e.g., Silver Shield / 4H).[2]

    • Logic: Aliphatic amines can degrade nitrile rubber over time. Laminate film offers >4-hour breakthrough protection against aggressive amines.

B. Eye & Face Protection[3][4][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Add-on: Face Shield required if pouring volumes >50 mL or working with pressurized lines.

  • Prohibited: Safety glasses with side shields.[3] Reason: They do not seal against corrosive vapors or splashes that can track around the lens.

C. Body & Respiratory Protection
  • Body: 100% Cotton or Nomex Lab Coat (Fire Resistant). Synthetic blends can melt into skin if the flammable amine ignites.

  • Respiratory: If fume hood is compromised or for spill cleanup outside the hood, use a Full-Face Resiprator with ABEK (Multi-Gas/Vapor) cartridges.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational scale.

PPE_Logic Start Task Assessment: 2-(Azetidin-1-yl)propan-1-amine Scale Determine Volume & Risk Start->Scale SmallScale < 10 mL (Syringe Transfer) Scale->SmallScale MedScale 10 - 100 mL (Pouring/Cannula) Scale->MedScale Spill Spill / Emergency Scale->Spill PPE_Level1 Level 1: Double Nitrile + Goggles + Lab Coat SmallScale->PPE_Level1 Standard PPE_Level2 Level 2: Double Nitrile + Goggles + Face Shield MedScale->PPE_Level2 Splash Risk PPE_Level3 Level 3: Silver Shield (Laminate) + Full Face Resp + Tyvek Spill->PPE_Level3 High Exposure

Figure 1: Decision logic for selecting PPE based on volume and risk level. Note the escalation to laminate gloves for spills.

Operational Protocol: Handling & Transfer

Objective: Transfer 5.0 mL of reagent from stock bottle to reaction vessel.

  • Preparation:

    • Verify Fume Hood flow.

    • Place an absorbent pad (pig mat) on the hood surface.

    • Don PPE (Level 1: Double Nitrile, Goggles, Coat).

  • The Transfer (Cannula/Syringe Method Preferred):

    • Do not pour. Pouring increases surface area for vaporization.

    • Insert a long-needle syringe into the stock bottle.

    • Draw liquid slowly to prevent cavitation/bubbles.

    • Technique: Keep the syringe barrel inside the hood plane at all times.

  • Decontamination:

    • Wipe the outer septum/cap of the stock bottle with a dry tissue, then a solvent-dampened tissue.

    • Dispose of tissues immediately into a solid hazardous waste bin inside the hood.

    • Remove outer gloves and discard; inspect inner gloves.

Emergency Response & Disposal

A. Spill Response Workflow

If a spill occurs (>5 mL), do not attempt to clean it with standard paper towels alone, as the high surface area can increase volatilization.

Spill_Response Alert 1. Alert & Evacuate (Close Hood Sash) Assess 2. Assess Volume & Fumes Alert->Assess DonPPE 3. Don Level 3 PPE (Laminate Gloves) Assess->DonPPE Absorb 4. Absorb (Vermiculite/Sand) DonPPE->Absorb Neutralize 5. Neutralize Surface (Dilute Citric Acid) Absorb->Neutralize Waste 6. Bag as HazWaste Neutralize->Waste

Figure 2: Step-by-step spill response protocol. Note the use of non-combustible absorbents.[1][4][5]

B. Waste Disposal
  • Classification: Hazardous Organic Waste (Basic/Alkaline).

  • Segregation:

    • CRITICAL: Do NOT mix with acidic waste streams (e.g., H2SO4, HCl). The heat of neutralization combined with azetidine ring opening can cause rapid pressurization or explosion.

    • Store in a dedicated container labeled "Alkaline Organic Waste."

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if corrosion is suspected.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Refer to data for "Amines, Aliphatic").[6][7][8][9][3]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Azetidine Derivatives Hazard Classification.

  • PubChem. (2023). Compound Summary: Azetidine.[1][4][3] National Library of Medicine.

Sources

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